molecular formula C4H5NO B1601460 4-Methylisoxazole CAS No. 6454-84-8

4-Methylisoxazole

Cat. No.: B1601460
CAS No.: 6454-84-8
M. Wt: 83.09 g/mol
InChI Key: VHWFNFITHSPBSR-UHFFFAOYSA-N
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Description

4-Methylisoxazole is a simple five-membered heterocyclic compound with the molecular formula C4H5NO and a molecular weight of 83.09 g/mol . It is characterized by a ring structure containing adjacent oxygen and nitrogen atoms (1,2-oxazole) with a methyl substituent at the 4-position . Its physical properties include a boiling point of approximately 123.9°C, a density of 1.017 g/cm³, and a flash point of 26.7°C . This compound serves as a fundamental chemical building block in medicinal chemistry and drug discovery. The isoxazole ring is a privileged scaffold in pharmacology, found in a wide array of therapeutically active molecules . Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and immunosuppressive properties . For researchers, this compound is a valuable precursor for synthesizing more complex, functionalized molecules. Its structure makes it amenable to further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new bioactive compounds . The isoxazole core is present in several FDA-approved drugs, underscoring its significance in pharmaceutical development. Notable examples include the antibacterial agent Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the antirheumatic drug Leflunomide . Furthermore, functionalized derivatives, such as 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA), are being investigated as novel, non-proteinogenic β-amino acids for incorporation into hybrid α/β-peptides, expanding their application into peptidomimetics and bioconjugation . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment before use. Source Information: The chemical data and structural information for this compound are accessible via PubChem under CID 12150354 .

Properties

IUPAC Name

4-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWFNFITHSPBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478611
Record name 4-Methylisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6454-84-8
Record name 4-Methylisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-oxazole
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and versatile synthetic handles. As a privileged structure, it is a key component in a multitude of clinically significant molecules. This guide provides an in-depth exploration of the core physicochemical properties of a fundamental member of this class: 4-Methylisoxazole. Understanding these properties is paramount for its effective application in drug design, synthesis, and formulation. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and the underlying scientific principles.

Molecular and Physicochemical Overview

This compound is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. The presence of the methyl group at the 4-position influences its electronic distribution and steric profile, which in turn dictates its reactivity and interaction with biological targets.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₄H₅NO-
Molecular Weight 83.09 g/mol [1]
Boiling Point Data Not Available-
Melting Point Data Not Available-
pKa (Predicted) -1.68 ± 0.50[2]
Solubility Data Not Available-

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two protons on the isoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the heteroatoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with distinct signals for the methyl carbon and the four carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching within the isoxazole ring, and N-O bond vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

Experimental Determination of Physicochemical Properties

For a research or drug development setting, the experimental determination of the physicochemical properties of this compound is crucial. The following sections provide detailed, self-validating protocols for these key experiments.

Determination of Boiling Point

The boiling point is a critical physical constant that provides an indication of the volatility of a liquid.

Protocol: Capillary Method for Boiling Point Determination

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Capillary Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

  • Heating: Heat the apparatus slowly and observe for the formation of a steady stream of bubbles from the open end of the capillary tube.

  • Equilibrium: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Diagram 1: Workflow for Boiling Point Determination by the Capillary Method

cluster_prep Sample Preparation cluster_measurement Measurement prep1 Add this compound to test tube prep2 Invert and insert capillary tube prep1->prep2 heat Heat apparatus slowly prep2->heat observe_bubbles Observe steady stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool record_bp Record temperature when liquid enters capillary cool->record_bp

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

While this compound is a liquid at room temperature, this protocol is essential for characterizing solid derivatives or impurities.

Protocol: Melting Point Determination

  • Sample Preparation: Finely powder the solid sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating and Observation: Heat the sample slowly and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Diagram 2: Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement powder Powder the solid sample pack Pack into capillary tube powder->pack setup Place in melting point apparatus pack->setup heat Heat slowly and observe setup->heat record_range Record temperature range of melting heat->record_range

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.

Protocol: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solute to settle.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Diagram 3: Workflow for Solubility Determination by the Shake-Flask Method

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess this compound to solvent agitate Agitate at constant temperature add_excess->agitate settle Allow undissolved solute to settle agitate->settle quantify Quantify concentration in supernatant settle->quantify

Caption: Workflow for Solubility Determination.

Determination of pKa

The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which significantly impacts its biological activity and pharmacokinetic properties.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base, monitoring the pH with a calibrated pH meter after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve.

Diagram 4: Workflow for pKa Determination by Potentiometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prepare_solution Prepare solution of This compound titrate Titrate with acid/base and monitor pH prepare_solution->titrate plot Plot pH vs. titrant volume titrate->plot determine_pka Determine pKa from midpoint of buffer region plot->determine_pka

Caption: Workflow for pKa Determination.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][6][7] Work in a well-ventilated area or a fume hood.[3][6]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While there is a notable lack of publicly available experimental data for this specific compound, the detailed protocols provided herein offer a clear path for its empirical determination. A thorough understanding and experimental validation of these properties are critical for any researcher or drug development professional seeking to utilize this compound in their work. The isoxazole scaffold continues to be a fertile ground for discovery, and a solid foundation in the physicochemical properties of its fundamental building blocks is indispensable for future innovation.

References

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. (2021, January 1). ETH Zürich Research Collection. Retrieved January 22, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023, January 1). Molecules. Retrieved January 22, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022, October 27). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI. Retrieved January 22, 2026, from [Link]

  • Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. (2016, September 15). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Isoxazole | C3H3NO | CID 9254. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • This compound 6454-84-8 wiki. (n.d.). Molbase. Retrieved January 22, 2026, from [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
  • 4-Methyl-1,2-oxazole | C4H5NO | CID 12150354. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

synthesis and characterization of 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylisoxazole

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 6454-84-8), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the interpretation of analytical data. We present a robust, classic synthetic approach and detail the full suite of modern spectroscopic techniques required for unambiguous structural elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important molecule.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[3][4] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups. This compound, specifically, serves as a fundamental building block for the synthesis of more complex, biologically active molecules. Its targeted synthesis and rigorous characterization are therefore foundational skills for chemists in the pharmaceutical and fine chemical industries.

Synthesis of this compound: A Mechanistic Approach

While numerous methods exist for synthesizing substituted isoxazoles, the most fundamental and reliable route to the core ring system is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine.[5][6] This approach offers a high degree of control and predictability.

The Paal-Knorr Condensation Pathway

The chosen pathway for synthesizing this compound involves the reaction of hydroxylamine with a synthetic equivalent of 2-methylmalonaldehyde. The overall transformation is a cyclocondensation reaction, a variant of the Paal-Knorr synthesis for heterocycles.

The proposed reaction is as follows: 3-(dimethylamino)-2-methylacrolein + Hydroxylamine Hydrochloride → this compound

Causality Behind Reagent Selection:

  • 3-(dimethylamino)-2-methylacrolein: This enamine serves as a stable and accessible synthetic equivalent of the unstable 2-methylmalonaldehyde. The enamine functionality provides a masked aldehyde group that is readily displaced by the nucleophilic hydroxylamine.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the standard, stable source of hydroxylamine. A weak base is typically added to liberate the free hydroxylamine in situ for the reaction.

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic β-carbon of the acrolein system, leading to the displacement of the dimethylamine leaving group.

  • Oxime Formation: The free aldehyde then reacts with the hydroxylamine moiety to form an intermediate oxime.

  • Cyclization & Dehydration: Under mildly acidic or heated conditions, the hydroxyl group of the oxime attacks the remaining carbonyl (or its enol form), initiating an intramolecular cyclization.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic this compound ring.

Experimental Protocol: A Validating Workflow

This protocol is a representative procedure based on established methods for isoxazole synthesis.[7][8]

Materials & Equipment:

  • 3-(dimethylamino)-2-methylacrolein

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Short-path distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (100 mL). Stir the mixture for 15 minutes at room temperature to liberate free hydroxylamine.

  • Addition of Precursor: To this stirring suspension, add 3-(dimethylamino)-2-methylacrolein (1.0 eq) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After cooling to room temperature, remove the ethanol using a rotary evaporator. To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.

  • Washing: Separate the layers and wash the organic layer sequentially with 50 mL of 2M HCl (to remove any unreacted amines) and 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Finally, wash with 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure to obtain a clear, colorless liquid.

The overall synthesis and purification workflow is depicted below.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve NH₂OH·HCl & NaOAc in Ethanol B 2. Add 3-(dimethylamino)- 2-methylacrolein A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Evaporate Solvent C->D E 5. Liquid-Liquid Extraction (Ether/Water) D->E F 6. Wash Organic Layer (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Fractional Distillation G->H I Pure this compound H->I

Figure 1: Experimental Workflow for this compound Synthesis.

Comprehensive Characterization

Unambiguous identification of the synthesized molecule is critical. A combination of spectroscopic methods provides a unique fingerprint for this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₄H₅NO[2]
Molecular Weight 83.09 g/mol [2]
CAS Number 6454-84-8[1][2]
Appearance Colorless to light yellow liquidN/A
Boiling Point ~122-124 °C (predicted)N/A
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for confirming the substitution pattern of the isoxazole ring. The spectrum is simple and highly diagnostic.

  • Expected Chemical Shifts (CDCl₃, 400 MHz):

    • δ ~8.3 ppm (s, 1H): This singlet corresponds to the proton at the C5 position (H-5), which is adjacent to the oxygen atom and deshielded.

    • δ ~8.1 ppm (s, 1H): This singlet is assigned to the proton at the C3 position (H-3), adjacent to the nitrogen atom.

    • δ ~2.2 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group at the C4 position.

The absence of coupling between the ring protons confirms their separation by the substituted C4 carbon.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

  • Expected Chemical Shifts (CDCl₃, 100 MHz):

    • δ ~157 ppm: C5 carbon, adjacent to oxygen.

    • δ ~150 ppm: C3 carbon, adjacent to nitrogen.

    • δ ~110 ppm: C4 carbon, bearing the methyl group.

    • δ ~10 ppm: Methyl carbon (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups and bond vibrations within the molecule.

  • Characteristic Absorption Bands (liquid film):

    • 3140-3120 cm⁻¹: C-H stretching of the isoxazole ring protons.

    • 2950-2850 cm⁻¹: C-H stretching of the methyl group.

    • ~1600-1580 cm⁻¹: C=N stretching vibration.

    • ~1450-1420 cm⁻¹: C=C ring stretching.

    • ~1150-1130 cm⁻¹: C-O-N ring vibration.

These values are consistent with the general spectral data for isoxazole heterocycles.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 83 , corresponding to the molecular weight of this compound.[2]

    • Key Fragmentation Pathways: Isoxazole rings are known to undergo characteristic cleavage upon electron impact.[11] A common fragmentation involves the cleavage of the weak N-O bond, which can lead to fragments such as the acylium ion [CH₃-C≡O]⁺ at m/z = 43 and other smaller fragments.

The relationship between the synthesis, purification, and various characterization techniques is illustrated below.

G cluster_process Overall Process cluster_char Characterization Suite Synthesis Synthesis & Workup Purification Purification (Distillation) Synthesis->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms Connectivity MS Mass Spectrometry Product->MS Confirms MW & Fragmentation IR IR Spectroscopy Product->IR Confirms Functional Groups Phys Physical Properties Product->Phys Confirms Purity

Figure 2: Integrated Workflow from Synthesis to Characterization.

Conclusion

This guide has detailed a robust and logical framework for the synthesis and characterization of this compound. By employing a classic cyclocondensation reaction, the target molecule can be produced efficiently. The subsequent application of a comprehensive suite of analytical techniques—NMR, IR, and mass spectrometry—provides an irrefutable confirmation of its chemical identity and purity. This integrated approach, which emphasizes the causality behind experimental design and the logic of data interpretation, ensures a trustworthy and reproducible scientific outcome, empowering researchers to confidently use this compound as a building block for future discoveries.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Gomtsyan, A. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC, NIH. Retrieved from [Link]

  • Reddy, C. R., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
  • Gensh, R., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.
  • Prajapati, A. K., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.
  • Safaei-Ghomi, J., et al. (2017). Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of the Saudi Chemical Society.
  • Ghorbani-Vaghei, R., et al. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry.
  • Karami, B., et al. (2013). SYNTHESIS OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5(4H)
  • Gnanasekaran, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Molbase. (n.d.). This compound 6454-84-8 wiki. Retrieved from [Link]

  • D'Andrea, L. D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150354, 4-Methyl-1,2-oxazole. Retrieved from [Link]

  • D'Andrea, L. D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

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  • Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • Semrau, J. D., et al. (2013).
  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • McEachran, A. D., et al. (2020). In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. Analytical and Bioanalytical Chemistry.
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  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylisoxazole and Its Spectroscopic Fingerprint

This compound is a heterocyclic organic compound belonging to the isoxazole family. The isoxazole ring is a key structural motif in a wide array of pharmacologically active compounds, contributing to their unique biological activities.[1] The precise characterization of substituted isoxazoles like this compound is paramount in drug discovery and development to ensure identity, purity, and for the elucidation of structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, blending theoretical principles with practical insights to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals:

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C4 position are expected to appear as a singlet in the upfield region of the spectrum.

  • Ring Protons (H3 and H5): The two protons on the isoxazole ring at positions C3 and C5 will each produce a distinct signal. Their chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃~2.2Singlet
H3~8.3Singlet
H5~8.5Singlet

The causality behind these predicted shifts lies in the electronic environment of each proton. The methyl protons are attached to a sp³ hybridized carbon and are relatively shielded, hence their upfield shift. The ring protons are attached to sp² hybridized carbons within an aromatic-like system and are significantly deshielded by the electronegative heteroatoms, resulting in their downfield chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, four distinct signals are expected: one for the methyl carbon and three for the carbons of the isoxazole ring.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~10-15
C4~110-115
C3~150-155
C5~158-163

The chemical shifts of the ring carbons are in the downfield region, characteristic of carbons in a heteroaromatic system. The C3 and C5 carbons, being adjacent to the electronegative nitrogen and oxygen atoms, are the most deshielded. The C4 carbon, being further away and attached to the electron-donating methyl group, is expected to be the most shielded of the ring carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the key characteristic absorptions are associated with the vibrations of the isoxazole ring and the methyl group.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch
1600-1585C=N Stretch
1500-1400C=C Stretch (in-ring)
1450-1350-CH₃ Bend
1250-1000C-O-N Stretch

The C=N and C=C stretching vibrations within the isoxazole ring are characteristic and confirm the presence of the heterocyclic system.[2] The C-H stretching and bending vibrations of the methyl group and the ring protons provide further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (C₄H₅NO), the expected molecular weight is approximately 83.09 g/mol .[3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 83.

The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway for this compound is initiated by the loss of a stable neutral molecule, such as carbon monoxide (CO) or an isocyanate species.

Predicted Fragmentation Pattern for this compound

m/zPossible Fragment
83[C₄H₅NO]⁺ (Molecular Ion)
55[M - CO]⁺
42[M - CH₃CN]⁺
41[M - C₂H₂O]⁺

The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity.[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

    • ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values (e.g., 10-200) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Caption: Chemical structure of this compound with atom numbering.

G cluster_workflow Spectroscopic Characterization Workflow start Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis report Comprehensive Report analysis->report

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

G cluster_fragmentation Predicted Mass Fragmentation of this compound mol_ion [C₄H₅NO]⁺˙ m/z = 83 frag1 [C₃H₅N]⁺˙ m/z = 55 mol_ion->frag1 - CO frag2 [C₂H₂O]⁺˙ m/z = 42 mol_ion->frag2 - CH₃CN frag3 [C₃H₅]⁺ m/z = 41 mol_ion->frag3 - C₂H₂O

Caption: Predicted electron ionization mass fragmentation pathway for this compound.

References

  • PubChem. 4-Methyl-1,2-oxazole. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • This compound 6454-84-8 wiki. Molbase. [Link]

  • Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Listing of 15 N (400 MHz) NMR spectral data for 4 in DMSO-d6. ResearchGate. [Link]

  • Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

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Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Simple Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, including an electron-rich aromatic structure and a characteristically weak N-O bond susceptible to cleavage, make it a versatile building block for designing novel therapeutic agents.[3][4][5][6] The isoxazole ring is not merely a passive linker but an active pharmacophore that influences the physicochemical properties and biological activity of a molecule.[1][7] This structural feature is integral to numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor), the antirheumatic drug Leflunomide, and the antibiotic Sulfamethoxazole, highlighting its clinical significance.[1][8][9] This guide provides a detailed exploration of the diverse biological activities of simple substituted isoxazoles, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used to validate their therapeutic potential.

A Spectrum of Biological Activities

The isoxazole nucleus is a versatile anchor for a wide array of pharmacological activities. Strategic substitutions on the ring system allow for the fine-tuning of a compound's interaction with biological targets, leading to a broad spectrum of therapeutic effects.[3][4][10][11]

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][12]

  • Mechanism of Action: These compounds can induce apoptosis (programmed cell death), inhibit key enzymes like topoisomerase and histone deacetylases (HDACs), and disrupt tubulin polymerization, which is critical for cell division.[12] For example, certain isoxazole-containing molecules have been shown to arrest the cell cycle, preventing cancer cells from progressing through the division phases.[12]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents are critical for cytotoxic efficacy. For instance, in a series of 3,5-disubstituted isoxazoles, substitutions with methyl, methoxy, or chloride on a phenyl ring attached to the core were found to enhance activity against U87 glioblastoma cells.[6] Similarly, isoxazole chalcone derivatives showed potent activity against prostate cancer cells, with electron-donating groups like methoxy on the benzene ring enhancing anticancer effects.[5][6]

Antimicrobial and Antifungal Activity

The isoxazole scaffold is a cornerstone of several clinically used antibiotics and continues to be a source of new antimicrobial leads.[13]

  • Mechanism of Action: Isoxazole-based antimicrobials, like sulfamethoxazole, typically function by inhibiting essential metabolic pathways in bacteria, such as folic acid synthesis. Their activity can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[4]

  • Structure-Activity Relationship (SAR): The antibacterial potency of isoxazole derivatives is highly dependent on the substitution pattern. Studies have shown that the presence of electron-withdrawing groups like nitro and chloro at the C-3 position phenyl ring, and electron-donating groups like methoxy and dimethylamino at the C-5 position phenyl ring, can significantly enhance antibacterial activity against both Gram-positive and Gram-negative microorganisms.[1]

Anti-inflammatory Activity

Isoxazoles are well-established as potent anti-inflammatory agents, most notably through their role as selective cyclooxygenase-2 (COX-2) inhibitors.[4]

  • Mechanism of Action: COX-2 is an enzyme that mediates inflammatory pathways. By selectively inhibiting this enzyme, isoxazole-containing drugs like Valdecoxib can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][9]

  • Structure-Activity Relationship (SAR): The specific arrangement of substituents around the isoxazole ring is crucial for selective COX-2 inhibition. The design often involves placing specific aryl groups at the 3 and 5 positions of the ring to fit into the active site of the COX-2 enzyme.

Neuroprotective and CNS Activity

The isoxazole moiety is also found in compounds targeting the central nervous system (CNS), including treatments for epilepsy and neurodegenerative diseases.[10][11]

  • Mechanism of Action: Some isoxazole derivatives act as agonists or antagonists for specific neurotransmitter receptors. For example, the structure of some neuroprotective isoxazoles mimics that of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), allowing them to interact with AMPA receptors, which are crucial for synaptic transmission.[9]

Investigational Workflow for Bioactivity Assessment

A systematic approach is required to identify and validate the biological activity of novel substituted isoxazoles. This workflow integrates chemical synthesis with a cascade of biological assays.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Validation & Optimization A Library Design & Synthesis of Substituted Isoxazoles B Chemical Characterization (NMR, Mass Spec, Purity) A->B Purification C Primary High-Throughput Screening (HTS) B->C Compound Library D Dose-Response & Potency (IC50 / EC50 Determination) C->D Hit Identification E Mechanism of Action (e.g., Enzyme Inhibition, Gene Expression) D->E Lead Selection F Structure-Activity Relationship (SAR) Studies E->F Data for SAR G Lead Optimization (Improve Potency & Safety) F->G Rational Design H In Vivo Model Testing (Efficacy & Toxicology) G->H Candidate Selection

Caption: General workflow for the discovery and validation of bioactive isoxazole derivatives.

Structure-Activity Relationship (SAR): A Quantitative View

The core principle in developing active isoxazole compounds is understanding how structural modifications impact biological function.[7] This is systematically achieved by synthesizing a library of related compounds and comparing their activity.

Causality in SAR: The choice of substituents is deliberate. Electron-withdrawing groups (e.g., -NO₂, -Cl) can alter the electron density of the isoxazole ring, affecting its ability to form hydrogen bonds or engage in π–π stacking with a protein target.[2] Conversely, bulky hydrophobic groups may enhance binding to a greasy pocket within an enzyme's active site.

The data below is a representative summary illustrating how simple substitutions can dramatically alter anticancer activity.

Compound ID Isoxazole Core R1 Substituent (at C3) R2 Substituent (at C5) Anticancer Activity (IC₅₀ in µM)
ISO-01 3,5-disubstitutedPhenyl4-Methoxyphenyl1.06[6]
ISO-02 3,5-disubstitutedPhenyl4-Chlorophenyl5.3
ISO-03 3,5-disubstituted4-NitrophenylPhenyl2.8
ISO-04 3,5-disubstitutedPhenylMethyl15.2

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Trustworthy data is built on robust, well-controlled experimental protocols. The following are foundational assays for evaluating the biological activity of new isoxazole derivatives.

Protocol 1: Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic (cell-killing) effect of a compound on a cancer cell line.

  • Principle & Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Active mitochondria in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of purple formazan is directly proportional to the number of viable cells. A potent anticancer compound will result in fewer viable cells and thus less purple color.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the test isoxazole compounds (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add media containing the test compounds.

    • Controls (Self-Validation):

      • Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO) used to dissolve the compounds. This represents 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank Control: Wells with media but no cells, to measure background absorbance.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will convert MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antibacterial Activity Assessment (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

  • Principle & Causality: The broth microdilution method exposes a standardized number of bacteria to serial dilutions of a test compound. Bacterial growth is indicated by turbidity (cloudiness) in the broth. The MIC is the lowest concentration where the broth remains clear.

  • Methodology:

    • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the isoxazole compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

    • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.

    • Controls (Self-Validation):

      • Negative Control (Growth Control): A well containing only the growth medium and bacteria (no compound). This well should become turbid.

      • Positive Control: A well containing bacteria and a known antibiotic (e.g., Ciprofloxacin). Growth should be inhibited.

      • Sterility Control: A well containing only the sterile growth medium. This well should remain clear.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Acquisition: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.

Mechanism of Action: COX-2 Inhibition Pathway

Understanding the specific molecular target is crucial for rational drug design. Many anti-inflammatory isoxazoles function by inhibiting the COX-2 enzyme, which is a key player in the arachidonic acid pathway leading to the production of pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins synthesis inflammation Inflammation & Pain prostaglandins->inflammation triggers isoxazole Isoxazole Inhibitor (e.g., Valdecoxib) isoxazole->cox2 INHIBITS

Caption: Simplified pathway of COX-2 inhibition by isoxazole-based anti-inflammatory drugs.

Conclusion and Future Perspectives

Simple substituted isoxazoles are a remarkably versatile class of compounds with a broad range of proven and potential therapeutic applications.[10][11] Their synthetic tractability allows for extensive structural modifications, enabling chemists to perform detailed SAR studies and optimize compounds for potency, selectivity, and favorable pharmacokinetic properties.[3][4] Future trends in isoxazole-based drug discovery will likely focus on developing multi-targeted therapies and personalized medicine approaches.[10][11] As our understanding of complex diseases deepens, the isoxazole scaffold will undoubtedly remain a valuable and enduring framework in the quest for novel and more effective medicines.[10][11]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Journal of Heterocyclic Chemistry.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Applicable Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • Biologically-active isoxazole-based drug molecules.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Structure–activity relationship of isoxazole derivatives.
  • A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. European Journal of Pharmaceutical and Medical Research.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.

Sources

Core Topic: 4-Methylisoxazole Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4-Methylisoxazole in Preclinical Development

This compound is a five-membered heterocyclic compound featuring a nitrogen and an oxygen atom adjacent to one another. As a structural motif, the isoxazole ring is of significant interest in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1][2] Its utility stems from its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and contribute to the overall physicochemical profile of a molecule, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Despite its prevalence as a building block, detailed public data on the fundamental properties of the parent this compound scaffold is surprisingly scarce. This guide addresses this critical knowledge gap. For professionals in drug development, a comprehensive understanding of a core scaffold's solubility and stability is not merely academic; it is the foundation upon which successful drug design, formulation, and regulatory approval are built. A poorly soluble compound presents immense challenges in achieving therapeutic bioavailability, while an unstable molecule can lead to loss of efficacy and the generation of potentially toxic degradants.

This document provides a robust framework for evaluating the solubility and stability of this compound. It moves beyond a simple recitation of facts to explain the causality behind experimental design, offering self-validating protocols that ensure data integrity. Where specific experimental data for this compound is not publicly available, we will infer likely behavior based on the known chemistry of the isoxazole ring and provide detailed methodologies for researchers to generate this crucial data in their own laboratories.

Section 1: Physicochemical Profile of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. Based on computational models and data for the core structure, we can establish a baseline profile.

PropertyValueData Source
Molecular Formula C₄H₅NOPubChem[4]
Molecular Weight 83.09 g/mol PubChem[4]
XLogP3-AA (LogP) 0.7PubChem (Computed)[4]
Hydrogen Bond Donors 0PubChem (Computed)[4]
Hydrogen Bond Acceptors 2PubChem (Computed)[4]

The computed LogP value of 0.7 suggests that this compound is a relatively polar molecule, which would predict some degree of aqueous solubility. The presence of two hydrogen bond acceptors (the ring nitrogen and oxygen) further supports its potential to interact with polar protic solvents like water.

Section 2: Solubility Assessment Framework

Solubility is a critical attribute that dictates a drug candidate's dissolution rate and subsequent absorption. The goal of this section is to provide a comprehensive protocol for determining the thermodynamic solubility of this compound across a range of pharmaceutically relevant solvents.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary. It is a strategic decision designed to probe the molecule's behavior in environments it will encounter during synthesis, formulation, and physiological transit.

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): These are selected to mimic physiological conditions, from the acidic environment of the stomach to the near-neutral pH of blood plasma and the slightly alkaline conditions of the upper intestine.

  • Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): These are commonly used during synthesis, purification, and the preparation of stock solutions for biological assays. Understanding solubility in these solvents is crucial for practical laboratory handling and process development.

  • Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids, which can significantly enhance the solubility of lipophilic compounds.

Experimental Workflow: Thermodynamic Solubility Determination

The following protocol is designed as a self-validating system for generating reliable solubility data.

G cluster_exp Equilibration cluster_analysis Analysis cluster_validation Validation prep_compound Weigh excess This compound solid mix Add excess solid to solvent in replicate vials prep_compound->mix prep_solvent Prepare selected solvents (e.g., pH 7.4 buffer) prep_solvent->mix equilibrate Equilibrate at controlled temp. (e.g., 25°C or 37°C) with agitation for 24-48 hours mix->equilibrate separate Separate undissolved solid (Centrifugation/Filtration) equilibrate->separate dilute Dilute supernatant with appropriate mobile phase separate->dilute solid_state Analyze remaining solid (PXRD) to check for form changes separate->solid_state QC Step analyze Quantify concentration via validated HPLC-UV method dilute->analyze confirm Confirm result is in linear range of calibration curve analyze->confirm G cluster_pathways Postulated Degradation Pathways start This compound hydrolysis Hydrolytic Cleavage (Acid/Base) start->hydrolysis Stress Condition photolysis Photolytic Cleavage (UV/Vis Light) start->photolysis Stress Condition ring_opened Acyclic Intermediates (e.g., β-ketonitrile derivatives) hydrolysis->ring_opened photolysis->ring_opened further_degradation Smaller Fragments ring_opened->further_degradation Further Reaction G cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis & Evaluation start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Aliquot oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Aliquot thermal Thermal (Solid & Solution, 80°C) start->thermal Aliquot photo Photolytic (ICH Q1B compliant chamber) start->photo Aliquot control Control Sample (No Stressor, protected from light) start->control Aliquot neutralize Neutralize acid/base samples before injection acid->neutralize Pre-analysis step base->neutralize Pre-analysis step oxidation->neutralize Pre-analysis step thermal->neutralize Pre-analysis step photo->neutralize Pre-analysis step control->neutralize Pre-analysis step hplc Analyze all samples by Stability-Indicating HPLC-UV/PDA neutralize->hplc mass_balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) hplc->mass_balance lcms Identify degradants using HPLC-MS/MS hplc->lcms

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the isoxazole scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] 4-Methylisoxazole, a key derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a quantum level is paramount for rational drug design and the prediction of its interactions with biological targets.

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document elucidates the why behind the how, offering insights grounded in years of computational practice. The methodologies detailed herein are designed to be self-validating, ensuring the scientific rigor demanded in research and development environments.

I. The Strategic Imperative for In Silico Analysis

Quantum chemical calculations offer a powerful lens through which to examine molecular properties that are often difficult or costly to determine experimentally. For a molecule like this compound, these computational techniques allow us to:

  • Determine the most stable three-dimensional conformation: This is fundamental to understanding how the molecule will fit into a protein's binding pocket.

  • Elucidate its electronic structure: Properties such as the distribution of electron density and the energies of frontier molecular orbitals are critical for predicting reactivity and intermolecular interactions.

  • Simulate its vibrational spectra (Infrared and Raman): This not only aids in the experimental characterization of the molecule but also provides insights into the strength and nature of its chemical bonds.

By leveraging these computational tools, researchers can accelerate the drug discovery process, enabling the screening of virtual libraries and the optimization of lead compounds with greater efficiency and precision.

II. Methodological Deep Dive: A Validated Protocol

The following protocol outlines a robust and widely accepted approach for the quantum chemical analysis of this compound, centered on Density Functional Theory (DFT).

Core Philosophy: The Synergy of Functionals and Basis Sets

The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set.

  • The Functional: The functional is an approximation of the exchange-correlation energy, which accounts for the complex interactions between electrons. For organic molecules such as this compound, the B3LYP hybrid functional has consistently demonstrated a favorable balance of accuracy and computational efficiency.[2]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[3] The Pople-style 6-311++G(d,p) basis set is a prudent choice for this application. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing lone pairs and non-covalent interactions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density.[4]

This combination, B3LYP/6-311++G(d,p), represents a well-established level of theory for obtaining reliable geometries and vibrational frequencies for molecules of this nature.[5]

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed procedure for the quantum chemical analysis of this compound.

Quantum Chemical Calculation Workflow for this compound cluster_prep Step 1: Input Structure Preparation cluster_geom_opt Step 2: Geometry Optimization cluster_freq_calc Step 3: Vibrational Frequency Calculation cluster_electronic_analysis Step 4: Electronic Property Analysis a Construct 3D structure of this compound (e.g., using Avogadro, GaussView) b Perform Geometry Optimization Level of Theory: B3LYP/6-311++G(d,p) a->b c Verify convergence: - Check for zero imaginary frequencies - Ensure forces are close to zero b->c Validation d Perform Frequency Calculation (at the same level of theory) c->d e Analyze Vibrational Modes - Assign characteristic frequencies - Compare with experimental spectra (if available) d->e f Calculate Molecular Orbitals (HOMO, LUMO) d->f g Generate Molecular Electrostatic Potential (MEP) Map d->g h Perform Natural Bond Orbital (NBO) Analysis d->h

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

  • Input Structure Generation:

    • Construct an initial 3D structure of this compound using molecular modeling software such as Avogadro or GaussView. Ensure reasonable bond lengths and angles based on standard values for similar chemical fragments.

  • Geometry Optimization:

    • Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation.

    • Self-Validation: Upon completion, it is imperative to confirm that the optimization has converged to a true energy minimum. This is verified by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies in the output confirms a stable structure.

  • Vibrational Frequency Analysis:

    • The frequency calculation not only validates the optimized geometry but also provides the theoretical infrared (IR) and Raman spectra.

    • The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

    • The vibrational modes associated with each frequency should be visualized and assigned to specific bond stretches, bends, and torsions within the molecule.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6] The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. It can reveal details about hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

III. Anticipated Results and Interpretation

Based on the proposed computational protocol, we can anticipate the following key findings for this compound:

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. It is expected that the isoxazole ring will be planar, with the methyl group's hydrogen atoms adopting a staggered conformation relative to the ring.

ParameterExpected Value (Å or °)
Bond Lengths (Å)
O1-N2~1.41
N2-C3~1.31
C3-C4~1.42
C4-C5~1.35
C5-O1~1.36
C4-C(methyl)~1.50
**Bond Angles (°) **
C5-O1-N2~105
O1-N2-C3~111
N2-C3-C4~110
C3-C4-C5~104
C4-C5-O1~110

Note: These are approximate values based on known isoxazole structures. The calculated values should be compared with experimental data from microwave spectroscopy or X-ray crystallography of related compounds for validation.[7]

Vibrational Spectra

The calculated vibrational frequencies will provide a theoretical IR and Raman spectrum. Key vibrational modes to analyze include:

  • C-H stretching vibrations of the methyl group and the isoxazole ring (typically in the 2900-3100 cm⁻¹ region).

  • C=N and C=C stretching vibrations within the isoxazole ring (around 1500-1650 cm⁻¹).

  • Ring breathing modes and other skeletal vibrations at lower frequencies.

A comparison of the calculated spectrum with an experimental spectrum of this compound would provide strong validation of the computational model.

Caption: The molecular structure of this compound with atom numbering.

Electronic Properties

The HOMO and LUMO analysis will reveal the regions of the molecule most involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the isoxazole ring, while the LUMO will also be distributed across the ring system. The MEP map will likely show a region of negative potential around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors.

PropertyExpected OutcomeSignificance
HOMO-LUMO Gap A significant energy gapIndicates good chemical stability.
MEP Negative potential near N and O atomsPredicts sites for electrophilic attack and hydrogen bonding.
NBO Charges Negative charges on N and OConfirms the electronegativity of these atoms and their role in polarity.

IV. Conclusion: From Data to Discovery

The quantum chemical calculations detailed in this guide provide a robust framework for elucidating the fundamental properties of this compound. By systematically applying these methods, researchers can gain a deeper understanding of its structure, reactivity, and spectroscopic signatures. This knowledge is not merely academic; it is a critical component of modern, structure-based drug design. The insights gleaned from these in silico studies can guide synthetic efforts, rationalize observed biological activities, and ultimately, accelerate the journey from a promising molecule to a life-saving therapeutic.

V. References

  • Abdul Manan, M. A. F., Cordes, D. B., Slawin, A. M. Z. & O' (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 799-802. [Link]

  • Synthesis, DFT Computations, Molecular Docking Studies and Anticancer Activity of 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. (2011). SciSpace. Retrieved January 22, 2026, from [Link]

  • Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives. (2024). Universidad Autónoma de Madrid. Retrieved January 22, 2026, from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCr. Retrieved January 22, 2026, from [Link]

  • Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 4-Methyl-1,2-oxazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Computational Vibrational Spectroscopy. (2022). CHIMIA. Retrieved January 22, 2026, from [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). SourceForge. Retrieved January 22, 2026, from [Link]

  • Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • Computational Vibrational Spectroscopy. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • Isoxazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (n.d.). SciRP.org. Retrieved January 22, 2026, from [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IRJEdT. Retrieved January 22, 2026, from [Link]

  • 8.1 Introduction to Basis Sets. (n.d.). Q-Chem. Retrieved January 22, 2026, from [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved January 22, 2026, from [Link]

  • Computational Vibrational Spectroscopy. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

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The Isoxazole Core: A Foundation for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 4-Methylisoxazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in numerous therapeutic agents. However, the dynamic nature of its structure, particularly the potential for tautomerism, is a critical and often overlooked aspect that can profoundly influence molecular properties, receptor interactions, and metabolic stability. This guide provides a detailed examination of prototropic tautomerism in this compound derivatives. We will explore the structural landscape of potential tautomers, delve into the physicochemical factors governing their equilibrium, and present validated experimental and computational protocols for their characterization. By synthesizing established principles of azole chemistry with field-proven methodologies, this document serves as a comprehensive resource for researchers aiming to understand, predict, and control tautomeric behavior in drug discovery programs centered on this important heterocyclic core.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of marketed drugs, from antibiotics like cloxacillin to COX-2 inhibitors such as valdecoxib. The substitution pattern on the isoxazole ring allows for precise tuning of a molecule's steric and electronic profile, making it an attractive building block for lead optimization.

Understanding Prototropic Tautomerism

Tautomerism is the dynamic equilibrium between two or more interconverting structural isomers, most commonly involving the migration of a proton[1][2]. This is not to be confused with resonance, as tautomers are distinct chemical species with different atom connectivity that can, in principle, be isolated. In heteroaromatic systems, this phenomenon, known as prototropic tautomerism, can significantly alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its biological activity and pharmacokinetic properties[3][4]. The interconversion is often rapid on the human timescale but can be slow enough on the NMR timescale to allow for the observation of distinct species[5].

The Tautomeric Landscape of this compound Derivatives

For a generic 3,5-disubstituted-4-methylisoxazole, the introduction of the 4-methyl group creates a key site for prototropic tautomerism that is distinct from other substitution patterns. The acidic protons on the methyl group can participate in a tautomeric equilibrium with the basic ring nitrogen.

The Canonical and Methylene Tautomers

The primary tautomeric equilibrium in this compound derivatives involves the migration of a proton from the 4-methyl group to the ring nitrogen (N2), resulting in a 4-methylene-4,5-dihydroisoxazole (also known as a methyleneisoxazoline).

  • This compound Form (The "CH" Tautomer): This is the canonical, aromatic form typically drawn in literature. The proton resides on the exocyclic methyl group.

  • 4-Methyleneisoxazoline Form (The "NH" Tautomer): This is a non-aromatic tautomer where the proton has migrated to the ring nitrogen, creating an exocyclic double bond.

While other tautomeric forms might be envisaged (e.g., involving substituents at the 3 or 5 positions if they contain labile protons), the CH/NH equilibrium is the most fundamental and unique to the 4-methyl scaffold. Computational studies on bioisosteric isoxazolones have shown that such C-H tautomers can be the most stable and energetically favored form in the equilibrium[6].

Caption: Prototropic equilibrium in this compound derivatives.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium (Keq) is not static; it is highly sensitive to a combination of intrinsic structural factors and the external environment. Understanding these factors is crucial for predicting and controlling which tautomer will predominate.

  • Substituent Effects: The electronic nature of substituents at the C3 and C5 positions plays a critical role. Electron-withdrawing groups can increase the acidity of the 4-methyl protons, potentially favoring the NH tautomer. Conversely, electron-donating groups may stabilize the aromatic CH form. This principle is well-established in other azole systems[7].

  • Solvent Polarity: The solvent environment has a profound impact. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. In many cases, the NH tautomer, with its imine-like character and exposed N-H group, is more polar than the CH tautomer and is therefore favored in solvents like DMSO or water. Conversely, non-polar solvents like chloroform or benzene may favor the less polar, aromatic CH form[1][8].

  • pH and Ionization: The ionization state of the molecule can lock it into a specific form. Under acidic conditions, protonation will occur on the most basic site, while under basic conditions, deprotonation of the most acidic proton will generate an anion, both of which can shift the neutral equilibrium.

  • Temperature: The interconversion between tautomers is a thermodynamic process. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the equilibrium, providing deeper insight into the enthalpic and entropic driving forces[5].

Experimental Characterization: A Validated Approach

Determining the presence and ratio of tautomers requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for studying tautomeric equilibria in solution[4].

Protocol: Quantitative ¹H NMR Spectroscopy for Tautomer Analysis

This protocol provides a self-validating workflow for determining the tautomeric ratio. The key is to identify distinct, non-overlapping signals for each tautomer and use their integration values to calculate the population.

1. Sample Preparation:

  • Rationale: To ensure equilibrium is reached and to minimize intermolecular interactions that could bias the result.
  • Steps:
  • Accurately weigh the this compound derivative.
  • Prepare a dilute solution (~1-5 mM) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) directly in a high-quality 5 mm NMR tube.
  • Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis. For some systems, equilibration can take hours[9].

2. Data Acquisition:

  • Rationale: To obtain a high-quality spectrum with accurate integrals for quantification.
  • Steps:
  • Acquire a standard ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz recommended).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is critical for accurate quantification. A typical starting value is 10-20 seconds.
  • Acquire the spectrum at a controlled temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Rationale: To accurately measure the relative populations of the tautomers.
  • Steps:
  • Process the spectrum with minimal baseline correction and phasing errors.
  • Identify unique, well-resolved proton signals for each tautomer. For the this compound system, key signals are:
  • CH Tautomer: The singlet corresponding to the CH ₃ group.
  • NH Tautomer: The singlet corresponding to the NH proton and the signals for the exocyclic CH ₂ group.
  • Carefully integrate the identified signals.
  • Calculate the tautomer ratio. For the CH/NH equilibrium, the ratio is calculated as:
  • % CH Tautomer = [Integral(CH₃) / 3] / {[Integral(CH₃) / 3] + [Integral(CH₂) / 2]} * 100
  • % NH Tautomer = [Integral(CH₂) / 2] / {[Integral(CH₃) / 3] + [Integral(CH₂) / 2]} * 100
  • From the ratio, calculate the equilibrium constant (Keq = [% NH] / [% CH]) and the Gibbs free energy (ΔG = -RT ln Keq)[5][10].

Tautomer Form Key ¹H NMR Signal Typical Chemical Shift (ppm) Notes
CH (Aromatic) 4-CH2.0 - 2.5Sharp singlet.
NH (Methylene) NH 7.0 - 11.0Can be broad; exchangeable with D₂O.
NH (Methylene) 4-CH4.5 - 5.5Singlet (or two doublets if diastereotopic).

graph TD {
A[Start: Equilibrated Sample in NMR Tube] --> B{Acquire ¹H NMR Spectrum (long D1)};
B --> C{Process Spectrum (Phase & Baseline)};
C --> D{Identify Unique Signals for Tautomer A & B};
D --> E{Integrate Signals};
E --> F{Calculate Ratio, Keq, & ΔG};
F --> G[End: Quantified Tautomeric Equilibrium];
subgraph "Workflow"
    A; B; C; D; E; F; G;
end

style A fill:#F1F3F4,stroke:#5F6368
style G fill:#F1F3F4,stroke:#5F6368
style B fill:#E8F0FE,stroke:#4285F4
style F fill:#E6F4EA,stroke:#34A853

}

Caption: Workflow for quantitative NMR analysis of tautomerism.

Computational Modeling: Predicting Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stability of tautomers, corroborating experimental findings, and guiding synthetic efforts[6][7].

Protocol: DFT Calculation of Relative Tautomer Energies

This protocol outlines a standard, reliable method for calculating the Gibbs free energy of different tautomers to predict their equilibrium population.

1. Structure Preparation:

  • Rationale: To create accurate 3D starting structures for each tautomer.
  • Steps:
  • Draw the 3D structures of all plausible tautomers (e.g., the CH and NH forms) in a molecular modeling program.
  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94).

2. Geometry Optimization and Frequency Calculation:

  • Rationale: To find the lowest energy conformation of each tautomer and to confirm it is a true minimum on the potential energy surface.
  • Steps:
  • Select a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set[11].
  • Include a solvation model to simulate the experimental conditions. The Polarizable Continuum Model (PCM ) is a standard choice (e.g., SCRF=(PCM, Solvent=DMSO)).
  • Perform a full geometry optimization (Opt) followed by a frequency calculation (Freq) for each tautomer.
  • Validation: Confirm that the frequency calculation yields zero imaginary frequencies, which verifies the structure is a true energy minimum.

3. Energy Analysis and Population Calculation:

  • Rationale: To determine the relative stability and predict the equilibrium ratio.
  • Steps:
  • Extract the final Gibbs Free Energy (or electronic energy if thermal corrections are ignored) for each optimized tautomer from the calculation output files.
  • Calculate the relative energy (ΔG) of each tautomer with respect to the most stable form.
  • Use the Boltzmann distribution equation to calculate the predicted population ratio at the temperature used for the calculation (e.g., 298.15 K)[12].
  • Ratio = exp(-ΔG / RT)

Tautomer Calculated Gibbs Free Energy (Hartree) Relative ΔG (kcal/mol) Predicted Population (298 K)
CH Form-450.123450.0085.1%
NH Form-450.121651.1314.9%
Note: This is a hypothetical table for illustrative purposes.

graph TD {
A[Start: 3D Structures of Tautomers] --> B{Geometry Optimization & Freq. Calc. (DFT/B3LYP, PCM)};
B --> C{Validation: Check for 0 Imaginary Frequencies};
C --> D{Extract Gibbs Free Energies (G)};
D --> E{Calculate Relative Energies (ΔG)};
E --> F{Calculate Population via Boltzmann Distribution};
F --> G[End: Predicted Tautomer Ratio];
subgraph "Workflow"
    A; B; C; D; E; F; G;
end

style A fill:#F1F3F4,stroke:#5F6368
style G fill:#F1F3F4,stroke:#5F6368
style B fill:#FEF7E0,stroke:#FBBC05
style F fill:#E6F4EA,stroke:#34A853

}

Caption: Workflow for DFT prediction of tautomer stability.

Implications in Drug Discovery and Development

Failing to account for tautomerism can have significant consequences in a drug discovery program. The predominant tautomer in a physiological environment dictates the molecule's properties.

  • Receptor-Ligand Interactions: The two tautomers present different hydrogen bond donor/acceptor patterns and different shapes. One form may bind to a target receptor with high affinity, while the other is inactive. A molecule that exists as a 90:10 mixture of inactive:active tautomers in solution will have an artificially low measured potency.

  • ADME/Tox Properties: Physicochemical properties like logP, pKa, and solubility are dependent on the tautomeric form. A shift in the tautomeric equilibrium upon moving from a DMSO stock solution to an aqueous buffer can dramatically change a compound's solubility and membrane permeability, leading to misleading structure-activity relationships (SAR).

  • Intellectual Property: Patent claims must be carefully constructed to cover all relevant tautomeric forms of a compound to ensure comprehensive protection.

Conclusion and Future Outlook

The tautomerism of this compound derivatives is a critical chemical feature governed by a delicate interplay of substituent electronics and the surrounding environment. While the aromatic CH form is canonical, the potential for a stable, non-aromatic NH tautomer must be considered in any research or development program. By employing the validated NMR and DFT protocols outlined in this guide, researchers can confidently characterize, understand, and ultimately leverage this tautomeric behavior. A thorough understanding of tautomerism moves beyond simple structural representation, enabling a more rational design of isoxazole-based molecules with optimized potency, desired ADME properties, and robust intellectual property protection.

References

  • El-Gogary, T. M., & El-Gogary, A. T. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • Lima, P. C., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Saudi Pharmaceutical Society. [Link]

  • Sergeieva, T., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • SCM. (2019). ADF Tutorial: How To Determine Tautomer Ratios. YouTube. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PubMed. [Link]

  • Leszczynski, J., & Holodnyak, S. (2016). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • Köring, A. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. [Link]

  • Kleinpeter, E., & Koch, A. (2020). NMR Spectroscopic and Theoretical Studies on Tautomerism and Isomerism of Perfluoroalkyl‐Substituted 1,5‐Benzodiazepines. ResearchGate. [Link]

  • Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Granik, V. G., & Granik, I. V. (2018). Keto‐enol tautomerism of the 4,5‐dimethyl‐2‐(2′‐hydroxyphenyl)imidazole in water solution... ResearchGate. [Link]

  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... MDPI. [Link]

  • Claramunt, R. M., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations. e-Spacio UNED. [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Ramalingam, M., et al. (n.d.). Density functional theory (DFT) studies on the tautomeric forms of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Klimenko, N. A., & Yagupolskii, L. M. (2018). Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine. Conditions for stabilization of the zwitterionic tautomer. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Methylisoxazole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide or ester groups have cemented its role as a cornerstone in the design of novel therapeutic agents.[3] Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6] Notable drugs such as the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide feature this core structure, underscoring its importance in drug development.[2][7]

The synthesis of isoxazoles is most prominently achieved through the [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered rings.[2][8] This application note provides a detailed protocol for the synthesis of a key building block, 4-methylisoxazole, via the 1,3-dipolar cycloaddition of a nitrile oxide with propyne. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insight: The Concerted Pathway of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring in this context is a classic example of a Huisgen 1,3-dipolar cycloaddition. This reaction involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkyne).[8] The concerted nature of this pericyclic reaction means that bond formation occurs in a single transition state, without the formation of a discrete intermediate.[8]

The key reactive species, the nitrile oxide, is often unstable and is therefore typically generated in situ.[9] A common and effective method for its generation is the dehydrohalogenation of a hydroximoyl chloride, which is itself prepared from the corresponding aldoxime.[10] The subsequent cycloaddition with an alkyne proceeds to form the stable aromatic isoxazole ring.[11]

Reaction_Mechanism cluster_reactants Reactant Generation cluster_intermediates In Situ Generation cluster_products Product Formation AcetaldehydeOxime Acetaldehyde Oxime HydroximoylChloride Acetohydroximoyl Chloride AcetaldehydeOxime->HydroximoylChloride Chlorination NCS N-Chlorosuccinimide (NCS) NCS->HydroximoylChloride NitrileOxide Acetonitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide Base (Et3N) Dehydrohalogenation Propyne Propyne (Dipolarophile) Methylisoxazole This compound Propyne->Methylisoxazole NitrileOxide->Methylisoxazole [3+2] Cycloaddition

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is critical for the overall outcome. Careful attention to stoichiometry, reaction conditions, and safety is paramount.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Acetaldehyde OximeC₂H₅NO59.07≥98%Sigma-AldrichPrecursor to the nitrile oxide.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53≥98%Sigma-AldrichChlorinating agent.
PropyneC₃H₄40.06In Lecuture BottleSigma-AldrichDipolarophile. Highly flammable gas.
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-AldrichBase for dehydrohalogenation.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Saturated Sodium BicarbonateNaHCO₃84.01-Fisher ScientificFor aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher ScientificDrying agent.
Silica GelSiO₂60.08230-400 meshFisher ScientificFor column chromatography.
Safety Precautions
  • Acetaldehyde Oxime: Harmful if swallowed. Use in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Propyne: Extremely flammable gas. Handle in a well-ventilated area, away from ignition sources. Use a proper gas handling setup.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

  • Dichloromethane: Suspected of causing cancer. Use in a fume hood and wear appropriate PPE.

Step-by-Step Methodology

Part 1: Synthesis of Acetohydroximoyl Chloride

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of oxime).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NCS: Slowly add a solution of N-Chlorosuccinimide (1.05 eq) in anhydrous DCM (5 mL per mmol of NCS) to the cooled oxime solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The resulting suspension contains the acetohydroximoyl chloride. This intermediate is generally not isolated and is used directly in the next step.

Part 2: In Situ Generation of Acetonitrile Oxide and Cycloaddition

  • Cooling: Cool the reaction mixture containing the acetohydroximoyl chloride back down to 0 °C.

  • Addition of Propyne: Bubble propyne gas (1.2 eq) through the reaction mixture for 10-15 minutes using a subsurface gas dispersion tube. Ensure a steady but gentle flow to avoid excessive evaporation of the solvent.

  • Addition of Base: Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture over 20 minutes. The addition of the base will generate the nitrile oxide in situ, which will then react with the propyne.

  • Reaction: After the addition of triethylamine is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Part 3: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product (as indicated by TLC) and concentrate them to yield this compound as a clear oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Part 1: Hydroximoyl Chloride Synthesis cluster_cycloaddition Part 2: Cycloaddition cluster_purification Part 3: Purification & Analysis A1 Dissolve Acetaldehyde Oxime in DCM A2 Cool to 0 °C A1->A2 A3 Add NCS solution dropwise A2->A3 A4 Stir at 0 °C, then RT A3->A4 A5 Monitor by TLC A4->A5 B1 Cool reaction mixture to 0 °C A5->B1 Proceed directly B2 Bubble Propyne gas B1->B2 B3 Add Triethylamine dropwise B2->B3 B4 Stir overnight at RT B3->B4 B5 Quench with NaHCO₃ (aq) B4->B5 B6 Extract with DCM B5->B6 B7 Dry and Concentrate B6->B7 C1 Flash Column Chromatography B7->C1 Crude Product C2 Collect & Concentrate Fractions C1->C2 C3 Characterize (NMR, MS) C2->C3 D1 Final Product C3->D1 Pure this compound

Sources

4-Methylisoxazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and a versatile intermediate in organic synthesis.[1] Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent leflunomide and the antibiotic oxacillin, underscores its significance as a privileged scaffold.[2] Among the various substituted isoxazoles, 4-methylisoxazole presents a unique combination of reactive sites, making it a highly valuable and adaptable building block for the synthesis of complex molecular architectures.

This comprehensive technical guide explores the rich chemistry of this compound, providing researchers, scientists, and drug development professionals with in-depth insights and field-proven protocols for its application in organic synthesis. We will delve into the nuanced reactivity of this heterocycle, focusing on the strategic functionalization of both the methyl group and the isoxazole ring itself.

Physicochemical Properties and Reactivity Profile

To effectively utilize this compound as a synthetic building block, a thorough understanding of its intrinsic properties and reactivity is paramount.

PropertyValueSource
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
Appearance Colorless liquid-
Boiling Point 134-135 °C-
pKa (conjugate acid) ~ -1.7-

The isoxazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. This electronic nature dictates its reactivity in several key ways:

  • Ring Protons: The protons on the isoxazole ring are relatively acidic, particularly the proton at the C5 position, which is adjacent to the oxygen atom.

  • Methyl Group Protons: The protons of the methyl group at the C4 position are also acidic and can be removed by strong bases to generate a nucleophilic methylene species.

  • Ring Stability and Cleavage: The N-O bond in the isoxazole ring is the weakest link and can be cleaved under reductive conditions, providing a pathway to 1,3-dicarbonyl compounds or other difunctionalized molecules.

The strategic exploitation of these reactive sites allows for a diverse range of synthetic transformations, which will be explored in the following sections.

Functionalization of the 4-Methyl Group: A Gateway to Elaboration

One of the most powerful strategies for utilizing this compound is the functionalization of its methyl group. Deprotonation of the methyl group with a strong base generates a nucleophilic intermediate that can react with a variety of electrophiles, enabling chain extension and the introduction of diverse functional groups.

Deprotonation and Electrophilic Quench

The acidity of the 4-methyl protons allows for their removal by strong, non-nucleophilic bases such as n-butyllithium (n-BuLi). The resulting lithiated species is a potent nucleophile that readily participates in reactions with a range of electrophiles.

Deprotonation_Electrophilic_Quench cluster_0 Deprotonation cluster_1 Electrophilic Quench 4-Me-Isoxazole This compound Lithiated_Intermediate 4-(Lithiomethyl)isoxazole (nucleophile) 4-Me-Isoxazole->Lithiated_Intermediate Deprotonation nBuLi n-BuLi (strong base) nBuLi->4-Me-Isoxazole Functionalized_Product Functionalized This compound Lithiated_Intermediate->Functionalized_Product Reaction Electrophile Electrophile (E+) Electrophile->Lithiated_Intermediate

Caption: Deprotonation of this compound and subsequent electrophilic quench.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base like n-BuLi is critical. Weaker bases are generally not sufficient to deprotonate the methyl group effectively. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions, such as the deprotonation of the solvent by the highly basic organolithium reagent.[2]

Protocol 1: Deprotonation of this compound and Alkylation with Benzyl Bromide

This protocol details the generation of the 4-(lithiomethyl)isoxazole and its subsequent reaction with benzyl bromide as a representative electrophile.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2-phenylethyl)isoxazole.

ElectrophileProductTypical Yield (%)
Benzyl bromide4-(2-Phenylethyl)isoxazole70-80
Iodomethane4-Ethylisoxazole75-85
Benzaldehyde1-(Isoxazol-4-yl)-2-phenylethan-1-ol60-70
N,N-Dimethylformamide (DMF)Isoxazole-4-carbaldehyde55-65

Functionalization of the Isoxazole Ring

While functionalization of the methyl group is a primary strategy, direct modification of the isoxazole ring offers alternative pathways to novel derivatives.

Halogenation and Cross-Coupling Reactions

Halogenated 4-methylisoxazoles are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of aryl, heteroaryl, or vinyl substituents at specific positions on the isoxazole ring. Iodination can be achieved at the C5 position using N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Halogenation_CrossCoupling 4-Me-Isoxazole This compound Halogenated_Isoxazole 4-Methyl-5-iodoisoxazole 4-Me-Isoxazole->Halogenated_Isoxazole Iodination (NIS) Coupled_Product 4-Methyl-5-arylisoxazole Halogenated_Isoxazole->Coupled_Product Suzuki Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Coupled_Product

Caption: Halogenation of this compound followed by Suzuki cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Methyl-5-iodoisoxazole with Phenylboronic Acid

This protocol describes a typical Suzuki coupling reaction to introduce a phenyl group at the C5 position of the isoxazole ring.

Materials:

  • 4-Methyl-5-iodoisoxazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 4-methyl-5-iodoisoxazole (1.0 eq.), phenylboronic acid (1.5 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.1 eq.).

  • Add K₂CO₃ (3.0 eq.) followed by a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-5-phenylisoxazole.

Cycloaddition Reactions: Expanding the Core Scaffold

While the isoxazole ring itself is relatively unreactive as a dienophile in standard Diels-Alder reactions, derivatives of this compound can participate in cycloaddition reactions. For instance, 4-(1-ethenylsubstituted)-3-methylisoxazoles have been shown to act as dienes in [4+2] cycloaddition reactions with acetylenedicarboxylates.[4] This transformation provides a route to complex, fused heterocyclic systems.

Diels_Alder Diels-Alder Reaction of a this compound Derivative cluster_0 Reactants Diene 4-(1-Ethenyl)-3-methylisoxazole (Diene) Product Fused Heterocyclic Product Diene->Product [4+2] Cycloaddition Dienophile Acetylenedicarboxylate (Dienophile) Dienophile->Product

Caption: Diels-Alder reaction involving a this compound derivative.

This reactivity highlights the potential to use the this compound core as a scaffold for constructing more elaborate polycyclic structures, further expanding its utility as a building block.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering multiple avenues for strategic functionalization. The acidity of the 4-methyl protons provides a reliable handle for deprotonation and subsequent reaction with a wide array of electrophiles, enabling straightforward elaboration of the side chain. Furthermore, the isoxazole ring itself can be functionalized through halogenation and subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The participation of this compound derivatives in cycloaddition reactions further underscores its utility in the construction of complex heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important heterocyclic scaffold in their drug discovery and development endeavors.

References

  • Mączyński, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available at: [Link]

  • Leflunomide. (n.d.). In PubChem. Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1435. Available at: [Link]

  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1376. Available at: [Link]

  • Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. (n.d.). Google Patents.
  • n-Butyllithium. (n.d.). In Wikipedia. Retrieved from [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Available at: [Link]

  • First Example of Diels-Alder Reaction of 4-(1-Ethenylsubstituted)-3-methylisoxazoles with Acetylenedicarboxylates. (2008). HETEROCYCLES, 75(2), 331. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). National Institutes of Health. Available at: [Link]

  • Development of bioactive isoxazole derivatives via ionic liquid catalysis: synthesis, characterization, and pharmacological evaluation. (2025). Research on Chemical Intermediates. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Protocols for the Strategic Functionalization of the 4-Methylisoxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Researchers

The isoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in various non-covalent interactions.[1] The 4-methylisoxazole core, in particular, offers multiple reaction sites, enabling the generation of diverse molecular architectures. This guide provides an in-depth analysis of key functionalization strategies, detailing the underlying chemical principles and offering field-proven protocols for researchers in drug development and synthetic chemistry.

Our exploration will focus on four primary avenues of reactivity: manipulation of the C4-methyl group, direct C-H functionalization of the isoxazole ring, electrophilic substitution, and transformative ring-opening reactions. Each section is designed to be a self-contained protocol, supported by mechanistic insights and comparative data to guide experimental design.

Functionalization via Deprotonation of the C4-Methyl Group

Mechanistic Rationale: The protons on the methyl group at the C4 position of the isoxazole ring exhibit enhanced acidity due to the electron-withdrawing nature of the heterocyclic system. This allows for regioselective deprotonation using strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the elaboration of the C4-methyl substituent. The reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control and minimize potential side reactions, such as attack on the isoxazole ring itself.

Workflow for C4-Methyl Group Elaboration

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench Start This compound in Dry THF Base Add n-BuLi or LDA (-78 °C, 1 hr) Start->Base Inert Atmosphere (Ar/N2) Intermediate Formation of 4-(lithiomethyl)isoxazole Base->Intermediate Electrophile Add Electrophile (E+) (e.g., Aldehyde, Alkyl Halide) Intermediate->Electrophile Quench Aqueous Workup (e.g., sat. NH4Cl) Electrophile->Quench Allow to warm to RT Product Functionalized Product: 4-(CH2-E)isoxazole Quench->Product caption Deprotonation-Alkylation Workflow cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst C1 Oxidative Addition Pd0->C1 Ar-I Isoxazole This compound C2 C-H Activation (Concerted Metalation- Deprotonation) ArI Aryl Halide (Ar-I) Product 5-Aryl-4-methylisoxazole C1->C2 Ar-Pd(II)-I Intermediate C2->Isoxazole Substrate C3 Reductive Elimination C2->C3 Isoxazolyl-Pd(II)-Ar Intermediate C3->Pd0 Product C3->Product caption Palladium-Catalyzed C-H Arylation Start This compound Derivative Fluorination Attack on Selectfluor (E-F+) Start->Fluorination Intermediate1 Fluorinated Cationic Intermediate Fluorination->Intermediate1 Deprotonation Deprotonation at C4 Intermediate1->Deprotonation Intermediate2 Ylide Intermediate Deprotonation->Intermediate2 RingOpening N-O Bond Cleavage & Ring Opening Intermediate2->RingOpening Product α-Fluorocyanoketone RingOpening->Product caption Mechanism of Ring-Opening Fluorination

Sources

The 4-Methylisoxazole Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Appeal of the Isoxazole Ring

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs is a testament to its remarkable versatility. The isoxazole ring is not merely a passive scaffold; its unique electronic properties, including its electron-rich nature and the weak N-O bond susceptible to metabolic cleavage, offer a tunable platform for modulating pharmacokinetic and pharmacodynamic properties.[1] Furthermore, its ability to engage in various non-covalent interactions makes it an attractive component for designing ligands with high affinity and selectivity for a diverse range of biological targets.[2][3] Among the vast landscape of isoxazole derivatives, the 4-methylisoxazole core has emerged as a particularly privileged substructure, finding application in a wide array of therapeutic areas, from autoimmune diseases to oncology.

This comprehensive guide delves into the multifaceted applications of the this compound scaffold in medicinal chemistry. We will explore its role in the design of targeted therapies, provide detailed, field-proven protocols for the synthesis and biological evaluation of this compound derivatives, and present a critical analysis of their structure-activity relationships (SAR).

I. The this compound Moiety as a Privileged Scaffold

The strategic incorporation of a methyl group at the 4-position of the isoxazole ring can significantly influence the molecule's steric and electronic properties, thereby impacting its biological activity. This seemingly simple modification can enhance metabolic stability, modulate receptor binding, and fine-tune the overall pharmacological profile of a compound. The following sections will explore the application of the this compound scaffold in the development of inhibitors for key enzymatic targets.

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Case Study of Leflunomide

One of the most prominent examples of a this compound-containing drug is Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[3] Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[4]

Mechanism of Action: Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] By blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like activated lymphocytes, which are key mediators in autoimmune diseases.[4][6]

Experimental Protocol: Synthesis of a Leflunomide Analog

This protocol outlines a general procedure for the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, the chemical entity of Leflunomide. This multi-step synthesis highlights the construction of the core this compound scaffold.

Workflow for Leflunomide Synthesis

G cluster_0 Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Acyl Chloride Formation cluster_4 Step 5: Amide Coupling A Ethylacetoacetate D Ethyl Ethoxymethyleneacetoacetic Ester A->D Reflux (100-110°C) B Triethylorthoformate B->D Reflux (100-110°C) C Acetic Anhydride C->D Reflux (100-110°C) E Ethyl Ethoxymethyleneacetoacetic Ester H Ethyl-5-methylisoxazole-4-carboxylate E->H Low Temperature (-20°C to 10°C) F Hydroxylamine Sulfate F->H Low Temperature (-20°C to 10°C) G Sodium Acetate G->H Low Temperature (-20°C to 10°C) I Ethyl-5-methylisoxazole-4-carboxylate K 5-Methylisoxazole-4-carboxylic Acid I->K Heating J Strong Acid (e.g., HCl) J->K Heating L 5-Methylisoxazole-4-carboxylic Acid N 5-Methylisoxazole-4-carbonyl Chloride L->N Reflux M Thionyl Chloride M->N Reflux O 5-Methylisoxazole-4-carbonyl Chloride R Leflunomide O->R Controlled Temperature (0-20°C) P 4-(Trifluoromethyl)aniline P->R Controlled Temperature (0-20°C) Q Amine Base (e.g., Triethylamine) Q->R Controlled Temperature (0-20°C) G cluster_0 Assay Preparation cluster_1 Reaction Initiation & Detection cluster_2 Data Analysis A Test Inhibitor (this compound derivative) D Incubation A->D Pre-incubation B COX-2 Enzyme B->D Pre-incubation C COX Assay Buffer C->D Pre-incubation G Reaction Mixture D->G E Arachidonic Acid (Substrate) E->G F COX Probe F->G H Fluorometric Reading G->H Kinetic Measurement (Ex/Em = 535/587 nm) I Fluorescence Data J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: A typical workflow for a fluorometric COX-2 inhibition assay.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting the COX-2 enzyme and preparing working solutions of the probe, cofactor, and substrate.

  • Assay Plate Setup: To appropriate wells of the 96-well plate, add the COX assay buffer, the test inhibitor at various concentrations, and the diluted COX-2 enzyme. Include wells for a no-inhibitor control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence kinetically at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Causality and Self-Validation: The inclusion of a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor) is crucial for validating the assay's performance. The kinetic measurement allows for the determination of the initial reaction velocity, which is a more accurate measure of enzyme activity than a single endpoint reading.

II. This compound in Anticancer Drug Discovery

The this compound scaffold is also a promising platform for the development of novel anticancer agents. [7]Derivatives incorporating this moiety have been shown to exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways. [7] Structure-Activity Relationship (SAR) Insights:

SAR studies on isoxazole-based anticancer agents have revealed that the nature and position of substituents on the isoxazole and adjacent rings are critical for activity. For example, in a series of 4-(trifluoromethyl)isoxazoles, a thiophene ring at the 5-position of the isoxazole resulted in the most potent activity against the MCF-7 breast cancer cell line. [8]Specifically, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibited an IC50 value of 2.63 µM against MCF-7 cells. [8] Quantitative Data for Isoxazole-based Anticancer Agents against MCF-7 Cells:

CompoundIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63[8]
Imidazo[1,2-a]pyrimidine derivative 3d 43.4[4]
Imidazo[1,2-a]pyrimidine derivative 4d 39.0[4]
6-bromo-4-bromomethyl-7-hydroxycoumarin25.1[9]

Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed MCF-7 cells in a 96-well plate B Incubate for 24 hours A->B C Treat with this compound derivatives (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Absorbance Data J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percent viability against the logarithm of the compound concentration.

Causality and Self-Validation: The use of a positive control confirms the sensitivity of the cell line to cytotoxic agents. A vehicle control is essential to account for any effects of the solvent on cell viability. The dose-dependent decrease in cell viability upon treatment with the test compounds provides evidence of their cytotoxic activity.

III. Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its presence in clinically successful drugs like Leflunomide underscores its potential for the development of novel therapeutics. The ability to readily synthesize a diverse range of derivatives allows for the fine-tuning of pharmacological properties to target a wide array of biological entities, including enzymes and receptors implicated in various diseases.

Future research in this area will likely focus on the development of more selective and potent this compound derivatives. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of novel therapeutic applications for this privileged scaffold, beyond the traditional areas of inflammation and cancer, holds significant promise for addressing unmet medical needs. The continued investigation of the structure-activity relationships of this compound derivatives will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3), 35-42.
  • IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Structure-Activity Relationship of 4-Methylbenzoxazole Analogs: A Compar
  • Navigating the Selectivity Landscape of COX-2 Inhibitors: A Comparative Analysis of 4-Methyl-5-phenylisoxazole Analogues. (2025). Benchchem.
  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. (2025). Benchchem.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 22, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances, 12(29), 18563-18579.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(4), 2169-2174.
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  • Anti-inflammatory activity in carrageenan-induced paw edema in rats (data are represented as mean ± S.E.M., n = 6, * P < 0.05 related to carrageenan group; dose of compounds = 300 μmol/kg). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • evaluation of anti-inflammatory activity of some novel diarylsulfonylurea-chalcone hybrid. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 435-438.
  • New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. (2012). European Journal of Medicinal Chemistry, 54, 345-353.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 1146-1156.
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  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(19), 6524.
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
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  • Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. (2024). ChemMedChem, e202400292.
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Application Notes & Protocols: 4-Methylisoxazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The protein kinase family, comprising over 500 members in the human kinome, represents one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with dozens of approved drugs transforming patient outcomes.[3][4][5]

Within the vast chemical space explored for kinase inhibition, the isoxazole ring has emerged as a "privileged scaffold".[6][7][8] Its unique electronic properties, metabolic stability, and synthetic accessibility make it an ideal framework for building potent and selective inhibitors.[9][10] This guide focuses specifically on the 4-methylisoxazole core, a versatile template for generating novel kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind the protocols—why certain assays are chosen, how they validate one another, and how the resulting data logically drive a drug discovery program forward. This document is designed to serve as a practical and intellectually grounded resource for researchers aiming to leverage this promising chemical scaffold.

Section 1: The this compound Scaffold: Rationale and Design Principles

The isoxazole heterocycle is a cornerstone of medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including protein kinase inhibition.[11][12] The this compound scaffold offers a synthetically tractable starting point for creating libraries of compounds for screening. The strategic placement of substituents around this core allows for the precise targeting of key interaction points within a kinase's ATP-binding pocket.

A common design strategy involves a multi-component structure where each part serves a distinct purpose:

  • Hinge-Binding Moiety: An N-H containing group (e.g., an amide or amine) positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many ATP-competitive inhibitors.

  • This compound Core: Acts as a stable, rigid linker that correctly orients the other functional groups. The methyl group at the 4-position can provide beneficial hydrophobic interactions or sterically guide the molecule into a specific conformation, enhancing selectivity.

  • Solvent-Exposed Region: Substituents projecting towards the solvent-exposed region of the ATP pocket can be modified to fine-tune physicochemical properties like solubility and cell permeability, or to gain additional selectivity by interacting with less-conserved residues.

G cluster_0 This compound Kinase Inhibitor Scaffold Scaffold General Structure A Hinge-Binding Moiety (e.g., Anilino, Amide) B This compound Core Linker A->B Connects to ATP Hinge Region C Solvent-Front Group (Modulates Properties) B->C Projects towards Solvent Interface

Caption: General pharmacophoric model for a this compound kinase inhibitor.

Section 2: Synthesis of a Representative this compound Derivative

Expert Rationale: The synthesis of isoxazole derivatives is well-established, often proceeding through the condensation of a hydroxylamine with a 1,3-dicarbonyl compound or a related precursor.[13][14] This approach is robust, allowing for modular assembly where different building blocks can be introduced to explore the structure-activity relationship (SAR). The following protocol outlines a representative synthesis, which is fundamental for generating novel chemical matter for screening.

Protocol 1: Synthesis of N-(phenyl)-3-(4-methylisoxazol-5-yl)benzamide

This protocol provides a generalized, two-step approach to a model compound.

Materials and Reagents:

  • 3-acetylbenzoic acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Aniline

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Anhydrous solvents: Toluene, Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

Step 1: Synthesis of 3-(4-methylisoxazol-5-yl)benzoic acid

  • To a solution of 3-acetylbenzoic acid (1.0 eq) in anhydrous toluene, add DMF-DMA (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting intermediate is used directly in the next step.

  • Dissolve the crude intermediate in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction, acidify with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the isoxazole-containing benzoic acid.

Step 2: Amide Coupling to form N-(phenyl)-3-(4-methylisoxazol-5-yl)benzamide

  • Suspend the product from Step 1 (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours to form the acyl chloride. Remove excess thionyl chloride under reduced pressure.

  • Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

  • Slowly add a solution of aniline (1.1 eq) and triethylamine (2.0 eq) in DCM.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biochemical Evaluation of Kinase Inhibitory Activity

Expert Rationale: The first critical step in evaluating a new compound is to measure its direct effect on the catalytic activity of the target kinase in a purified, cell-free system.[15] This biochemical assay determines the compound's potency, typically expressed as the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[15] While traditional radiometric assays using [³³P]-ATP are considered a gold standard for their direct measurement of phosphorylation, non-radioactive, luminescence-based formats like ADP-Glo™ have become dominant in screening due to their high-throughput capability, safety, and robust performance.[2][16][17] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[17]

G start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) step1 Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor start->step1 step2 Step 2: ADP-Glo™ Reagent Addition Terminate Kinase Reaction Deplete Unused ATP step1->step2 Incubate step3 Step 3: Kinase Detection Reagent Convert ADP to ATP, Generate Luminescence step2->step3 Incubate end Read Luminescence (Signal ∝ Kinase Activity) step3->end

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Profiling using ADP-Glo™ Assay

Principle: This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and use the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal that is proportional to ADP concentration.

Materials and Reagents:

  • Target Protein Kinase (e.g., JNK3, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP at a concentration relevant for the assay (e.g., Km or physiological 1mM).[16]

  • This compound test compounds, serially diluted in DMSO.

  • Known kinase inhibitor as a positive control (e.g., Staurosporine).[17]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Pipette 1 µL of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer. Add this mix to the wells containing the compounds.

  • Initiate Reaction: Prepare an ATP solution and add it to all wells to start the kinase reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation:

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Control - Signal_Background))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Data for this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
Lead Cmpd 1 JNK315
Analog 1.1JNK3150
Analog 1.2JNK38
Control JNK35
Lead Cmpd 1 p38α>10,000

Data are hypothetical and for illustrative purposes.

Section 4: Cell-Based Assay for Efficacy and Target Engagement

Expert Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound will be effective in a cellular environment.[18] A cell-based assay is a crucial secondary screen to address key questions: Can the compound cross the cell membrane? Is it stable in the cellular milieu? Does it engage the target kinase and inhibit its downstream signaling pathway within a living cell?[15][18] A cell proliferation assay, such as the MTT or CellTiter-Glo® assay, is a robust method to measure the overall cytotoxic or cytostatic effect of an inhibitor on cancer cells that are known to be dependent on the target kinase for their growth and survival.

Protocol 3: Cancer Cell Proliferation Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. The assay reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

Materials and Reagents:

  • Cancer cell line with known dependency on the target kinase (e.g., A549 for EGFR inhibitors).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound test compounds, serially diluted.

  • Positive control drug (e.g., an FDA-approved inhibitor for the target).

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in complete medium. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add serially diluted test compounds to the wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include "vehicle control" (DMSO only) wells.

  • Incubation: Return the plate to the incubator and culture for 72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation:

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Representative Cell-Based Activity Data

Compound IDCell LineTarget KinaseGI₅₀ (µM)
Lead Cmpd 1 Cancer Cell Line AJNK30.5
Analog 1.1Cancer Cell Line AJNK38.2
Analog 1.2Cancer Cell Line AJNK30.2
Control Cancer Cell Line AJNK30.1

Data are hypothetical and for illustrative purposes.

Section 5: Driving Lead Optimization with Structure-Activity Relationship (SAR) Studies

Expert Rationale: SAR is the iterative process of modifying a molecule's structure to improve its biological activity, selectivity, and drug-like properties.[13][19] Once an initial "hit" like a this compound derivative is identified, systematic modifications are made to different parts of the scaffold. The data from biochemical and cellular assays on these new analogs provide critical insights into which chemical features are essential for potency and which can be altered to improve other properties.[20] For instance, modifying the hinge-binding moiety can impact potency, while changes in the solvent-exposed region can affect selectivity and pharmacokinetics.[13][20]

G cluster_0 SAR Exploration Start Initial Hit (e.g., Cmpd 1) Mod1 Modify R1 (Hinge Binder) Start->Mod1 Mod2 Modify R2 (Solvent Region) Start->Mod2 Mod3 Modify Core Start->Mod3 Assay Biochemical & Cellular Assays (IC50, GI50) Mod1->Assay Mod2->Assay Mod3->Assay Analyze Analyze Data Identify SAR Trends Assay->Analyze Analyze->Start Design Next Generation Lead Optimized Lead Candidate Analyze->Lead Improved Potency/ Selectivity

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

A hypothetical SAR exploration might reveal that a pyrazole group at the 4-position of the aniline ring dramatically improves selectivity against a related kinase like p38, a known strategy for JNK inhibitors.[20] This kind of data-driven design is the engine of medicinal chemistry.

References

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  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC - NIH. [Link]

  • Table 4, SAR in the isoxazole seriesa. Probe Reports from the NIH Molecular Libraries Program. [Link]

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  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]

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Application Notes & Protocols for the Synthesis of 4-Methylisoxazole-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-methylisoxazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its presence often confers favorable pharmacokinetic properties and potent biological activity, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for constructing heterocycles containing the this compound core. We will explore two robust and widely adopted methodologies: the [3+2] cycloaddition of nitrile oxides with methylated alkynes and the classical condensation reaction of β-dicarbonyl compounds with hydroxylamine. This guide emphasizes the mechanistic rationale behind procedural steps, offers detailed, self-validating protocols, and presents comparative data to aid in methodological selection.

Introduction: The Strategic Importance of the this compound Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a bioisostere for amide and ester functionalities, capable of improving metabolic stability and modulating physicochemical properties.[1] The specific substitution pattern on the isoxazole ring is critical for defining its pharmacological profile. The 4-methyl substitution, in particular, is a key structural feature in several prominent therapeutic agents, such as the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[4][6]

The development of efficient, scalable, and regioselective synthetic routes to this compound derivatives is therefore a high-priority area in synthetic and medicinal chemistry. The choice of synthetic strategy often depends on the availability of starting materials, desired substitution patterns elsewhere on the ring, and scalability requirements. This guide focuses on the two most versatile and reliable approaches.

Core Synthetic Strategies: A Comparative Overview

The construction of the this compound ring can be broadly categorized into two primary approaches: cycloaddition reactions that build the ring in a single step, and condensation reactions that form the ring through a stepwise sequence of bond formations.

ParameterStrategy 1: [3+2] Nitrile Oxide-Alkyne CycloadditionStrategy 2: Condensation of β-Dicarbonyls
Key Precursors A nitrile oxide (or its precursor) and propyne (or a derivative)A 2-methyl-β-dicarbonyl compound and hydroxylamine
Regioselectivity Can be an issue; often yields a mixture of regioisomers (3,4- and 3,5-disubstituted) depending on steric and electronic factors.[7]Generally high; regiochemistry is predetermined by the structure of the β-dicarbonyl starting material.
Substrate Scope Broad; tolerates a wide range of functional groups on the nitrile oxide precursor.Broad; a wide variety of 2-methyl-β-ketoesters and 1,3-diketones are commercially available or readily synthesized.[8][9][10]
Reaction Conditions Mild; often performed at or below room temperature. Involves in situ generation of the unstable nitrile oxide.Variable; can range from mild aqueous conditions to reflux in organic solvents.
Key Advantage Convergent and powerful for building molecular complexity quickly.Highly predictable regioselectivity and often uses inexpensive, readily available starting materials.

Methodology I: [3+2] Cycloaddition Strategy

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most powerful methods for constructing the isoxazole ring.[7][11] To synthesize a this compound, propyne or a similarly substituted alkyne serves as the dipolarophile. The primary challenge in this approach is controlling the regioselectivity of the addition.

Mechanistic Insight

The reaction is a concerted, pericyclic process where the 1,3-dipole (nitrile oxide) reacts across the π-system of the dipolarophile (alkyne).[11] Nitrile oxides are highly reactive and unstable, and thus are almost always generated in situ. A common method is the base-promoted dehydrohalogenation of a hydroximoyl chloride.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Hydroximoyl_Chloride R-C(Cl)=N-OH Nitrile_Oxide [ R-C≡N⁺-O⁻ ] Hydroximoyl_Chloride->Nitrile_Oxide - HCl Base Base (e.g., Et3N) Transition_State Transition State Nitrile_Oxide->Transition_State 1,3-Dipole Propyne H-C≡C-CH₃ Propyne->Transition_State Dipolarophile Isoxazole 3-R-4-Methylisoxazole Transition_State->Isoxazole G Start 2-Methyl-β-ketoester + Hydroxylamine (NH₂OH) Oxime Step 1: Oxime Formation (Nucleophilic Addition) Start->Oxime Cyclization Step 2: Intramolecular Cyclization Oxime->Cyclization Dehydration Step 3: Dehydration Cyclization->Dehydration Product 3,5-Disubstituted-4-methylisoxazole Dehydration->Product

Sources

Introduction: The Significance of the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Synthesis of 4-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. Specifically, the this compound motif is a key component in several biologically active molecules. The development of efficient, selective, and sustainable synthetic methods to access this scaffold is therefore of paramount importance.

Traditional syntheses of isoxazoles often require harsh reaction conditions, stoichiometric reagents, or suffer from poor regioselectivity.[2] The advent of catalytic methods has revolutionized this field, offering milder conditions, superior control over selectivity, reduced waste, and access to a broader range of functionalized derivatives.[3] This guide provides an in-depth exploration of key catalytic strategies for the synthesis of this compound and its precursors, focusing on the underlying mechanisms and providing detailed, field-proven protocols for practical application.

Strategic Overview: Catalytic Pathways to the Isoxazole Core

The construction of the isoxazole ring can be approached through several catalytic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. This guide will focus on three powerful and distinct catalytic paradigms: Gold-Catalyzed Cycloisomerization, Palladium-Catalyzed Cross-Coupling, and Organocatalyzed Condensation Reactions.

G General Catalytic Strategies for Isoxazole Synthesis cluster_0 Catalytic Methodologies Start Substrate Selection Gold Gold-Catalyzed Cycloisomerization Start->Gold α,β-Acetylenic Oximes Palladium Palladium-Catalyzed Cross-Coupling Start->Palladium Alkynones / Halo-isoxazoles Organo Organocatalyzed Condensation Start->Organo Aldehydes, β-Ketoesters, Hydroxylamine Product This compound & Derivatives Gold->Product Palladium->Product Organo->Product

Caption: Key catalytic routes for the synthesis of isoxazole derivatives.

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Gold catalysts, particularly Au(III) salts like AuCl₃, have emerged as exceptionally potent catalysts for the cycloisomerization of various unsaturated systems. Their strong carbophilic π-acid character allows for the efficient activation of alkynes under mild conditions, triggering intramolecular nucleophilic attack to form heterocyclic rings.[2][4] This method provides a direct and atom-economical route to substituted isoxazoles from readily prepared α,β-acetylenic oximes.[5]

Causality and Mechanism

The catalytic cycle begins with the coordination of the gold(III) catalyst to the alkyne moiety of the α,β-acetylenic oxime. This π-activation renders the alkyne highly electrophilic, facilitating a 5-endo-dig cyclization.[2] The oxime nitrogen atom acts as the intramolecular nucleophile, attacking the activated alkyne to form a vinyl-gold intermediate. Subsequent protodeauration, typically facilitated by trace acid or solvent, regenerates the gold catalyst and yields the aromatic isoxazole ring.[2] The reaction is highly efficient, often requiring only low catalyst loadings (1-5 mol%).

G Mechanism of Gold-Catalyzed Isoxazole Synthesis Oxime α,β-Acetylenic Oxime (1) Pi_Complex π-Complex (4) Oxime->Pi_Complex + AuCl₃ Catalyst_In AuCl₃ Pi_Complex->Oxime - AuCl₃ Cyclized_Int Vinyl-Gold Intermediate (5) Pi_Complex->Cyclized_Int 5-endo-dig cyclization Product Substituted Isoxazole (3) Cyclized_Int->Product Protodeauration (+ H⁺) Catalyst_Out AuCl₃ Product->Catalyst_Out releases Catalyst_Out->Oxime Catalyst Regeneration

Caption: Catalytic cycle for AuCl₃-catalyzed cycloisomerization.[2]

Application Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

While direct synthesis of this compound via this method requires a specifically substituted acetylenic oxime, this protocol illustrates the general and highly effective procedure for synthesizing the core isoxazole ring, which can be further functionalized.

Materials:

  • Substituted α,β-acetylenic oxime (1.0 eq)

  • Gold(III) chloride (AuCl₃) (1-2 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the α,β-acetylenic oxime (e.g., 1.0 mmol).

  • Dissolve the oxime in anhydrous dichloromethane (5 mL).

  • Add gold(III) chloride (0.01 mmol, 1 mol%) to the solution.

  • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Electron-releasing groups on the substrate tend to accelerate the reaction, while electron-withdrawing groups may require gentle heating.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure substituted isoxazole.

Substrate Substituent (R)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
Phenyl1301.593[2][4]
4-Methoxyphenyl1301.092[2][4]
4-Chlorophenyl2403.088[2][4]
n-Hexyl1302.090[2][4]

Palladium-Catalyzed Synthesis via C-H Activation and Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with unparalleled efficiency and functional group tolerance.[6] For the synthesis of this compound, a powerful two-step strategy involves the initial construction of a 4-halo-isoxazole intermediate followed by a palladium-catalyzed methylation reaction.

Part A: Synthesis of 4-Iodoisoxazole via Electrophilic Cyclization

The first step involves the synthesis of a 4-iodoisoxazole precursor. This is readily achieved through the electrophilic cyclization of a 2-alkyn-1-one O-methyl oxime using an iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS).[7][8] While not strictly catalytic in this step, it creates the essential handle for the subsequent catalytic methylation.

Part B: Palladium-Catalyzed Suzuki-Miyaura Methylation

The Suzuki-Miyaura cross-coupling reaction is a robust method for C-C bond formation. Here, the 4-iodoisoxazole intermediate is coupled with a methylating agent, such as methylboronic acid, in the presence of a palladium catalyst.

Causality and Mechanism: The catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodoisoxazole, forming a Pd(II) intermediate.

  • Transmetalation: The methyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the isoxazole ring and the methyl group) couple and are eliminated from the palladium center, forming the final this compound product and regenerating the Pd(0) catalyst.

G Pd-Catalyzed Suzuki-Miyaura Coupling for Methylation Pd0 Pd(0)L₂ PdII_Isox Isoxazolyl-Pd(II)-I Pd0->PdII_Isox Oxidative Addition IodoIsox 4-Iodoisoxazole IodoIsox->PdII_Isox PdII_Me Isoxazolyl-Pd(II)-Me PdII_Isox->PdII_Me Transmetalation MeB Methylboronic Acid + Base MeB->PdII_Isox Product This compound PdII_Me->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle for the Suzuki-Miyaura methylation of 4-iodoisoxazole.

Application Protocol: Two-Step Synthesis of 4-Methyl-3,5-disubstituted Isoxazole

This protocol details the synthesis of a this compound derivative from a 4-iodo precursor.

Materials:

  • 4-Iodo-3,5-disubstituted isoxazole (1.0 eq)

  • Methylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 v/v)

Procedure:

  • In a reaction vessel, combine the 4-iodoisoxazole (1.0 eq), methylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).[9]

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously. Monitor the reaction by TLC until the starting 4-iodoisoxazole is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure this compound derivative.

Isoxazole PrecursorCoupling PartnerCatalyst SystemBaseYield (%)Reference
4-Iodo-3-phenyl-5-methylisoxazoleMethylboronic acidPd(OAc)₂ / PPh₃K₂CO₃85-95[9]
4-Iodo-3,5-diphenylisoxazoleMethylboronic acidPd(PPh₃)₄K₂CO₃80-90[9]

Organocatalyzed Three-Component Synthesis

In the pursuit of greener and more sustainable chemical processes, organocatalysis has emerged as a powerful alternative to metal-based catalysis.[10] Simple, naturally derived molecules like tartaric acid or citric acid can effectively catalyze multicomponent reactions (MCRs) in environmentally benign solvents like water.[11][12] This approach allows for the one-pot synthesis of complex molecules from simple, readily available starting materials.

Causality and Mechanism

This reaction proceeds via a one-pot, three-component condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde. The organocatalyst, a mild Brønsted acid, facilitates two key steps:

  • Oxime Formation: The acid catalyzes the initial condensation between ethyl acetoacetate and hydroxylamine to form an ethyl 3-(hydroxyimino)butanoate intermediate.[11]

  • Knoevenagel Condensation & Cyclization: The catalyst then activates the aldehyde carbonyl group for a Knoevenagel-type condensation with the active methylene group of the intermediate. This is followed by an intramolecular cyclization (lactonization) to form the final 3-methyl-4-arylmethylene-isoxazol-5(4H)-one product.[11] The entire sequence occurs in water, which acts as a green solvent.

G Proposed Pathway for Organocatalyzed Isoxazolone Synthesis Reagents Ethyl Acetoacetate + Hydroxylamine HCl Intermediate Ethyl 3-(hydroxyimino)butanoate Reagents->Intermediate Tartaric Acid (Catalyst) Condensation Knoevenagel Condensation Product Intermediate->Condensation + Aldehyde (Catalyst) Aldehyde Aromatic Aldehyde Aldehyde->Condensation Product 3-Methyl-4-arylmethylene- isoxazol-5(4H)-one Condensation->Product Intramolecular Cyclization

Caption: Simplified reaction pathway for the synthesis of isoxazolone derivatives.[11]

Application Protocol: Green Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol provides a simple, environmentally friendly method for synthesizing highly functionalized isoxazolone precursors.

Materials:

  • Ethyl acetoacetate (1.0 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (1.0 mmol, 1.0 eq)

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • DL-Tartaric acid (5-10 mol%)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in 10 mL of distilled water.[11]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1.0 mmol) and DL-Tartaric acid (0.05 mmol, 5 mol%) to the reaction mixture.[11]

  • Continue stirring at room temperature. The reaction progress can be monitored by the precipitation of the solid product.

  • After completion (typically 1-2 hours, monitored by TLC), collect the solid product by filtration.

  • Wash the filtered solid with cold distilled water and dry to obtain the crude product.

  • Recrystallization from ethanol can be performed for further purification if necessary.

Aldehyde (Ar-CHO)CatalystTime (min)Yield (%)Reference
BenzaldehydeTartaric Acid7592[11]
4-ChlorobenzaldehydeTartaric Acid6095[11]
4-MethoxybenzaldehydeTartaric Acid9090[11]
BenzaldehydeCitric Acid5 h90[12]

Conclusion and Outlook

The synthesis of this compound and its derivatives is greatly enabled by a diverse array of catalytic methods. Gold-catalyzed cycloisomerization offers an elegant and atom-economical route from acetylenic oximes. Palladium-catalyzed cross-coupling provides a robust and highly versatile strategy for the late-stage functionalization of pre-formed isoxazole rings, making it exceptionally valuable for creating libraries of analogues in drug discovery. Finally, organocatalyzed multicomponent reactions represent a significant step towards green and sustainable chemistry, allowing for the efficient construction of complex isoxazolones in aqueous media.

The choice of synthetic strategy will ultimately be guided by the specific research goals, available starting materials, and desired scale. Each of the protocols described herein represents a reliable, well-vetted system that provides a solid foundation for researchers and scientists working in this exciting area of heterocyclic chemistry.

References

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  • Baseer, M. A., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(15), 9294-9304. Available at: [Link]

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Application Note: A Robust Solid-Phase Synthesis Strategy for the Generation of 4-Methylisoxazole Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, field-proven protocol for the solid-phase synthesis (SPS) of 4-methylisoxazole-containing compound libraries. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its synthesis on a solid support offers a streamlined path for generating diverse analogs crucial for drug discovery and development. The core of this methodology is a [3+2] cycloaddition reaction between a resin-bound dipolarophile and an in situ-generated nitrile oxide. We will detail the entire workflow, from resin functionalization and isoxazole formation to final cleavage and characterization, emphasizing the rationale behind key experimental choices to ensure reproducibility and high fidelity.

Introduction and Scientific Rationale

The isoxazole ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs where it serves as a bioisostere for amide or ester functionalities, improves metabolic stability, and modulates pharmacokinetic properties. The efficient construction of diverse isoxazole libraries is therefore a high-priority task for lead discovery programs. Solid-phase organic synthesis (SPOS) provides a distinct advantage over traditional solution-phase chemistry by simplifying purification, enabling the use of excess reagents to drive reactions to completion, and being highly amenable to parallel synthesis and automation.[1][2]

The most reliable and convergent method for constructing the isoxazole heterocycle is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide and an alkyne.[3][4] This reaction is characterized by its high efficiency and regioselectivity. In our protocol, we employ a strategy where an alkyne moiety is anchored to a solid support, which then undergoes cycloaddition with a variety of nitrile oxides generated in situ. This approach allows for the introduction of two key diversity points for analog generation.

Overall Synthesis Workflow

The solid-phase synthesis strategy is a multi-step process that begins with the functionalization of a solid support and culminates in the release of the final purified compound. Each step is designed to be high-yielding and easily monitored.

G cluster_0 On-Resin Operations cluster_1 Off-Resin Operations Resin 1. Start with Amine-Functionalized Resin (e.g., Rink Amide) Load 2. Load R1 Building Block (Carboxylic Acid Coupling) Resin->Load DIC, HOBt Alkyne 3. Install Dipolarophile (Propargylation) Load->Alkyne Propargyl Bromide, Base Cycloaddition 4. Isoxazole Formation ([3+2] Cycloaddition with R2-CNO) Alkyne->Cycloaddition R2-CH=NOH·Cl, TEA Wash 5. Final Wash and Dry Cycloaddition->Wash Cleavage 6. Cleavage from Resin (TFA Cocktail) Wash->Cleavage Purify 7. Purification (RP-HPLC) Cleavage->Purify Analyze 8. Characterization (LC-MS, NMR) Purify->Analyze

Figure 1: General workflow for the solid-phase synthesis of isoxazole analogs.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Triethylamine (TEA), Methanol (MeOH), Trifluoroacetic acid (TFA). All solvents should be anhydrous where specified.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt).

  • Building Blocks: A diverse set of carboxylic acids (R¹-COOH) and aldehydes (R²-CHO).

  • Other Reagents: Propargyl bromide, Hydroxylamine hydrochloride (NH₂OH·HCl), N-Chlorosuccinimide (NCS), Triisopropylsilane (TIS), Diethyl ether (cold).

Protocol Part A: Resin Preparation and Alkyne Immobilization

Rationale: The synthesis begins by anchoring the first point of diversity (R¹) to the solid support. We use Rink Amide resin, which yields a primary carboxamide upon final cleavage. The secondary amine formed after coupling is then alkylated with propargyl bromide to install the alkyne, the dipolarophile needed for the key cycloaddition step.[1]

Step 1: Fmoc-Deprotection of Rink Amide Resin

  • Swell the Rink Amide resin (1.0 g, ~0.6 mmol) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF and add a solution of 20% 4-methylpiperidine in DMF (10 mL).[5] Agitate for 5 minutes.

  • Drain the solution, and repeat the 20% 4-methylpiperidine treatment for an additional 20 minutes.

  • Drain and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Step 2: Coupling of the First Building Block (R¹-COOH)

  • In a separate vial, dissolve the carboxylic acid (R¹-COOH, 1.8 mmol, 3 eq.) and HOBt (1.8 mmol, 3 eq.) in DMF (5 mL).

  • Add DIC (1.8 mmol, 3 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated solution to the deprotected resin. Agitate at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, continue the reaction or repeat the coupling.

  • Drain the vessel and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Step 3: N-Alkylation with Propargyl Bromide

  • Swell the resin from the previous step in anhydrous DMF (10 mL).

  • Add propargyl bromide (3.0 mmol, 5 eq.) followed by DIPEA (3.0 mmol, 5 eq.).

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain and wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum.

Protocol Part B: Isoxazole Formation via [3+2] Cycloaddition

Rationale: This is the key bond-forming step. Nitrile oxides are highly reactive and are generated in situ from stable hydroximoyl chloride precursors to avoid decomposition.[6] The hydroximoyl chlorides themselves are readily prepared from commercially available aldehydes. The nitrile oxide then reacts with the resin-bound alkyne to form the isoxazole ring.[3]

G cluster_mech 1,3-Dipolar Cycloaddition Mechanism Resin Resin-Linker-N(R1)-CH2-C≡CH TransitionState [Transition State] Resin->TransitionState + NitrileOxide R2-C≡N+-O- NitrileOxide->TransitionState Product Resin-Linker-N(R1)-CH2-(3,5-Isoxazole)-R2 TransitionState->Product Concerted Cycloaddition

Figure 2: Mechanism of isoxazole formation on the solid support.

Step 4: Preparation of Hydroximoyl Chlorides (R²-CH=NOH·Cl) This step is performed in solution phase prior to the on-resin reaction.

  • Dissolve the desired aldehyde (R²-CHO, 10 mmol) and hydroxylamine hydrochloride (11 mmol, 1.1 eq.) in ethanol/water (3:1, 40 mL).

  • Add sodium acetate (12 mmol, 1.2 eq.) and stir at room temperature until the aldehyde is consumed (monitor by TLC).

  • Extract the resulting aldoxime into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude aldoxime in DMF (20 mL) and cool to 0°C.

  • Add N-Chlorosuccinimide (NCS, 10 mmol, 1 eq.) portion-wise, maintaining the temperature below 5°C. Stir for 1-2 hours.

  • Pour the reaction mixture into ice water and extract the hydroximoyl chloride with ethyl acetate. Dry and use immediately in the next step.

Step 5: On-Resin [3+2] Cycloaddition

  • Swell the resin-bound alkyne (~0.6 mmol) in DCM (10 mL).

  • In a separate, dry flask, dissolve the freshly prepared hydroximoyl chloride (R²-CH=NOH·Cl, 1.8 mmol, 3 eq.) in DCM (5 mL).

  • Add triethylamine (TEA, 2.0 mmol, 3.3 eq.) dropwise to the hydroximoyl chloride solution. A white precipitate of triethylammonium chloride will form.

  • Immediately filter or decant this solution containing the in situ generated nitrile oxide into the vessel containing the resin.

  • Agitate the resin slurry at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum.

Protocol Part C: Cleavage, Purification, and Analysis

Rationale: The final step is to liberate the synthesized compound from the solid support. A strong acid, TFA, is used to cleave the acid-labile Rink linker. Scavengers like water and TIS are critical to prevent side reactions caused by reactive cationic species generated during cleavage.[7][8]

Step 6: Cleavage from Resin

  • Place the dry, product-bound resin (~100 mg) in a 5 mL syringe fitted with a frit.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive.

  • Add the cleavage cocktail (2 mL) to the resin and agitate gently for 2 hours at room temperature.

  • Drain the filtrate into a clean collection tube. Wash the resin with an additional 1 mL of fresh TFA.

  • Combine the filtrates and concentrate the volume by ~80% using a stream of nitrogen.

Step 7: Product Precipitation and Purification

  • Add the concentrated TFA solution dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • A white precipitate of the crude product should form. Let it stand at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide under vacuum.

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

Step 8: Analytical Characterization

  • Confirm the identity and purity of the final compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • For structural confirmation of a representative analog, acquire ¹H and ¹³C NMR spectra.

Representative Data

The following table summarizes the expected results for a small library of this compound analogs synthesized using this protocol.

Compound IDR¹ Group (from Acid)R² Group (from Aldehyde)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by LC-MS (%)
IZ-001 Phenyl4-Chlorophenyl314.08314.1>95%
IZ-002 Phenyl4-Methoxyphenyl310.13310.1>95%
IZ-003 Cyclohexyl4-Chlorophenyl320.13320.1>95%
IZ-004 Cyclohexyl4-Methoxyphenyl316.17316.2>95%

Conclusion and Field-Proven Insights

This application note outlines a validated and highly adaptable solid-phase methodology for synthesizing libraries of 3,5-disubstituted isoxazole carboxamides. The use of in situ generated nitrile oxides from readily available aldehydes provides a robust foundation for creating extensive chemical diversity.

Key Insights for Success:

  • Moisture is Critical: The N-alkylation step and the generation of the nitrile oxide are sensitive to moisture. Using anhydrous solvents is paramount for high yields.

  • Purity of Precursors: The purity of the hydroximoyl chloride directly impacts the cycloaddition efficiency. It should be freshly prepared and used immediately.

  • Monitoring is Key: While on-resin analysis can be challenging, performing a test cleavage on a small aliquot of resin after the cycloaddition step can save significant time and resources by confirming the success of the key reaction before committing to a full-scale cleavage.

By following this detailed protocol, researchers in drug development can confidently and efficiently generate novel libraries of isoxazole analogs for biological screening and lead optimization campaigns.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Chen, M.-T., & Li, Y.-R. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. Available from: [Link]

  • Meldal, M., et al. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Tetrahedron Letters. Published in final edited form as: Tetrahedron Lett. 2011 May 11; 52(19): 2479–2482. Available from: [Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5619. Available from: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33602. Available from: [Link]

  • Fayer, L., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. Available from: [Link]

  • Oliveira, K. A., & Kümmerle, A. E. (2024). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 22. Available from: [Link]

  • Nakamura, I., et al. (2018). Recent Progresses in the Synthesis of Functionalized Isoxazoles. European Journal of Organic Chemistry. Available from: [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Available from: [Link]

  • Huang, X., & Liu, Z. (2005). Traceless Solid-Phase Synthesis of 3-Substituted Isoxazoles and 3-Substituted 5-Iodoisoxazolines Using Polystyrene-Supported Vinyl Selenide. Synthesis, 2005(18), 3132-3136. Available from: [Link]

  • Lorsbach, B. A., et al. (1998). Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry, 63(7), 2244-2250. Available from: [Link]

  • Novabiochem®. (n.d.). Fmoc resin cleavage protocols. Merck Millipore.
  • ResearchGate. (n.d.). Solid Phase Synthesis and Isoxazoles. Retrieved from [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. Available from: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Marzinzik, A. L., & Felder, E. R. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Journal of Organic Chemistry.
  • Wang, Y., & Miller, R. L. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy. Organic Letters, 11(12), 2583-2586. Available from: [Link]

  • Cruz, L. J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 147-152. Available from: [Link]

Sources

Application Note: Analytical Techniques for Monitoring 4-Methylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylisoxazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[1] The isoxazole ring system is a key pharmacophore in a variety of clinically approved drugs.[1] Precise monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yields, ensuring product purity, and guaranteeing the safety and efficacy of the final product.[2][3] This application note provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical method is contingent upon several factors, including the nature of the reaction (homogeneous or heterogeneous), the presence of interfering species, and the required accuracy and precision.[4] This guide will delve into the principles and applications of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in-situ monitoring techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Pre-Analysis and Method Validation: The Foundation of Reliable Monitoring

Before implementing any analytical technique for routine reaction monitoring, it is imperative to perform a thorough method validation.[2][5] Analytical method validation is a documented process that demonstrates the suitability and reliability of a method for its intended purpose.[3][5] This ensures that the data generated is accurate, precise, and reproducible, which is a stringent requirement in the pharmaceutical industry to ensure patient safety and regulatory compliance.[5]

Key validation parameters include: [3][6][7]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

A validated analytical method is the cornerstone of reliable reaction monitoring, providing confidence in the data used for critical decision-making throughout the drug development and manufacturing process.[2]

Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[8] It is particularly useful for quickly determining the presence of starting materials, the formation of products, and the qualitative rate of the reaction.[8]

Protocol: Monitoring a this compound Reaction by TLC
  • Sample Preparation:

    • At timed intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[9]

    • If the reaction mixture is in a suitable organic solvent, it can often be spotted directly onto the TLC plate.[9] For reactions in high-boiling point solvents or with inorganic materials, a microscale work-up may be necessary.[9]

    • Prepare solutions of the starting material(s) and, if available, the expected product to use as standards.

  • TLC Plate Spotting:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[8]

    • Spot the reaction mixture, starting material(s), and product standard on the origin line in separate lanes. It is good practice to co-spot the reaction mixture with the starting material to aid in identification.[9]

  • Development:

    • Place the TLC plate in a developing chamber containing an appropriate solvent system. A common system for neutral organic molecules is a mixture of hexanes and ethyl acetate.[8] The solvent level must be below the origin line.[9]

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[9]

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Visualize the spots under a UV lamp (254 nm).[8]

    • Further visualization can be achieved using an iodine chamber or by staining with a suitable reagent (e.g., Verghn's reagent).[8]

  • Interpretation:

    • Compare the spots of the reaction mixture to the standards. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots provides a qualitative measure of the reaction's conversion.

Causality Behind Experimental Choices:
  • Silica Gel Plates: Silica gel is a polar stationary phase, making it suitable for separating a wide range of organic compounds.[8]

  • Solvent System: The choice of a binary solvent system with components of differing polarity allows for fine-tuning of the separation.[8] Using solvents with similar boiling points prevents significant changes in the solvent ratio due to evaporation.[8]

  • Co-spotting: This technique helps to confirm the identity of the starting material in the reaction mixture by observing if the spots have the same retention factor (Rf).[9]

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers high resolution, sensitivity, and reproducibility, making it a cornerstone of analytical chemistry in the pharmaceutical industry.[10]

Protocol: HPLC Analysis of a this compound Reaction
  • Sample Preparation:

    • At specific time points, quench a small, accurately measured aliquot of the reaction mixture. This can be done by rapid cooling or by adding a quenching agent.

    • Dilute the quenched aliquot with a suitable solvent (often the mobile phase) to a known volume in a volumetric flask.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[11]

  • HPLC Method Development (Illustrative Example):

    • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm) is a good starting point for many organic molecules.[10]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M monobasic potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[10]

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[10][11]

    • Detection: UV detection is often suitable for aromatic compounds like this compound and its derivatives. The detection wavelength should be optimized by running a UV scan of the analytes.[11]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.[10]

  • Data Acquisition and Analysis:

    • Inject the prepared samples, along with calibration standards of the starting material and product, into the HPLC system.

    • Integrate the peak areas of the starting material and product.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the starting material and product in the reaction samples from the calibration curve.

Data Presentation:
Time (min)Starting Material Peak AreaProduct Peak AreaStarting Material Conc. (mg/mL)Product Conc. (mg/mL)
01500000010.00.0
307500006000005.04.0
603000009600002.06.4
1205000011400000.37.6

Table 1: Example HPLC data for monitoring a this compound reaction.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Quench Quench Reaction->Quench Aliquot Dilute Dilute Quench->Dilute Known Volume Filter Filter Dilute->Filter 0.45 µm Injector Injector Filter->Injector Column Column Injector->Column Separation Detector Detector Column->Detector UV Detection Integration Integration Detector->Integration Chromatogram Calibration Calibration Integration->Calibration Peak Areas Concentration Concentration Calibration->Concentration Quantification Reaction_Profile Reaction_Profile Concentration->Reaction_Profile Kinetic Data

Caption: Workflow for HPLC monitoring of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds

For reactions involving volatile and thermally stable this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical tool. It combines the superior separation capabilities of GC with the powerful identification ability of MS.[12]

Protocol: GC-MS Analysis of a this compound Reaction
  • Sample Preparation:

    • Quench and dilute a reaction aliquot as described for HPLC. The final solvent should be volatile and compatible with the GC system (e.g., dichloromethane, ethyl acetate).

  • GC-MS Method Parameters (Illustrative Example):

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is generally suitable.

    • Injector: Split/splitless injection is common. The injector temperature should be high enough to vaporize the sample without causing thermal degradation.

    • Oven Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium is the most common carrier gas.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra that can be compared to library databases. The mass range should be set to cover the expected molecular weights of the reactants and products.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product by their retention times and mass spectra.

    • Quantification can be performed by integrating the peak areas of specific ions (Selected Ion Monitoring, SIM) or the total ion chromatogram (TIC) and using a calibration curve.

Trustworthiness of GC-MS Data:

The combination of retention time and a unique mass spectrum for each compound provides a high degree of confidence in the identification of reaction components. Library matching of mass spectra further enhances the reliability of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and In-Situ Monitoring

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis and in-situ reaction monitoring.[13] Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of reactants, intermediates, and products.[14][15][16]

Protocol: Ex-Situ NMR Monitoring
  • Sample Preparation:

    • Quench a reaction aliquot.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a compound with a singlet in a clear region of the spectrum).

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra.

    • Ensure a sufficient relaxation delay (D1) in ¹H NMR for accurate integration and quantification.

  • Data Analysis:

    • Identify the characteristic signals for the starting material and product.

    • Integrate the signals corresponding to the starting material and product relative to the internal standard to determine their concentrations.

In-Situ NMR Monitoring:

For certain reactions, it is possible to monitor the reaction directly inside the NMR spectrometer.[13] This provides real-time kinetic data without the need for quenching and sample work-up.[13][17] This technique is particularly valuable for identifying transient intermediates.[13]

Visualization of NMR Data Interpretation:

NMR_Analysis cluster_interpretation Structural & Quantitative Analysis NMR_Spectrum ¹H NMR Spectrum Signal Integration Chemical Shift (ppm) Structure_ID Structure Identification NMR_Spectrum:f2->Structure_ID Correlates to Molecular Environment Quantification Concentration Determination NMR_Spectrum:f1->Quantification Relative to Internal Standard Reaction_Mechanism Reaction_Mechanism Structure_ID->Reaction_Mechanism Reaction_Kinetics Reaction_Kinetics Quantification->Reaction_Kinetics

Caption: Interpreting NMR data for reaction monitoring.

In-Situ Spectroscopic Techniques: Real-Time Process Understanding

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide continuous, real-time data on the progress of a reaction without the need for sampling.[4][18] This is particularly advantageous for reactions that are difficult to sample, involve transient species, or are sensitive to air or moisture.[4]

FTIR Spectroscopy

FTIR spectroscopy monitors the changes in vibrational frequencies of functional groups.[19] By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, one can track the disappearance of reactant peaks and the appearance of product peaks in real-time.[20] This technique is excellent for tracking changes in functional groups, understanding reaction kinetics, and identifying the buildup of intermediates.[19]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.[20] It is particularly well-suited for monitoring reactions in aqueous media and for heterogeneous reactions, as it can provide information about solid phases.[20][21] Inline Raman probes allow for non-invasive, real-time monitoring of reaction progress.[21][22]

Workflow for In-Situ Monitoring:

InSitu_Monitoring Reaction_Vessel Reaction Vessel Probe In-Situ Probe (FTIR or Raman) Reaction_Vessel->Probe Spectrometer Spectrometer Probe->Spectrometer Computer Data Acquisition & Analysis Spectrometer->Computer Real-time Spectra Process_Control Process_Control Computer->Process_Control Concentration Profiles & Kinetic Data

Caption: General workflow for in-situ reaction monitoring.

Conclusion

The effective monitoring of reactions involving this compound is paramount for successful chemical synthesis and process development. This application note has outlined a range of analytical techniques, from the rapid qualitative assessment provided by TLC to the precise quantitative data from HPLC and GC-MS, and the detailed structural and real-time information offered by NMR and in-situ spectroscopy. The choice of technique should be guided by the specific requirements of the reaction and the desired level of information. By implementing these validated analytical methods, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher yields, and enhanced product quality.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
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  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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  • ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
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  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. (2025, August 8). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies.
  • Journal of Visualized Experiments. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ACS Publications. (2014, March 25). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy. Organic Process Research & Development.
  • National Institutes of Health. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.
  • Royal Society of Chemistry. (1989). Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. J. Chem. Soc., Perkin Trans. 2, 1817-1821.
  • University of Rochester. (n.d.). How To Run A Reaction: Reaction: Analysis I. Department of Chemistry.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • ResearchGate. (n.d.). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy.
  • Journal of Chemistry. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
  • MDPI. (2021, December 23). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies.
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes.
  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • YouTube. (2016, September 2). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.
  • Semantic Scholar. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
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  • LCGC International. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection.
  • Shimadzu. (n.d.). eL551 Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.
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Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methylisoxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Methylisoxazole, a key heterocyclic moiety with significant potential in medicinal chemistry and drug development. The protocol detailed herein is designed to be robust, scalable, and compliant with the principles of Good Manufacturing Practice (GMP) suitable for producing material for preclinical evaluation. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, address critical process parameters, and outline the necessary analytical controls to ensure the production of a high-quality Active Pharmaceutical Ingredient (API).

Introduction: The Significance of this compound in Preclinical Research

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules targeting a range of therapeutic areas. Its importance in preclinical studies stems from its metabolic stability and its ability to act as a versatile pharmacophore. The reliable, large-scale synthesis of this intermediate is therefore a critical step in advancing new chemical entities through the drug development pipeline.

This guide is intended for researchers, scientists, and drug development professionals tasked with the challenge of moving from bench-scale synthesis to the production of kilogram quantities of this compound required for preclinical toxicology and efficacy studies. Adherence to the principles outlined here will facilitate a smooth transition from research to development, ensuring the quality and consistency of the API.

Synthetic Strategy: A Rationale for the Chosen Pathway

Several synthetic routes to the isoxazole core have been reported in the literature. For the scale-up synthesis of this compound, a one-pot, three-component reaction strategy is selected for its efficiency, atom economy, and amenability to large-scale production.[1][2] This approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Specifically, we will utilize the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. This method is well-documented for the synthesis of 3-methylisoxazol-5(4H)-one, a tautomer of 3-methyl-5-hydroxyisoxazole, which can be readily converted to the desired this compound. However, for a more direct and scalable approach to this compound, a variation of the Knoevenagel condensation followed by cyclization is proposed.

The chosen pathway is depicted below:

Synthetic_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_A In-situ formation of 3-(hydroxyimino)butanoate Ethyl Acetoacetate->Intermediate_A Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Intermediate_A Formaldehyde Source Formaldehyde Source Intermediate_B Knoevenagel Condensation Intermediate Formaldehyde Source->Intermediate_B Intermediate_A->Intermediate_B This compound This compound Intermediate_B->this compound Cyclization & Aromatization

Caption: Proposed synthetic pathway for this compound.

This one-pot approach minimizes intermediate isolation steps, reducing operational complexity and potential for material loss, which are critical considerations for scale-up.[3]

Good Manufacturing Practice (GMP) for Preclinical API Synthesis

The production of APIs for preclinical studies must be conducted under a quality management system that ensures the material is of suitable quality for its intended purpose.[4][5][6][7] While the full stringency of cGMP for commercial production is not required, adherence to key GMP principles is essential to ensure data integrity and patient safety in subsequent clinical trials.[4][5][6][7]

Key GMP Considerations:

  • Documentation: All procedures, batch records, and analytical results must be meticulously documented to ensure traceability and reproducibility.[5][7]

  • Quality Control: Raw materials must be tested for identity and purity. In-process controls and final product testing are mandatory to ensure the API meets its specifications.[4]

  • Facility and Equipment: The manufacturing facility should be of appropriate design and construction to prevent contamination. Equipment must be properly maintained and calibrated.[7]

  • Personnel: All personnel involved in the synthesis must be adequately trained in the procedures and GMP principles.[6]

The following workflow diagram illustrates the integration of GMP principles throughout the synthesis process:

GMP_Workflow cluster_Planning Planning & Preparation cluster_Execution Execution cluster_Purification_Analysis Purification & Analysis cluster_Release Release & Storage Protocol_Dev Protocol Development & Risk Assessment Raw_Material_QC Raw Material Qualification & QC Protocol_Dev->Raw_Material_QC Synthesis Scale-Up Synthesis (Documented Batch Record) Raw_Material_QC->Synthesis IPC In-Process Controls Synthesis->IPC Purification Purification Synthesis->Purification IPC->Synthesis Final_QC Final Product QC (Purity, Identity, Impurities) Purification->Final_QC Release Batch Release by Quality Unit Final_QC->Release Storage Storage & Stability Testing Release->Storage

Caption: GMP workflow for preclinical API synthesis.

Detailed Scale-Up Protocol for this compound

This protocol is designed for a target scale of 1 kg of this compound. All operations should be performed in a well-ventilated fume hood or a designated manufacturing area with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
Ethyl acetoacetate141-97-9130.141.56 kg12.0≥99%
Hydroxylamine hydrochloride5470-11-169.490.84 kg12.0≥98%
Paraformaldehyde30525-89-4(30.03)n0.40 kg13.3 (as CH₂O)≥95%
Sodium acetate127-09-382.031.00 kg12.2≥99%
Ethanol64-17-546.0710 L-95%
Toluene108-88-392.145 L-≥99.5%
Sodium bicarbonate144-55-684.01As needed-≥99%
Anhydrous sodium sulfate7757-82-6142.04As needed-Granular
Equipment
  • 20 L glass reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Large-scale rotary evaporator.

  • Vacuum distillation setup.

  • Appropriate glassware and filtration equipment.

Step-by-Step Procedure
  • Reaction Setup: Charge the 20 L reactor with ethanol (8 L), ethyl acetoacetate (1.56 kg, 12.0 mol), and sodium acetate (1.00 kg, 12.2 mol). Begin stirring to form a slurry.

  • Hydroxylamine Addition: In a separate container, dissolve hydroxylamine hydrochloride (0.84 kg, 12.0 mol) in water (1 L). Add this solution to the dropping funnel.

  • Initial Reaction: Add the hydroxylamine hydrochloride solution dropwise to the reactor over approximately 1 hour, maintaining the temperature below 30 °C using a cooling bath if necessary. Stir the mixture for an additional 2 hours at room temperature. This step forms the ethyl 3-(hydroxyimino)butanoate intermediate in situ.

  • Knoevenagel Condensation: Add paraformaldehyde (0.40 kg, 13.3 mol) to the reaction mixture in portions over 30 minutes.

  • Cyclization and Aromatization: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add toluene (5 L) and water (5 L). Stir vigorously for 15 minutes. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Analytical Methods for Quality Control

Rigorous analytical testing is crucial to ensure the purity and identity of the synthesized this compound.[8]

Analytical TechniquePurposeAcceptance Criteria
HPLC (High-Performance Liquid Chromatography) Purity determination and quantification of impurities.Purity ≥ 98.0% (area %)Individual impurities ≤ 0.5%
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of volatile impurities and confirmation of product identity.Conforms to the mass spectrum of the reference standard.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of impurities.The spectrum should be consistent with the structure of this compound.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirmation of functional groups.The spectrum should show characteristic absorption bands for the isoxazole ring.
Karl Fischer Titration Determination of water content.≤ 0.5% w/w
Residue on Ignition Determination of inorganic impurities.≤ 0.1%

A comparative overview of the primary analytical techniques is presented below:

Analytical_Techniques HPLC HPLC (Purity & Impurity Profile) GC_MS GC-MS (Volatile Impurities & ID) NMR NMR (Structural Confirmation) FTIR FTIR (Functional Group ID) 4_Methylisoxazole_Sample 4_Methylisoxazole_Sample 4_Methylisoxazole_Sample->HPLC 4_Methylisoxazole_Sample->GC_MS 4_Methylisoxazole_Sample->NMR 4_Methylisoxazole_Sample->FTIR

Caption: Key analytical techniques for this compound characterization.

Safety Considerations

All chemical manipulations must be performed with appropriate safety precautions.

  • Ethyl acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation.

  • Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.

  • Paraformaldehyde: Flammable solid. Harmful if swallowed. Causes serious eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to handle all chemicals in a well-ventilated area while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The successful scale-up synthesis of this compound for preclinical studies is a critical milestone in the drug development process. The one-pot, three-component approach detailed in these application notes offers an efficient and scalable route to this important building block. By integrating key GMP principles and rigorous analytical controls, researchers can ensure the production of a high-quality API suitable for further preclinical evaluation. Careful attention to safety and documentation will further ensure a robust and reproducible manufacturing process.

References

  • Assessing the Purity of Synthesized 4-Methyloxazole: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
  • Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. (n.d.). Heteroletters.
  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2016). Oriental Journal of Chemistry.
  • SYNTHESIS OF A SERIES OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5(4H)
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Research Journal of Chemical Sciences.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Advances.
  • Challenges in the scale-up of 5-aminoisoxazole production. (2025). Benchchem.
  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2021). Tetrahedron.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
  • Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. (1999). CEFIC.
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2023). Reaction Chemistry & Engineering.
  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. (n.d.). Pharmuni.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. (2000). European Medicines Agency.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
  • Understanding GMP manufacturing and its importance. (2025). Chemox.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... (2020).
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem.
  • 3-Methylisoxazole-4-carboxylic Acid. (n.d.). SynThink Research Chemicals.
  • Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. (2025). Benchchem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
  • This compound. (n.d.). Angene.
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). Ambeed.
  • A Review of the Analytical Methods for the Determination of 4(5)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methylisoxazole and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively. This resource is built on the pillars of expertise, trustworthiness, and comprehensive scientific grounding to support your experimental success.

Introduction to Isoxazole Synthesis Challenges

The synthesis of substituted isoxazoles is a cornerstone in medicinal chemistry due to their presence in numerous pharmacologically active compounds. However, the seemingly straightforward cyclocondensation reactions to form the isoxazole ring can be fraught with challenges, primarily concerning regioselectivity and the formation of stubborn impurities. This guide will address the most common issues encountered during the synthesis of this compound derivatives, providing both diagnostic insights and actionable solutions.

Part 1: Troubleshooting Guide

This section tackles specific problems you might encounter in the lab. Each entry explains the root cause of the issue and provides step-by-step guidance for resolution.

Issue 1: Presence of an Unexpected Isomer in Spectroscopic Data

Question: My NMR and LC-MS data suggest the presence of a significant isomeric impurity in my this compound product. What is the likely structure of this isomer and how can I prevent its formation?

Answer:

This is a classic and frequently encountered problem in the synthesis of asymmetrically substituted isoxazoles. The most probable culprit is a regioisomer, where the substituents on the isoxazole ring are arranged differently than in your target molecule.

Causality: The Ambiguity of Cyclocondensation

The common synthesis of the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. In the synthesis of a 5-methylisoxazole-4-carboxylate, a common precursor, the key intermediate is often ethyl ethoxymethyleneacetoacetate. The formation of an isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate, can occur due to a non-specific nucleophilic attack by the nitrogen of hydroxylamine on either the carbonyl carbon or the ethoxymethylene carbon of the intermediate.[1] This lack of complete regioselectivity leads to a mixture of the desired 5-methyl isomer and the undesired 3-methyl isomer.[1] This isomeric byproduct can be notoriously difficult to separate from the final product due to their similar physical properties.[1]

Troubleshooting Protocol: Enhancing Regioselectivity

To minimize the formation of the isomeric impurity, you must control the regioselectivity of the cyclization step. Here are several strategies:

  • Reverse Addition of Nucleophile: Instead of adding the 1,3-dicarbonyl precursor to the hydroxylamine solution, employ a reverse addition technique. Add the hydroxylamine solution drop-wise to the reaction mixture containing the dicarbonyl compound at a controlled, low temperature (e.g., -5 °C to 10 °C).[1] This helps to control the localized concentration of the hydroxylamine, favoring the attack at the more electrophilic carbon and enhancing the formation of the desired regioisomer.[1]

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydroxylamine and the reactivity of the electrophilic centers. The use of a weak base, such as sodium acetate, is often preferred over strong bases like sodium hydroxide.[1] Experiment with buffering the reaction mixture to maintain a mildly acidic to neutral pH, which can favor the desired reaction pathway.

  • Substrate Modification: The use of β-enamino diketones as starting materials in place of traditional 1,3-dicarbonyls can offer superior regiochemical control.[2] The electronic and steric properties of the substituents can be adjusted to favor the formation of a single regioisomer.[2]

Visualizing the Problem: Formation of Regioisomers

G cluster_0 Reaction Pathway Intermediate Ethyl Ethoxymethyleneacetoacetate Attack_A Attack at Ethoxymethylene Carbon (Desired) Intermediate->Attack_A Attack_B Attack at Carbonyl Carbon (Undesired) Intermediate->Attack_B Hydroxylamine NH2OH Hydroxylamine->Intermediate Desired_Product Ethyl 5-Methylisoxazole-4-carboxylate Side_Product Ethyl 3-Methylisoxazole-4-carboxylate Attack_A->Desired_Product Attack_B->Side_Product

Caption: Regioselective attack of hydroxylamine dictates product outcome.

Issue 2: Formation of a Cyano-Containing Byproduct

Question: During the synthesis of a 4-carboxamide derivative of 5-methylisoxazole, I've isolated a byproduct containing a nitrile group. What is this compound and how can I avoid it?

Answer:

The formation of a cyano-containing impurity is a known issue, particularly when activating the carboxylic acid at the 4-position for amidation, especially in the presence of a strong base.

Causality: Base-Mediated Side Reaction

In the synthesis of compounds like Leflunomide, the 5-methylisoxazole-4-carboxylic acid is often converted to an acid chloride using an agent like thionyl chloride. The subsequent reaction of this acid chloride with an aniline in the presence of a strong base (e.g., potassium hydroxide) can lead to an undesirable side reaction. This reaction can generate a byproduct identified as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA).[1] This byproduct is particularly problematic as it is often difficult to remove by standard crystallization.[1]

Troubleshooting Protocol: Mitigating Byproduct Formation

  • Choice of Base: Avoid using strong bases like KOH or NaOH during the amidation step. Instead, opt for a non-nucleophilic organic amine base.

  • Reaction Conditions: Carefully control the temperature and addition rate during the reaction of the acid chloride with the aniline. Running the reaction at a lower temperature can help to suppress the formation of the CATA byproduct.

Data Summary: Impact of Reaction Conditions on Impurity Formation

ParameterCondition A (Problematic)Condition B (Optimized)Resulting Impurity Level
Base Strong Base (e.g., KOH)Amine BaseReduced CATA formation[1]
Temperature Elevated Temperature0 °C to Room TemperatureLower levels of byproducts
Addition Rapid addition of acid chlorideSlow, drop-wise additionMinimized side reactions[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general purification strategies for crude this compound derivatives?

A1: Purification can indeed be challenging due to the presence of regioisomers and other byproducts with similar polarities to the desired product.[2]

  • Column Chromatography: This is the most common and effective method. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial. Sometimes, a ternary mixture of solvents or the addition of a small amount of acetic acid or triethylamine can significantly improve separation.[2] If silica gel fails to provide adequate separation, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[2]

  • Crystallization: For solid products, crystallization is a powerful purification technique. A novel crystallizing solvent system comprising 2% acetic acid in toluene has been shown to be highly effective in reducing isomeric impurities in 5-methylisoxazole-4-carboxylic acid from over 2% down to 0.1%.[1]

  • Acid-Base Extraction: If your molecule has acidic or basic handles, a liquid-liquid extraction workup can be very effective at removing neutral impurities. For example, washing the organic layer with a dilute acid solution can remove residual amine bases, while a dilute alkaline wash can remove unreacted acidic starting materials.[3]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in isoxazole synthesis can stem from several factors:

  • Incomplete Reaction: Monitor your reaction progress using TLC or LC-MS to ensure it has gone to completion.

  • Side Reactions: As discussed, the formation of isomers and other byproducts will inherently lower the yield of your desired product.[1]

  • Product Lability: Isoxazole rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures for prolonged periods. This can lead to decomposition. For instance, prolonged exposure of ethyl-5-methylisoxazole-4-carboxylate to refluxing acidic medium can generate more by-products.[1]

  • Workup Losses: Ensure that your product is not being lost during the workup procedure. Check the pH of your aqueous layers during extraction to ensure your product is in the organic phase.

Experimental Workflow: General Purification Strategy

G Crude_Mixture Crude Reaction Mixture Quench Quench Reaction Crude_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Acid_Wash Acid Wash (e.g., dil. HCl) Extraction->Acid_Wash Base_Wash Base Wash (e.g., sat. NaHCO3) Acid_Wash->Base_Wash Brine_Wash Brine Wash Base_Wash->Brine_Wash Drying Dry Organic Layer (e.g., MgSO4) Brine_Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column If oil or poorly crystalline Crystallization Crystallization Purification->Crystallization If solid Pure_Product Pure Product Column->Pure_Product Crystallization->Pure_Product

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methylisoxazole Yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 4-Methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols for improved yield and purity. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can present challenges, including low yields, impurity formation, and difficult purifications.

This document moves beyond simple step-by-step instructions. It provides a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and rationally design your experimental conditions. We will explore common issues encountered in the laboratory and provide robust, field-proven solutions grounded in authoritative literature.

Part 1: Foundational Knowledge - The Primary Synthetic Route

The most direct and widely adopted method for synthesizing simple isoxazoles like this compound is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. For this compound, the logical precursor is a 1,3-dicarbonyl with a methyl group at the C2 position, such as ethyl 2-methylacetoacetate.

The reaction proceeds via the initial formation of an oxime intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[1][2] The efficiency of this process is highly dependent on the precise control of reaction conditions.

cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Ethyl 2-Methylacetoacetate P1 Oxime Formation R1->P1 R2 Hydroxylamine Hydrochloride (NH2OH·HCl) R2->P1 P2 Intramolecular Cyclization P1->P2 Spontaneous or Catalyst-Assisted P3 Dehydration P2->P3 FP This compound P3->FP

Caption: General reaction pathway for this compound synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis of this compound in a question-and-answer format.

FAQ 1: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

Low or no yield is the most frequent issue in isoxazole synthesis. The cause is often multifactorial, stemming from reagent quality, suboptimal reaction conditions, or incomplete conversion.[3][4] A systematic approach is essential for diagnosis.

G cluster_causes Potential Causes cluster_solutions Solutions & Actions start Low / No Yield Observed cause1 Reagent Integrity start->cause1 cause2 Reaction Conditions start->cause2 cause3 Stoichiometry start->cause3 cause4 Workup & Purification start->cause4 sol1 Verify purity of starting materials (TLC, NMR). Use fresh hydroxylamine solution. cause1->sol1 sol2 Optimize Temperature (stepwise increase). Screen Solvents (e.g., EtOH, H2O, MeCN). Adjust pH / Catalyst loading. cause2->sol2 sol3 Ensure accurate molar ratios. Consider slight excess of hydroxylamine (1.1-1.2 eq). cause3->sol3 sol4 Check for product loss during extraction. Optimize purification method (distillation vs. chromatography). cause4->sol4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

In-Depth Troubleshooting Steps:

  • Starting Material Integrity:

    • Hydroxylamine Instability: Hydroxylamine and its salts can degrade over time. It is advisable to use a freshly opened bottle or prepare a fresh aqueous solution immediately before use.

    • Purity of the 1,3-Dicarbonyl: Ethyl 2-methylacetoacetate should be checked for purity via TLC or NMR. Impurities can inhibit the reaction or lead to side products.

  • Suboptimal Reaction Conditions:

    • Temperature: While many protocols suggest room temperature, sluggish reactions can benefit from gentle heating (e.g., 40-60 °C).[5] However, excessive heat can cause decomposition of reactants or the product.[3] Monitor the reaction by TLC to find the optimal balance between reaction rate and stability.

    • pH Control: The cyclocondensation is pH-sensitive. The reaction often requires a weakly acidic or neutral medium to proceed efficiently. If starting with hydroxylamine hydrochloride, a mild base (e.g., sodium acetate, sodium citrate) is often added to liberate the free hydroxylamine in situ.[6][7] Using a strong base can lead to undesired side reactions of the dicarbonyl compound.

    • Solvent Choice: The solvent affects the solubility of reagents and can influence the reaction rate. Ethanol and water are common "green" solvents that work well for this synthesis.[2][8] For difficult reactions, aprotic polar solvents like acetonitrile might be explored.

  • Workup and Isolation Losses:

    • This compound is a relatively small and somewhat polar molecule, which can lead to losses during aqueous workups if not performed carefully. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and minimize the volume of washing steps.

FAQ 2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?

Impurity profiles often point directly to flaws in the reaction setup or workup.

Potential Impurity / Issue Likely Cause Recommended Solution & Explanation
Unreacted Starting Material Incomplete reaction.Extend reaction time or increase temperature slightly. Monitor closely by TLC to ensure the reaction goes to completion without degrading the product.[3] Consider optimizing catalyst loading if one is used.
Isomeric Impurities Use of an incorrect or impure 1,3-dicarbonyl starting material.This is a major issue with unsymmetrical dicarbonyls.[4][9] For this compound, ensure you are using a precursor like ethyl 2-methyl acetoacetate, not ethyl acetoacetate, which would lead to a mixture of 3-methyl- and 5-methylisoxazole derivatives.
Polymeric or Tar-like Byproducts Reaction temperature is too high; pH is too basic or too acidic.Reduce reaction temperature. High heat can cause decomposition and polymerization.[3] Ensure the pH is controlled within a mild range (typically 4-7). Strong bases can promote self-condensation of the dicarbonyl compound.
Hydrolysis of Ester Group Harsh acidic or basic conditions during reaction or workup.If synthesizing an ester derivative of this compound, use mild conditions. During workup, use dilute acid/base for washes and perform them quickly at low temperatures.

Purification Strategy: For purification, fractional distillation under reduced pressure is often effective for this compound. If non-volatile impurities are present, silica gel column chromatography may be necessary.[10]

FAQ 3: How do I systematically optimize key reaction parameters like solvent, catalyst, and temperature for maximum yield?

A systematic approach, such as a Design of Experiments (DoE) or a one-variable-at-a-time (OVAT) study, is recommended for robust optimization.[11]

Parameter Range / Options Causality & Expert Insights
Temperature Room Temp to 80 °CLower temperatures favor stability but may be slow. Higher temperatures increase the reaction rate but risk decomposition.[3][11] An optimal point often exists around 50-60 °C. Monitor by TLC or LC-MS to track product formation versus impurity generation at different temperatures.
Solvent Water, Ethanol, Acetonitrile, THFThe choice of solvent impacts reagent solubility and reaction kinetics. Protic solvents like water and ethanol can participate in hydrogen bonding and are effective for this condensation.[1][5] Water is an excellent, environmentally benign choice, often used with a mild acid or base catalyst.[2]
Catalyst None, Citric Acid, Tartaric Acid, Sodium Citrate, PiperidineThe catalyst modulates the pH and activates the carbonyl groups. Mild acids like citric or tartaric acid can catalyze the dehydration step.[2][8] Mild bases like sodium citrate can be used to buffer the reaction when starting with hydroxylamine hydrochloride.[6] The optimal catalyst often depends on the specific substrate and solvent system.
Stoichiometry (NH₂OH·HCl) 1.0 to 1.5 equivalentsUsing a slight excess (1.1 eq.) of hydroxylamine can drive the reaction to completion, compensating for any potential degradation. A large excess is usually unnecessary and can complicate purification.
Part 3: Recommended Experimental Protocol

This protocol is a synthesized example based on common green chemistry procedures for the synthesis of 4-arylmethylene-isoxazolones, adapted for this compound.[2][5][6]

Objective: To synthesize this compound via a one-pot, three-component cyclocondensation reaction.

Materials:

  • Ethyl 2-methylacetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Citrate (10 mol%)[6]

  • Water (as solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium citrate (0.1 eq).

  • Solvent Addition: Add distilled water to the flask to create a concentration of approximately 0.5-1.0 M with respect to the limiting reagent.

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to 60 °C in an oil bath.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water used).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound.

References
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bulletin Letters.

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... (n.d.). ResearchGate.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2017). Oriental Journal of Chemistry.

  • Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. (2018). ResearchGate.

  • SYNTHESIS OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. (2013). Heteroletters.

  • Troubleshooting guide for minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. (2025). BenchChem.

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Advances.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. (2025). BenchChem.

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2018). Google Patents.

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Research Journal of Chemical Sciences.

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCr.

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry.

  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. (1973). Organic Syntheses.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of... (2022). Semantic Scholar.

  • Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate.

  • Technical Support Center: Purification of Crude 4-Methylbenzoxazole. (2025). BenchChem.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.

  • Technical Support Center: Isoxazole Synthesis Optimization. (2025). BenchChem.

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020). Reddit.

  • Troubleshooting regioselectivity in isoxazole synthesis. (2025). BenchChem.

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Technical Support Center: Navigating the Purification Challenges of 4-Methylisoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methylisoxazole and its derivatives. The unique chemical properties of the isoxazole ring, while synthetically advantageous, often present significant purification challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles in obtaining these valuable compounds in high purity.

Understanding the Core Purification Challenges

The purification of this compound and its derivatives is frequently complicated by a combination of factors inherent to their synthesis and molecular structure. A primary challenge is the formation of regioisomers, particularly when using unsymmetrical starting materials.[1] These isomers often possess very similar polarities, making their separation by conventional chromatographic methods exceedingly difficult.[1][2]

Another common issue is the presence of unreacted starting materials and byproducts, such as furoxans, which can have comparable solubility and chromatographic behavior to the desired product.[1] Furthermore, the isoxazole ring itself can be sensitive to certain conditions, with the N-O bond being susceptible to cleavage under strongly basic or reductive environments, potentially leading to product degradation during purification.[1]

This guide will systematically address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing you with the knowledge to optimize your purification workflows.

Troubleshooting Purification: A Practical Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Column Chromatography Troubleshooting

Column chromatography is the most frequently employed technique for the purification of isoxazole derivatives.[1] However, achieving optimal separation requires careful consideration of various parameters.

Question 1: I'm observing poor separation and overlapping peaks between my desired this compound derivative and an impurity. What should I do?

Answer: This is a classic challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Solvent System with TLC:

  • Systematic Screening: Before scaling up to a column, it is crucial to screen a variety of solvent systems using Thin Layer Chromatography (TLC).[1][3] Test a range of polarities, for example, by varying the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Ternary Solvent Systems: If binary systems fail, consider a three-component mobile phase. The addition of a small amount of a third solvent, such as dichloromethane or methanol, can sometimes dramatically improve separation.

  • Modifiers: For acidic or basic compounds, adding a small percentage of acetic acid or triethylamine to the eluent can improve peak shape and resolution by suppressing ionization.[1]

2. Consider Alternative Stationary Phases:

  • If your compound is unstable on silica gel, you might consider using a less acidic stationary phase like alumina or Florisil.[4] To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[4]

3. Optimize Column Packing and Loading:

  • Proper Packing: A poorly packed column with air bubbles or channels will lead to peak broadening and poor separation. Ensure a uniform and compact packing of the silica gel.

  • Sample Loading: Overloading the column is a common mistake that significantly compromises resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Experimental Protocol: Optimizing TLC for a Challenging Separation

  • Prepare a stock solution of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Prepare different eluent systems with varying polarities (see table below for examples).

  • Develop the TLC plates in separate chambers, each containing one of the prepared eluents.

  • Visualize the spots under UV light and/or by staining.

  • The optimal solvent system should provide a significant difference in the retention factor (Rf) values between your product and the impurities, with the Rf of your product ideally between 0.2 and 0.4.[5]

Solvent System (v/v) Polarity Typical Application
9:1 Hexane:Ethyl AcetateLowNon-polar compounds
7:3 Hexane:Ethyl AcetateMediumCompounds of intermediate polarity
1:1 Hexane:Ethyl AcetateHighPolar compounds
95:5 Dichloromethane:MethanolHighVery polar compounds

Question 2: My compound is streaking on the TLC plate and the column. How can I fix this?

Answer: Streaking is often an indication of compound overloading, interactions with the stationary phase, or solubility issues.

  • Reduce Sample Concentration: Prepare a more dilute solution of your sample for spotting on the TLC plate and for loading onto the column.

  • Incorporate a Modifier: As mentioned previously, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can prevent streaking caused by acidic or basic functional groups on your molecule interacting with the silica gel.

  • Change the Stationary Phase: If streaking persists, your compound may be decomposing on the silica. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[4]

Workflow for Troubleshooting Poor Chromatographic Separation

G start Poor Separation in Column Chromatography tlc Re-evaluate with TLC start->tlc solvent Optimize Solvent System (Binary, Ternary, Modifiers) tlc->solvent rf Is Rf of product between 0.2-0.4? solvent->rf rf->solvent No column_params Check Column Parameters rf->column_params Yes packing Repack Column (Ensure uniformity) column_params->packing loading Reduce Sample Load column_params->loading stationary_phase Consider Alternative Stationary Phase (Alumina, Deactivated Silica) column_params->stationary_phase Still poor separation success Improved Separation packing->success loading->success stationary_phase->success

Caption: Troubleshooting workflow for poor column chromatography separation.

II. Crystallization Troubleshooting

Crystallization is a powerful technique for purifying solid this compound derivatives, capable of yielding highly pure material.

Question 3: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[5] This is a common problem, especially when the solution is supersaturated or cooled too quickly.[3]

Troubleshooting Steps for "Oiling Out":

  • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation level.[3][6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. You can insulate the flask to further slow the cooling rate.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[3]

  • Change the Solvent System: If the above steps fail, the chosen solvent may be inappropriate. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You may need to screen for a new solvent or use a solvent/anti-solvent system.

Experimental Protocol: Small-Scale Solvent Screening for Crystallization

  • Place a few milligrams of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at this temperature.

  • For the tubes where the solid did not dissolve, gently heat them. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will be the one that yields a good quantity of crystalline solid upon cooling.[3]

Solvent Boiling Point (°C) Polarity Commonly Used For
Toluene111LowAromatic compounds
Ethyl Acetate77MediumGeneral purpose
Acetonitrile82Medium-HighPolar compounds
Ethanol78HighPolar compounds, often with water
Water100Very HighHighly polar, ionic compounds

Question 4: I have very low recovery after crystallization. How can I improve my yield?

Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.[3]

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to just dissolve your compound. Any excess solvent will retain more of your product in the solution upon cooling.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of your compound in the mother liquor.

  • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Logical Flow for Crystallization Troubleshooting

G start Crystallization Problem oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals reheat Reheat and Add More Solvent oiling_out->reheat min_solvent Use Minimum Hot Solvent low_recovery->min_solvent cool_thoroughly Cool Thoroughly Before Filtering low_recovery->cool_thoroughly mother_liquor Concentrate Mother Liquor for 2nd Crop low_recovery->mother_liquor scratch2 Scratch Flask no_crystals->scratch2 slow_cool Cool Slowly reheat->slow_cool scratch Scratch Flask slow_cool->scratch seed Add Seed Crystal scratch->seed success Pure Crystals Obtained seed->success mother_liquor->success seed2 Add Seed Crystal scratch2->seed2 concentrate Concentrate Solution seed2->concentrate add_antisolvent Add Anti-Solvent concentrate->add_antisolvent add_antisolvent->success

Caption: Decision tree for troubleshooting common crystallization issues.

III. Distillation Troubleshooting

For liquid this compound derivatives, distillation is a viable purification method, especially for separating compounds with significantly different boiling points.

Question 5: I'm trying to purify a liquid this compound derivative by distillation, but I'm getting a poor separation or decomposition. What should I consider?

Answer: Successful distillation relies on the difference in volatility between your product and the impurities, as well as the thermal stability of your compound.

  • Fractional Distillation: If the boiling points of your components are close (less than 25 °C difference), simple distillation will not be effective. You will need to use a fractional distillation column to achieve good separation.

  • Vacuum Distillation: Many organic compounds, including some isoxazole derivatives, have high boiling points and may decompose at atmospheric pressure.[2][8][9] Distillation under reduced pressure (vacuum distillation) lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of thermal decomposition.

  • Purity of Starting Material: Distillation is most effective when the desired compound is the major component of the mixture. If your crude product contains a large amount of impurities, a preliminary purification by another method, such as an extraction or a quick filtration through a silica plug, may be beneficial.

Purity Assessment of this compound and its Derivatives

Once you have purified your compound, it is essential to accurately assess its purity. Several analytical techniques are available, each with its own strengths and weaknesses.[10]

Technique Principle Primary Use Advantages Limitations
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of the main component and detection of non-volatile impurities.High resolution, versatility, non-destructive.[11]Requires a chromophore for UV detection. Tautomerism can affect peak shape.[11]
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity, provides structural information from mass spectra.Compound must be volatile and thermally stable.
qNMR Quantification based on the principle that the NMR signal intensity is directly proportional to the number of nuclei.Determination of absolute purity without the need for a specific reference standard of the compound.Primary analytical method, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol provides a general starting point for the analysis of this compound derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point.[10]

  • Sample Preparation: Accurately prepare a solution of your purified compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Integrate the peak areas. The purity is typically reported as the area percentage of the main peak.

Frequently Asked Questions (FAQs)

Q1: How can I remove a regioisomeric impurity that co-elutes with my product in HPLC?

A1: This is a particularly challenging situation. If optimizing the HPLC method (e.g., changing the column, mobile phase, or temperature) does not resolve the isomers, you may need to consider derivatization. By reacting the mixture with a reagent that selectively reacts with one of the isomers, you can alter its chemical properties, making it separable by chromatography or extraction. Alternatively, preparative HPLC with a high-resolution column may be necessary.

Q2: My this compound derivative appears to be decomposing during workup or purification. What can I do?

A2: The isoxazole ring can be sensitive to strong acids, strong bases, and some reducing agents.[1] If you suspect decomposition, try to perform your workup and purification under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh reagents. If using chromatography, test the stability of your compound on silica gel beforehand. If it is unstable, consider using a less reactive stationary phase like alumina.

Q3: Can I use techniques other than chromatography, crystallization, and distillation?

A3: Yes, depending on the properties of your compound and the impurities, other techniques can be employed. For acidic or basic derivatives, acid-base extraction can be a very effective preliminary purification step. For non-volatile, thermally stable compounds, sublimation can sometimes yield very pure material.

Q4: What safety precautions should I take when working with this compound and its derivatives?

A4: Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[12] In general, these compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation, ingestion, and skin contact.

References

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (1998). US6303792B1 - Process for crystallizing N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.
  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. Retrieved from [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5396. Retrieved from [Link]

  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Google Patents. (2002). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Patsnap. (n.d.). Method for preparing 4-methyl-5-ethoxazole. Retrieved from [Link]

  • Organic Syntheses. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • ResearchGate. (2011). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for isoxazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoxazole core. The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] However, its synthesis, particularly the control of regiochemistry, can present significant challenges.

This guide provides in-depth, field-tested insights into troubleshooting common issues, with a primary focus on the formation of regioisomers. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during isoxazole synthesis.

Q1: What are the most common synthetic routes to isoxazoles?

The two most prevalent and versatile methods are the [3+2] cycloaddition of a nitrile oxide with an alkyne (a variation of the Huisgen 1,3-dipolar cycloaddition) and the condensation of a 1,3-dicarbonyl compound with hydroxylamine (the Claisen isoxazole synthesis).[3] Other notable methods include the cycloisomerization of α,β-acetylenic oximes and reactions involving α,β-unsaturated ketones.[3][4]

Q2: I'm getting a mixture of regioisomers. What are the primary factors that control regioselectivity?

Regioisomer formation is a frequent challenge, especially in reactions involving unsymmetrical starting materials.[5] The regiochemical outcome is governed by a delicate interplay of:

  • Electronic Factors: The electronic properties of the substituents on both the dipole (nitrile oxide) and the dipolarophile (alkyne) are critical. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer.

  • Steric Factors: Bulky substituents can sterically hinder one reaction pathway, thereby favoring the formation of a specific regioisomer.

  • Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts can significantly influence the regioselectivity of the cycloaddition.[3][5][6]

Q3: My 1,3-dipolar cycloaddition reaction has a low yield. What could be the cause?

Low yields in these reactions often point to the instability of the nitrile oxide intermediate. A common side reaction is the dimerization of the nitrile oxide to form a furoxan.[5] To minimize this, it is crucial to generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor can also be beneficial.[5] Additionally, ensure your starting materials are pure and the reaction conditions (temperature, solvent) are optimized.[5]

Q4: Can I use metal catalysts to improve my isoxazole synthesis?

Yes, metal catalysis, particularly with copper(I), is widely used to promote the cycloaddition of nitrile oxides with terminal alkynes, often leading to high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles.[4] However, there is also a strong interest in developing metal-free synthetic routes to avoid potential issues with metal contamination in the final product.[1]

In-Depth Troubleshooting Guide: Regioisomer Formation

This section provides a systematic approach to diagnosing and resolving issues with regioselectivity in your isoxazole synthesis.

Problem Diagnosis: An Unexpected Ratio of Regioisomers

The first step in troubleshooting is to accurately identify and quantify the regioisomers being formed. This is typically achieved using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers, as the chemical shifts of the protons and carbons on the isoxazole ring will differ.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for separating and identifying the isomers in the reaction mixture.

Once you have a clear picture of the product distribution, you can begin to systematically modify the reaction parameters.

Troubleshooting Workflow: A Step-by-Step Approach

The following diagram outlines a logical workflow for troubleshooting regioisomer formation.

G cluster_0 Problem Identification cluster_1 Reaction Parameter Optimization cluster_2 Substrate Modification cluster_3 Outcome Identify Identify & Quantify Regioisomers (NMR, HPLC, LC-MS) Solvent Screen Solvents (Polar Protic vs. Aprotic) Identify->Solvent Begin Optimization Temperature Vary Temperature (Low to High) Solvent->Temperature Success Improved Regioselectivity Solvent->Success Catalyst Introduce/Change Catalyst (Lewis Acids, Cu(I)) Temperature->Catalyst Temperature->Success Sterics Modify Steric Bulk of Substituents Catalyst->Sterics If necessary Catalyst->Success Electronics Alter Electronic Properties of Substituents Sterics->Electronics Sterics->Success Electronics->Success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Detailed Experimental Protocols & Causality

The polarity of the solvent can have a profound effect on the regioselectivity of the cycloaddition.[5][6]

  • Causality: Solvents can influence the transition state energies of the two possible cycloaddition pathways. Polar protic solvents, for instance, can hydrogen bond with the reactants, stabilizing one transition state over the other. In contrast, aprotic solvents may favor a different regioisomeric outcome.

  • Experimental Protocol: Solvent Screening

    • Set up a series of parallel reactions in vials.

    • Use the same starting materials and concentrations in each vial.

    • Employ a range of solvents with varying polarities (e.g., ethanol, acetonitrile, tetrahydrofuran, toluene).[6]

    • Run the reactions at the same temperature and for the same duration.

    • Analyze the regioisomeric ratio in each reaction mixture using HPLC or NMR.

  • Data Presentation: Effect of Solvent on Regioisomer Ratio

EntrySolventRegioisomer Ratio (A:B)Total Yield (%)
1Ethanol (Protic)35:6573
2Acetonitrile (Aprotic)65:3581
3Toluene (Nonpolar)50:5065
4Tetrahydrofuran (Polar Aprotic)60:4078

Data is illustrative and based on trends reported in the literature.[6]

Temperature affects the kinetics of the reaction, and in some cases, can be used to favor the formation of the thermodynamically or kinetically controlled product.

  • Causality: The activation energies for the formation of the two regioisomers may be different. By lowering the temperature, you can favor the pathway with the lower activation energy (the kinetic product). Conversely, higher temperatures may allow for the equilibration to the more stable isomer (the thermodynamic product). For in-situ generation of nitrile oxides, lower temperatures can also minimize dimerization.[5]

  • Experimental Protocol: Temperature Variation Study

    • Select the optimal solvent from the previous screening.

    • Set up reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).

    • Monitor the reactions over time to determine the optimal reaction duration at each temperature.

    • Analyze the regioisomeric ratio at each temperature point.

The addition of a catalyst can dramatically alter the regiochemical outcome.

  • Causality:

    • Lewis Acids (e.g., BF₃·OEt₂): These can coordinate to a carbonyl group in a 1,3-dicarbonyl precursor, increasing its electrophilicity and directing the nucleophilic attack of hydroxylamine to a specific carbonyl, thus controlling the regioselectivity in Claisen-type syntheses.[5][6]

    • Copper(I) Catalysts: In the case of terminal alkynes, copper acetylides can be formed, which then undergo a stepwise cycloaddition with the nitrile oxide. This mechanism often leads to a high degree of regioselectivity.[4]

    • Bases (e.g., Pyridine): In some cases, a mild base can influence the regioselectivity, potentially by altering the tautomeric equilibrium of the starting materials.[6]

  • Experimental Protocol: Catalyst Screening

    • Using the optimized solvent and temperature, set up a series of reactions.

    • To each reaction, add a different catalyst or additive (e.g., BF₃·OEt₂, CuI, pyridine).

    • Ensure the stoichiometry of the catalyst is carefully controlled.

    • Analyze the resulting regioisomeric ratios.

If optimizing reaction conditions does not yield the desired selectivity, modifying the structure of your starting materials is a powerful strategy.

  • Causality:

    • Steric Hindrance: Introducing a bulky substituent on either the alkyne or the nitrile oxide precursor can physically block one of the cycloaddition pathways, leading to a high preference for a single regioisomer.

    • Electronic Effects: Altering the electronic nature of the substituents (electron-donating vs. electron-withdrawing) can change the orbital coefficients of the frontier molecular orbitals, thereby influencing the preferred mode of cycloaddition. For instance, in some systems, an electron-withdrawing group on the alkyne can lead to high regioselectivity.

  • Workflow for Substrate Modification

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Rational Redesign cluster_3 Experimental Validation cluster_4 Outcome Observation Poor Regioselectivity with Substrate Pair A + B Hypothesis Hypothesize cause: - Lack of steric differentiation - Similar electronic properties Observation->Hypothesis Redesign Synthesize Analogs: - Increase steric bulk on A or B - Introduce EWG/EDG on A or B Hypothesis->Redesign Validation Test New Substrate Pairs under Optimized Conditions Redesign->Validation Outcome Desired Regioisomer as Major Product Validation->Outcome

Caption: A workflow for rational substrate design to control regioselectivity.

Purification Strategies for Regioisomers

Even with optimization, you may still obtain a mixture of regioisomers. Separating these can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. In some cases, using a different stationary phase like alumina can be effective.[5]

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity, albeit on a smaller scale.

  • Crystallization: If one of the regioisomers is a solid, fractional crystallization can be an efficient and scalable method for purification.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenges of regioisomer formation in isoxazole synthesis and accelerate your research and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • dos Santos, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • Gribanov, P. S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of 4-Methylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in the synthesis of 4-Methylisoxazole and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is producing a mixture of regioisomers. What are the primary causes?

The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials. The two primary synthetic routes to the isoxazole core, the Claisen condensation and the 1,3-dipolar cycloaddition, are both susceptible to this issue.

  • Claisen Isoxazole Synthesis: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, the initial condensation can occur at either of the two carbonyl groups, leading to a mixture of isoxazole regioisomers. This lack of selectivity is a well-documented drawback of the classical approach.[1][2]

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with a monosubstituted alkyne or alkene can also yield a mixture of regioisomers. The regiochemical outcome is determined by a delicate interplay of steric and electronic factors of both the 1,3-dipole and the dipolarophile.[2][3][4]

Q2: How do reaction conditions influence the regioselectivity of isoxazole synthesis?

Reaction conditions play a pivotal role in directing the regiochemical outcome of isoxazole synthesis. Key parameters to consider include:

  • Solvent: The polarity of the solvent can significantly influence the regioselectivity of the reaction.[1][2]

  • Temperature: In some cases, temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.

  • Catalysts and Additives: The use of Lewis acids, bases, or metal catalysts can dramatically alter the regioselectivity by coordinating to the reactants and influencing the transition state energies.[1][2][5] For instance, copper catalysis is often employed to achieve high regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.[5][6]

Q3: Are there specific precursors that offer better regiochemical control?

Yes, modifying the starting materials is a powerful strategy to enhance regioselectivity. For the Claisen synthesis, the use of β-enamino diketones as precursors for 1,3-dicarbonyls has been shown to provide superior regiochemical control.[1][2] The enamine functionality can direct the initial attack of hydroxylamine, favoring the formation of a single regioisomer.

Troubleshooting Guides

Problem: Poor Regioselectivity in the Claisen Synthesis of this compound

This guide provides a systematic approach to troubleshoot and optimize the regioselectivity of this compound synthesis via the Claisen condensation route.

start Low Regioselectivity in Claisen Synthesis precursor Modify Precursor: Switch to β-Enamino Diketone start->precursor conditions Optimize Reaction Conditions precursor->conditions substituent Modify Substituents (Electronic Effects) precursor->substituent solvent Solvent Screening (e.g., EtOH, MeCN, Toluene) conditions->solvent If still suboptimal lewis_acid Lewis Acid Addition (e.g., BF₃·OEt₂) conditions->lewis_acid If still suboptimal base Base Addition (e.g., Pyridine) conditions->base If still suboptimal end Improved Regioselectivity solvent->end lewis_acid->end base->end substituent->end

Caption: Troubleshooting workflow for improving regioselectivity in Claisen isoxazole synthesis.

  • Precursor Modification:

    • Rationale: Standard 1,3-dicarbonyls often lead to poor regioselectivity. β-enamino diketones offer a significant advantage by directing the initial nucleophilic attack of hydroxylamine.[1][2]

    • Protocol: Synthesize the corresponding β-enamino diketone from your 1,3-dicarbonyl precursor by reacting it with a suitable amine.

  • Solvent Screening:

    • Rationale: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl precursor and the transition state energies of the cyclization step.[1]

    • Protocol: Screen a range of solvents with varying polarities, such as ethanol, acetonitrile, and toluene, to identify the optimal medium for your specific substrate.

  • Lewis Acid Catalysis:

    • Rationale: A Lewis acid can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the attack of hydroxylamine to that site.[1][2] Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose.[2]

    • Protocol: Add varying equivalents of BF₃·OEt₂ to the reaction mixture and analyze the resulting isomeric ratio. The optimal amount of Lewis acid is crucial and needs to be determined empirically.[1][2]

  • Base Addition:

    • Rationale: The presence of a base, such as pyridine, can influence the regiochemical outcome, particularly in reactions involving β-enamino diketones.[1]

    • Protocol: Perform the reaction in the presence of pyridine and monitor the effect on regioselectivity.

  • Substituent Effects:

    • Rationale: The electronic nature of the substituents on the β-enamino diketone can have a subtle but significant impact on regioselectivity. Electron-withdrawing groups can favor the formation of one regioisomer over the other.[1]

    • Protocol: If feasible, consider modifying the electronic properties of the substituents on your starting materials to steer the reaction towards the desired isomer.

ParameterConditionExpected Outcome on RegioselectivityReference
Precursor β-Enamino DiketoneSignificant Improvement[1][2]
Solvent Acetonitrile (MeCN)Can be superior to Ethanol (EtOH)[1][2]
Lewis Acid BF₃·OEt₂ (2 equiv.)High Regioselectivity (e.g., 90%)[1]
Base PyridineCan influence regiochemical control[1]
Substituent Electron-withdrawingCan enhance regioselectivity[1]
Problem: Poor Regioselectivity in the 1,3-Dipolar Cycloaddition for this compound Synthesis

This section provides guidance on improving the regioselectivity of this compound synthesis via the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.

The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemical outcome is determined by the combination of orbitals that leads to the lowest energy transition state, which is typically the one with the largest orbital coefficient overlap. Both steric and electronic factors of the substituents on the dipole and dipolarophile influence these orbital interactions.[4][7]

start Low Regioselectivity in 1,3-Dipolar Cycloaddition catalysis Introduce Catalysis (e.g., Copper-catalyzed for terminal alkynes) start->catalysis in_situ Ensure In-Situ Generation of Nitrile Oxide start->in_situ conditions Optimize Reaction Conditions catalysis->conditions If still suboptimal solvent Solvent Polarity Screening conditions->solvent substituent Modify Substituents (Steric/Electronic) conditions->substituent end Improved Regioselectivity solvent->end substituent->end in_situ->start

Caption: Workflow for optimizing regioselectivity in 1,3-dipolar cycloaddition for isoxazole synthesis.

  • Catalyst Introduction:

    • Rationale: For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, copper-catalyzed reactions often provide excellent regioselectivity.[5][6] Ruthenium catalysts have also been shown to promote high regioselectivity for both terminal and internal alkynes.[5]

    • Protocol: If using a terminal alkyne, screen various copper(I) catalysts (e.g., CuI, Cu(OAc)₂) in the presence of a suitable ligand and base.

  • Solvent Optimization:

    • Rationale: The polarity of the solvent can influence the relative energies of the two possible transition states, thereby affecting the regioselectivity.

    • Protocol: Conduct the reaction in a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol), to determine the optimal solvent for your system.

  • Modification of Substituents:

    • Rationale: Altering the steric bulk or electronic properties of the substituents on both the nitrile oxide and the alkyne can have a profound impact on the regiochemical outcome.

    • Protocol:

      • Steric Hindrance: Increasing the steric bulk on one of the reactants can disfavor one regioisomeric transition state, leading to higher selectivity.

      • Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels and orbital coefficients, thereby influencing the regioselectivity.

  • In-Situ Generation of Nitrile Oxides:

    • Rationale: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole.[2] Generating the nitrile oxide in the presence of the dipolarophile minimizes this side reaction.

    • Protocol: Common methods for in-situ generation include the dehydration of nitroalkanes, the dehydrohalogenation of hydroximoyl halides, or the oxidation of aldoximes. Ensure that the generation of the nitrile oxide is the rate-limiting step to maintain a low concentration throughout the reaction.

References

  • de Souza, M. V. N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11. [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34185-34207. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 605. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(8), 1179. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2014). Beilstein Journal of Organic Chemistry, 10, 2359–2367. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Journal of Chemical and Pharmaceutical Research, 14(5), 1-6. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2015). Organic & Biomolecular Chemistry, 13(10), 2974-2983. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(1), 1-11. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chemistry Central Journal, 10, 19. [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. (2022). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 94. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S2698-S2714. [Link]

  • 1,3-Dipolar cycloaddition. (2023). Wikipedia. [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. (2025). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry, 15, 2374–2382. [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. (2025). Uniscience Publishers. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (2018). Beilstein Journal of Organic Chemistry, 14, 2596–2605. [Link]

Sources

impact of solvent and temperature on 4-Methylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of your synthesis, with a specific focus on the critical roles of solvent and temperature.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are a cornerstone in medicinal chemistry and materials science, with their derivatives forming the core of numerous pharmaceuticals due to their broad spectrum of biological activities.[1] The precise synthesis of substituted isoxazoles, such as this compound, is therefore of paramount importance. However, the seemingly straightforward cyclization reaction is often plagued by challenges such as low yields, the formation of stubborn impurities, and a lack of regioselectivity. This guide will equip you with the knowledge to navigate these challenges effectively.

Core Synthesis Pathway: The Reaction of a 1,3-Dicarbonyl Compound with Hydroxylamine

The most common and versatile method for synthesizing the isoxazole ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] In the case of this compound, a suitable precursor such as ethyl 2-methyl-3-oxobutanoate is typically used.

Reaction Mechanism Overview

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization via attack of the oxime hydroxyl group on the second carbonyl. A final dehydration step yields the aromatic isoxazole ring.[2] The regioselectivity of this reaction—determining which carbonyl group reacts first and thus the final substitution pattern—is a critical factor that is heavily influenced by both solvent and temperature.

G A 1,3-Dicarbonyl (ethyl 2-methyl-3-oxobutanoate) C Oxime Intermediate A->C + NH2OH - H2O B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration - H2O

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the common issues encountered during this compound synthesis.

Problem 1: Low or No Yield of this compound

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can often be traced back to suboptimal reaction conditions or the stability of intermediates. A systematic approach to troubleshooting is crucial.[3]

Troubleshooting Workflow for Low Yield

G start Low/No Yield check_reagents Verify Starting Material Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_temp Is the Temperature Optimal? check_conditions->check_temp check_solvent Is the Solvent Appropriate? check_temp->check_solvent Temp. OK check_time Is the Reaction Time Sufficient? check_solvent->check_time Solvent OK optimize Systematic Optimization check_time->optimize Time OK

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Potential Solutions & Scientific Rationale:

  • Reaction Temperature: The formation of the isoxazole ring is sensitive to temperature.

    • Too Low: Insufficient thermal energy may lead to a very slow reaction rate, resulting in low conversion within a practical timeframe.

    • Too High: Elevated temperatures, especially during prolonged reaction times, can lead to the degradation of the product or the formation of byproducts.[3] For instance, refluxing in a highly acidic medium for extended periods can generate more by-products.[4] Some syntheses benefit from controlled heating, for example, to 60°C, to drive the reaction to completion without significant degradation.[5]

  • Choice of Solvent: The solvent plays a multifaceted role in the reaction.

    • Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and a significantly reduced reaction rate.

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate and, in some cases, the reaction mechanism. Protic solvents like ethanol can participate in hydrogen bonding, which may stabilize intermediates and transition states, thereby affecting the reaction rate.[6] The use of aqueous media, often highlighted in green chemistry approaches, can also be effective and may be enhanced by methods such as sonication.[1]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Insufficient time will result in incomplete conversion, while excessive time can lead to the formation of degradation products.[3]

Problem 2: Formation of an Isomeric Impurity (e.g., 3-Methylisoxazole derivative)

Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my synthesis?

Answer: The formation of regioisomers is a common and challenging issue in the synthesis of unsymmetrically substituted isoxazoles.[3] This arises from the non-specific attack of hydroxylamine on the two different carbonyl groups of the 1,3-dicarbonyl precursor.[4] Controlling regioselectivity is often a matter of exploiting the principles of kinetic versus thermodynamic control.[7][8][9]

Key Factors Influencing Regioselectivity:

  • Temperature: This is one of the most critical parameters for controlling regioselectivity.

    • Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest is the major product.[8] This is often the less stable isomer. For the synthesis of a related 5-methylisoxazole derivative, conducting the reaction at a very low temperature (between -20°C and 10°C) has been shown to significantly increase the regioselectivity by favoring the attack of the hydroxylamine's nitrogen on the more reactive ethoxymethylene carbon, thus minimizing the formation of the isomeric impurity.[4]

    • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction can become reversible, leading to an equilibrium between the two possible isomers. Under these conditions, the more stable isomer will be the major product (thermodynamic control).[7][8] For instance, in the synthesis of certain disubstituted isoxazoles, reacting in ethanol at reflux favors the formation of one regioisomer over another compared to the reaction at room temperature.[10]

  • Solvent: The choice of solvent can significantly influence the regioselectivity.

    • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can differentially stabilize the transition states leading to the different regioisomers. For example, in the synthesis of certain isoxazoles, switching from ethanol to acetonitrile can alter the ratio of the resulting regioisomers.[10]

    • Aqueous Media: Green chemistry approaches often utilize water as a solvent, which can influence regioselectivity due to its high polarity and hydrogen bonding capacity.[1][11]

Data Summary: Impact of Solvent and Temperature on Regioselectivity

Parameter Condition Effect on Regioselectivity Rationale Reference
Temperature Low (-20°C to 10°C)Increased regioselectivityKinetic control, favors the faster-forming product.[4]
High (e.g., Reflux)May favor the thermodynamically more stable isomer.Thermodynamic control, allows for equilibration.[10]
Solvent Ethanol (Protic)Can favor one regioisomer through hydrogen bonding.Differential stabilization of transition states.[10]
Acetonitrile (Aprotic)May favor a different regioisomer compared to protic solvents.Altered transition state stabilization.[10]
Toluene/Acetic AcidUsed for crystallization to selectively precipitate the desired isomer.Differential solubility of isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and desired outcome.

  • For high regioselectivity: A low-polarity solvent at low temperatures may be preferred to exert kinetic control.

  • For green chemistry: Ethanol or water are excellent choices, often with the aid of ultrasound to enhance reaction rates.[1]

  • For purification by crystallization: A mixed solvent system like toluene and acetic acid has been shown to be effective in selectively crystallizing the desired product and leaving impurities in the mother liquor.[4]

Q2: How critical is temperature control in my synthesis?

Temperature control is highly critical , especially for achieving high regioselectivity and minimizing byproduct formation.

  • For maximizing the yield of a specific regioisomer, it is often necessary to conduct the reaction at a precisely controlled low temperature (e.g., -5°C).[4]

  • For reactions that are sluggish, a moderate increase in temperature (e.g., to 50-60°C) can be beneficial, but this should be carefully optimized to avoid product degradation or loss of selectivity.[1][5]

Q3: Can I use a base to catalyze the reaction?

Yes, a base is often used in the synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine hydrochloride to neutralize the HCl and deprotonate the hydroxylamine, increasing its nucleophilicity. However, the choice of base is important.

  • Strong bases (e.g., NaOH, KOH): While effective in driving the reaction, they can sometimes promote the formation of byproducts, especially at higher temperatures.[4]

  • Weaker bases (e.g., sodium acetate, pyridine): These are often a better choice as they are less likely to cause side reactions. Sodium acetate, in particular, has been used effectively in combination with low temperatures to improve regioselectivity.[4]

Q4: My product is difficult to purify. What are some effective purification strategies?

Purification of isoxazoles can be challenging due to the presence of regioisomers with similar polarities.[3]

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems using TLC is recommended to find the optimal mobile phase for separation. In some cases, using a different stationary phase like alumina may be beneficial.[3]

  • Crystallization: If your this compound is a solid, crystallization can be a very effective purification technique. Experiment with different solvents and solvent mixtures to find conditions where the desired product has low solubility and the impurities remain in solution.[3] A mixture of toluene and a small amount of acetic acid has proven effective for a similar isoxazole derivative.[4]

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of a 5-Methylisoxazole Derivative (Adaptable for this compound)

This protocol is based on a method designed to minimize isomeric impurities and can be adapted for this compound synthesis by using the appropriate 1,3-dicarbonyl starting material.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 1,3-dicarbonyl precursor and a weak base like sodium acetate in a suitable solvent (e.g., ethanol).

  • Cooling: Cool the reaction mixture to between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt).

  • Hydroxylamine Addition: Dissolve hydroxylamine sulfate in water and add it dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 4-6 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Green Synthesis of a 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one using Ultrasound (Illustrative of Alternative Energy Sources)

This protocol demonstrates the use of ultrasound to promote the reaction in an environmentally friendly solvent.[1]

  • Reactant Mixture: In a flask, mix ethyl acetoacetate, an appropriate aldehyde, hydroxylamine hydrochloride, and a catalytic amount of a biodegradable acid (e.g., pyruvic acid) in water.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a controlled temperature (e.g., 50°C) for a short period (e.g., 15-30 minutes).

  • Workup and Purification: After the reaction is complete, the solid product can often be isolated by simple filtration, washed with water, and dried.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (US20030139606A1).
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
  • 5-Methylisoxazole-4-carboxylic acid. (2009).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (CN108329279B).
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021).
  • synthesis of isoxazoles. (2019). YouTube.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2014).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2023).
  • Construction of Isoxazole ring: An Overview. (2024).
  • Synthetic Approaches to Nitro-Substituted Isoxazoles. (2019). Thieme.
  • Troubleshooting Guide for DNA Cleanup and Plasmid Purific
  • Troubleshooting protein purification?. (2013).
  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). AIP Publishing.
  • A review of isoxazole biological activity and present synthetic techniques. (2022).
  • A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol. Benchchem.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2014). RSC Publishing.
  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYL
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2015). Beilstein Journals.
  • A comparative study of solution phase as well as solvent free microwave assisted syntheses of 3-benzothiazole/isoxazole substituted 2-styryl-4(3H)-quinazolinones. (2025).
  • Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. (2016).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2023).
  • Kinetic vs Thermodynamic Control--Conjug
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journals.
  • Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. (2025).
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). MDPI.

Sources

preventing dimerization of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dimerization Dilemma in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is a cornerstone reaction for constructing isoxazoline and isoxazole rings—privileged scaffolds in medicinal chemistry and natural products.[1][2][3] However, the high reactivity of the nitrile oxide intermediate presents a significant and persistent challenge: self-cycloaddition, or dimerization, which leads to the formation of undesired furoxan (1,2,5-oxadiazole-2-oxide) byproducts.[4][5][6] This competitive pathway reduces the yield of the target molecule and complicates purification.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you minimize or eliminate nitrile oxide dimerization, thereby optimizing your isoxazole synthesis.

The Core Challenge: A Competing Reaction Pathway

At its heart, the problem is a kinetic competition. The generated nitrile oxide can either react with your desired dipolarophile (the alkene or alkyne) to form the isoxazole/isoxazoline or react with another molecule of itself to form the furoxan dimer.[7] Your goal is to favor the former pathway decisively.

G cluster_start Precursor cluster_intermediate Reactive Intermediate cluster_products Reaction Products Precursor Aldoxime, Hydroximoyl Chloride, or Nitroalkane NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide Generation Isoxazole Desired Product (Isoxazole) NitrileOxide->Isoxazole + Alkyne (Desired Cycloaddition) Dimer Side Product (Furoxan Dimer) NitrileOxide->Dimer + Nitrile Oxide (Undesired Dimerization)

Figure 1: The kinetic fork in the road for a nitrile oxide intermediate.

Frequently Asked Questions (FAQs)

Q1: Why are nitrile oxides so prone to dimerization? Nitrile oxides (R-C≡N⁺-O⁻) are high-energy, reactive 1,3-dipoles.[8] In the absence of a reactive dipolarophile (like an alkyne or alkene) to "trap" them, they readily react with themselves in a [3+2] cycloaddition fashion.[5][8] This dimerization is often very fast, especially for aliphatic nitrile oxides.[9] The rate of dimerization is highly dependent on concentration; the higher the instantaneous concentration of the nitrile oxide, the more likely it is to dimerize.

Q2: What factors, besides concentration, influence the stability of a nitrile oxide? Several factors influence stability:

  • Steric Hindrance: Bulky groups adjacent to the nitrile oxide functionality can dramatically slow down dimerization by sterically shielding the reactive dipole. A classic example is 2,4,6-trimethylbenzonitrile oxide (mesitylnitrile oxide), which is a stable, crystalline solid that can be isolated and stored.[9][10] In contrast, less hindered aromatic and most aliphatic nitrile oxides are highly unstable.[9]

  • Electronic Effects: Electron-withdrawing groups can destabilize the nitrile oxide, while both electron-donating and withdrawing groups in the para position of aromatic nitrile oxides can lend some stability.[9]

  • Temperature: Higher temperatures increase the rate of all reactions, but can particularly accelerate the undesired dimerization and isomerization to isocyanates.[7] Therefore, reactions are often run at low temperatures to control the process.[4]

Troubleshooting Guide: From Dimer to Desired Product

Problem 1: My reaction is yielding almost exclusively the furoxan dimer. What's the first thing I should change?

This is the most common issue and it almost always points to one root cause: the concentration of your nitrile oxide is too high. You are generating it faster than your dipolarophile can trap it.

Core Solution: In Situ Generation. The most effective strategy to prevent dimerization is to generate the nitrile oxide slowly and in situ, meaning in the presence of the dipolarophile.[1][4][5] This ensures the instantaneous concentration of the reactive intermediate remains low, maximizing the probability of it reacting with the intended partner rather than itself. Never pre-form and attempt to isolate an unstable nitrile oxide unless its stability is well-documented (e.g., mesitylnitrile oxide).

Problem 2: I'm using an in situ method, but dimerization is still significant. How can I optimize the generation step?

The choice and execution of your in situ generation method are critical. Different precursors require different conditions, and optimization is often necessary.

Analysis of Common In Situ Generation Methods

Precursor TypeGeneration MethodTypical Reagents & ConditionsKey Considerations & Advantages
Aldoximes OxidationNCS/Base: N-Chlorosuccinimide in DMF, followed by Et₃N.[11] Oxone/NaCl: A "green" and efficient method using inexpensive reagents in solvents like EtOAc/H₂O.[12][13] t-BuOI: Generated in situ from t-BuOCl and NaI; very mild conditions.[14]Oxidation of aldoximes is a very common and versatile method.[1][13] The choice of oxidant can be tailored to your substrate's functional group tolerance. The Oxone/NaCl method is particularly attractive for its environmental friendliness.[13]
Hydroximoyl Chlorides DehydrohalogenationA non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][3]This is a classic method. The hydroximoyl chloride precursor is typically stable and can be prepared from the corresponding aldoxime. The reaction is often clean, releasing only the hydrochloride salt of the base.
Primary Nitroalkanes Dehydration (Mukaiyama Reaction)Phenyl isocyanate (PhNCO) with a catalytic amount of base (e.g., Et₃N).[1][15]This method is very effective but is limited by the availability of the starting nitroalkane.[15] It avoids the use of halogenating agents or strong oxidants.

Optimization Strategies:

  • Slow Addition: Instead of adding all the generating agent at once, add it slowly via a syringe pump over several hours. For dehydrohalogenation, slowly adding the base to a solution of the hydroximoyl chloride and the alkyne is highly effective.[4]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) to slow the rate of dimerization, then allow it to slowly warm to room temperature to facilitate the desired cycloaddition.[4]

  • Reagent Stoichiometry: Ensure the dipolarophile (alkyne/alkene) is present in a slight excess (e.g., 1.1-1.5 equivalents) to maximize the chances of trapping the nitrile oxide as it forms.

G cluster_flask Reaction Flask Dipolarophile Dipolarophile (Alkyne/Alkene) + Precursor Reaction In Situ Generation & Trapping Dipolarophile->Reaction Product Desired Isoxazole Reaction->Product Syringe Generating Agent (e.g., Base or Oxidant) Syringe->Reaction Slow Addition

Figure 2: Workflow for minimizing dimerization via slow addition for in situ generation.

Problem 3: Can I use a catalyst to accelerate the desired cycloaddition over dimerization?

Yes. This is an excellent strategy, particularly for reactions with terminal alkynes.

Solution: Copper(I)-Catalyzed Cycloaddition. The copper(I)-catalyzed "click" reaction between an in situ generated nitrile oxide and a terminal alkyne is a powerful method for producing 3,5-disubstituted isoxazoles with high regioselectivity and yield.[16][17] The copper catalyst activates the alkyne, dramatically increasing the rate of the desired cycloaddition, which allows it to effectively outcompete the uncatalyzed dimerization pathway.[16] This method is often performed as a one-pot, three-step process starting from an aldehyde.[16]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation from an Aldoxime using Oxone/NaCl

This protocol is adapted from a green chemistry approach and is effective for a wide range of substrates.[13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (alkene or alkyne, 1.2 equiv), sodium chloride (NaCl, 2.0 equiv), and a 1:1 mixture of ethyl acetate (EtOAc) and water.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: While stirring vigorously, add Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.0 equiv) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol, based on the work of Hansen, Fokin, and coworkers, is a highly reliable method for terminal alkynes.[16]

  • Aldoxime Formation: In a flask, dissolve the starting aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in a 2:1 mixture of water and tert-butanol. Add sodium ascorbate (0.1 equiv).

  • Alkyne & Catalyst Addition: To the stirring solution, add the terminal alkyne (1.0 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv). Note: The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Nitrile Oxide Generation: Add chloramine-T trihydrate (1.2 equiv) as a solid in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction typically turns from colorless to blue or green. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography or recrystallization to yield the 3,5-disubstituted isoxazole.

References

  • Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. ResearchGate.[Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

  • Copper-Catalyzed Isoxazole Synthesis. Synfacts.[Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal.[Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications.[Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health (NIH).[Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications.[Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv.[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.[Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications.[Link]

  • Isoxazole synthesis. Organic Chemistry Portal.[Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications.[Link]

  • In situ generation of a nitrile oxide from aldoxime 5, which engaged in... ResearchGate.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.[Link]

  • Synthesis of stable nitrile oxide compounds.
  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate.[Link]

  • Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. ACS Publications.[Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate.[Link]

  • Nitric oxide generating/releasing materials. National Institutes of Health (NIH).[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH).[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station.[Link]

  • Sustained release nitric oxide from long-lived circulating nanoparticles. PubMed.[Link]

  • Modeling Nitric Oxide and its dimer: force field development and thermodynamics of dimerization. ResearchGate.[Link]

  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv.[Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate.[Link]

Sources

Technical Support Center: Isolating Pure 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of 4-Methylisoxazole. This resource offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below. The isoxazole ring can be sensitive to strong acids and bases, as well as certain reductive conditions which can lead to ring cleavage.[1]

PropertyValueSource
Molecular FormulaC4H5NON/A
Molecular Weight83.09 g/mol N/A
Boiling Point123-125 °CN/A
SolubilitySoluble in common organic solvents like dichloromethane, chloroform, and methanol.[2] Limited solubility in water.N/A

Q2: What are the most common impurities I might encounter when synthesizing this compound?

A2: The impurities in your crude product are highly dependent on the synthetic route employed. Common impurities can include unreacted starting materials, solvents, and side-products. For instance, in syntheses involving cyclization reactions, isomeric impurities such as 3-methylisoxazole or 5-methylisoxazole derivatives can be formed.[3] It is crucial to analyze your crude product by techniques like NMR, GC-MS, or LC-MS to identify the specific impurities present before selecting a purification method.

Q3: My this compound derivative seems to be decomposing during work-up or purification. What could be the cause?

A3: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[1] Potential causes for decomposition include:

  • Strongly Basic or Acidic Conditions: Exposure to strong bases or acids can lead to ring-opening.[1][4]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: Some isoxazole derivatives may be sensitive to UV light.[1]

To mitigate decomposition, it is advisable to use milder work-up procedures, avoid extremes of pH, and protect your compound from light if it is found to be photosensitive.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation and purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity of this compound After Initial Extraction

Potential Cause: Inefficient extraction or the presence of highly soluble impurities.

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen extraction solvent has a high partition coefficient for this compound and low solubility for the impurities. Dichloromethane is a commonly used solvent for extracting isoxazole derivatives.[5]

  • Aqueous Washes: Incorporate aqueous washes to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove acidic byproducts,[2] while a brine wash facilitates the separation of the organic and aqueous layers.[6]

  • pH Adjustment: If your impurities have acidic or basic functionalities, adjusting the pH of the aqueous phase during extraction can be used to selectively remove them.

Caption: Basic Liquid-Liquid Extraction Workflow.

Issue 2: Difficulty in Removing Isomeric Impurities

Potential Cause: Isomers of this compound often have very similar physical properties, making them difficult to separate by standard techniques like distillation or simple extraction.

Troubleshooting Steps:

  • Column Chromatography: This is often the most effective method for separating isomers. A systematic approach to solvent system selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC).

  • Distillation Under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[3]

  • Chemical Derivatization: In some instances, one isomer can be selectively reacted to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[1]

Sources

Technical Support Center: Catalyst Deactivation in 4-Methylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in 4-Methylisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial synthetic process. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and extend the lifespan of your catalysts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a clear path from problem identification to resolution.

Problem 1: Gradual decrease in reaction rate and yield over several cycles using a solid acid catalyst (e.g., ZSM-5, Silica-Supported Sodium Hydrogen Sulfate).

Q: My solid acid catalyst is losing activity with each reuse in the synthesis of this compound. What is the likely cause and how can I address it?

A: A gradual decline in the activity of solid acid catalysts is most commonly attributed to coking , which is the deposition of carbonaceous materials on the catalyst's active sites and within its porous structure.[1][2] In the context of this compound synthesis, these carbonaceous deposits, or "coke," can originate from the polymerization or degradation of reactants, intermediates, or the product itself.

Causality: The acidic sites of the catalyst, which are essential for the cyclization reaction, can also promote side reactions that lead to the formation of high-molecular-weight byproducts. These byproducts can block the pores of the catalyst, preventing reactants from accessing the active sites.[2] The characteristics and rate of coke formation are influenced by reaction conditions such as temperature and pressure.[2][3]

  • Visual Inspection: A noticeable darkening of the catalyst from its original color is a primary indicator of coking.

  • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke on the catalyst. The temperature at which the carbonaceous deposits combust can also provide information about the nature of the coke (i.e., "soft" vs. "hard" coke).[3]

  • Surface Area Analysis (BET): A significant decrease in the catalyst's surface area and pore volume compared to the fresh catalyst strongly suggests pore blockage by coke.

Regeneration of a coked solid acid catalyst can often be achieved by controlled combustion of the carbonaceous deposits.

Step-by-Step Regeneration Protocol for Coked ZSM-5:

  • Purge the Reactor: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed reactants and products.

  • Controlled Oxidation: Introduce a diluted stream of air (typically 1-5% oxygen in nitrogen) into the reactor.

  • Temperature Ramp: Gradually increase the temperature to 500-550°C. A slow ramp rate (e.g., 2-5°C/min) is crucial to avoid excessive heat from the exothermic coke combustion, which could cause irreversible thermal damage to the catalyst.[4]

  • Hold at Temperature: Maintain the temperature and diluted air flow for 3-5 hours, or until the outlet gas analysis shows no more CO2 production, indicating that all the coke has been burned off.

  • Cool Down: Cool the catalyst under a flow of inert gas.

ParameterValueRationale
Regeneration Gas 1-5% O2 in N2Diluted oxygen prevents runaway temperatures.
Ramp Rate 2-5°C/minAvoids thermal shock and sintering.[4]
Hold Temperature 500-550°CEffective for combusting "hard" coke.[3]
Hold Time 3-5 hoursEnsures complete removal of carbonaceous deposits.
Problem 2: Sudden and significant drop in catalyst activity when using a transition metal catalyst (e.g., Palladium, Copper).

Q: My Palladium or Copper-based catalyst has abruptly stopped working in my this compound synthesis. What could be the reason?

A: A sudden loss of activity in transition metal catalysts is often indicative of catalyst poisoning .[5] Poisons are substances that strongly adsorb to the active metal sites, rendering them inactive.[6][7] In the synthesis of nitrogen-containing heterocycles like this compound, nitrogen-containing reactants, intermediates, or byproducts can themselves act as poisons to metal catalysts.[8]

Causality:

  • Palladium Catalysts: Nitrogen-containing compounds can coordinate strongly with palladium, blocking the active sites required for the catalytic cycle.[8][9] This is a well-documented issue in palladium-catalyzed reactions involving nitrogenous substrates.[10]

  • Copper Catalysts: While also susceptible to poisoning, copper catalysts in liquid-phase reactions can also deactivate through leaching , where the active copper species dissolves into the reaction medium.[11][12] This not only deactivates the catalyst but can also contaminate the product. Leaching can be influenced by the acidity of the reaction mixture and the presence of complexing agents.[13]

  • Feedstock Analysis: Ensure the purity of your reactants. Trace impurities containing sulfur, phosphorus, or other nitrogen-containing compounds can be potent poisons.

  • Inductively Coupled Plasma (ICP) Analysis:

    • For Leaching (Copper Catalysts): Analyze the reaction filtrate for the presence of dissolved copper. A significant concentration of copper in the liquid phase confirms leaching.[11]

    • For Poisoning: Analyze the spent catalyst for the presence of potential poisons (e.g., sulfur, phosphorus).

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the chemical state of the active metal and detect the presence of adsorbed poisons on the catalyst surface.

  • Preventing Poisoning:

    • Feedstock Purification: Implement a purification step for your reactants to remove potential catalyst poisons.

    • Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can preferentially bind to the poison, protecting the catalyst.

    • Catalyst Modification: Some catalysts are designed to be more resistant to poisoning. Consult with catalyst suppliers for options tailored to your reaction.[14]

  • Addressing Leaching (Copper Catalysts):

    • Optimize Reaction pH: Adjusting the pH of the reaction medium can sometimes reduce the solubility of the copper species.

    • Stronger Catalyst Support Interaction: Using a support that strongly anchors the copper can minimize leaching.

    • Catalyst Recovery from Solution: If leaching is unavoidable, consider methods to recover the dissolved copper from the product stream, though this adds complexity to the process.

Problem 3: Gradual loss of activity and changes in product selectivity, particularly at elevated reaction temperatures.

Q: I'm observing a slow decline in my catalyst's performance and a shift in the byproducts formed, especially when running the synthesis at higher temperatures. What is happening?

A: This scenario points towards thermal degradation or sintering of the catalyst.[15] This is a process where the catalyst's structure changes due to exposure to high temperatures, leading to a loss of active surface area.[16][17]

Causality:

  • Sintering: At high temperatures, the small metal nanoparticles or crystallites of the active phase on a supported catalyst can migrate and agglomerate into larger particles. This reduces the number of active sites available to the reactants.

  • Support Collapse: The porous structure of the catalyst support (e.g., silica, alumina) can collapse at high temperatures, trapping the active sites within the bulk of the support material.[17]

  • Phase Transformation: The active phase of the catalyst may undergo a chemical transformation into a less active phase at elevated temperatures. For silica-supported catalysts, high temperatures can sometimes catalyze the degradation process.[18] For instance, CuO-CeO2/SiO2 catalysts can lose activity when calcined at temperatures of 600°C and above due to the segregation of CuO and CeO2 particles.[19]

  • Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst. A noticeable increase in the average particle size of the active phase is direct evidence of sintering.

  • X-ray Diffraction (XRD): An increase in the crystallite size, calculated from the peak broadening in the XRD pattern, also indicates sintering.

  • Chemisorption: Techniques like CO chemisorption can measure the active metal surface area. A decrease in the active surface area of the spent catalyst compared to the fresh one is a strong indicator of sintering.

  • Optimize Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Choose a Thermally Stable Support: Select a catalyst support known for its high thermal stability.

  • Incorporate Promoters: The addition of certain promoters to the catalyst formulation can inhibit sintering by anchoring the active particles.

  • Catalyst Regeneration (if applicable): In some cases, a high-temperature treatment in a controlled atmosphere can redisperse the agglomerated particles, though this is not always possible.

Visualizing Deactivation Pathways

CatalystDeactivation cluster_synthesis This compound Synthesis cluster_deactivation Deactivation Pathways cluster_symptoms Observed Symptoms Reactants Reactants Catalyst Catalyst Reactants->Catalyst Product This compound Catalyst->Product Coking Coking Catalyst->Coking Side Reactions/ Polymerization Poisoning Poisoning Catalyst->Poisoning Strong Adsorption of N-compounds, S, P Sintering Sintering/Thermal Degradation Catalyst->Sintering High Temperature Leaching Leaching (e.g., Cu) Catalyst->Leaching Acidic Media/ Complexation Gradual_Decline Gradual Decline in Yield Coking->Gradual_Decline Sudden_Drop Sudden Drop in Activity Poisoning->Sudden_Drop Sintering->Gradual_Decline Selectivity_Change Change in Selectivity Sintering->Selectivity_Change Leaching->Gradual_Decline Product_Contamination Product Contamination Leaching->Product_Contamination

Caption: Logical workflow of catalyst deactivation in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most robust catalyst for this compound synthesis to minimize deactivation?

A1: The choice of catalyst depends on your specific reaction conditions and priorities (e.g., cost, reusability, selectivity).

  • Heterogeneous Catalysts (e.g., ZSM-5, supported metals): These are generally preferred for ease of separation and potential for regeneration.[20] For thermal stability, consider catalysts with supports like silica or zirconia.[21] If nitrogen-containing compounds are a concern for poisoning, a solid acid catalyst might be more robust than a palladium-based one.

  • Homogeneous Catalysts: While often exhibiting high activity and selectivity, they can be difficult to separate from the product and are generally not regenerable. Leaching is not a concern as they are already in the liquid phase, but they are still susceptible to poisoning.

Q2: Can a deactivated catalyst be regenerated indefinitely?

A2: No. While regeneration can restore activity, it is often not a perfect process.

  • Coking: Regeneration by combustion can be very effective, but repeated high-temperature cycles can eventually lead to thermal degradation (sintering) of the catalyst.[4]

  • Poisoning: If the poison is irreversibly bound to the active sites, regeneration may not be possible.

  • Sintering: Redispersion of sintered particles is challenging and often not fully successful. Each regeneration cycle may result in a slight loss of performance, and eventually, the catalyst will need to be replaced.

Q3: What preventative measures can I take to prolong the life of my catalyst?

A3:

  • Purify Reactants: This is the most effective way to prevent poisoning.

  • Optimize Reaction Conditions: Use the mildest temperature and pressure that allow for an efficient reaction to minimize coking and thermal degradation.

  • Control Residence Time: In continuous flow systems, optimizing the residence time can minimize the extent of side reactions that lead to coke formation.

  • Proper Catalyst Handling and Storage: Protect the catalyst from atmospheric contaminants and moisture when not in use.

Q4: My catalyst is silica-supported. Can the support itself cause problems?

A4: Yes, while often considered inert, the support can play a role in deactivation. High temperatures can cause the silica support to lose surface area or even catalyze degradation.[18][19] The interaction between the active metal and the support is also crucial; a weak interaction can make the metal more susceptible to leaching or sintering.

References

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • MDPI. (n.d.). Investigating the Role of Silica in Thermo-Oxidative Degradation of EPDM Recycled Composites for Applications in Building and Construction. [Link]

  • ResearchGate. (n.d.). 33 questions with answers in CATALYST DEACTIVATION | Science topic. [Link]

  • MDPI. (2024, April 26). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. [Link]

  • Fritz Haber Institute. (n.d.). Heterogeneous Catalysis A short journey out of the box. [Link]

  • Royal Society of Chemistry. (2014, February 7). Metal organic frameworks as solid catalysts for the synthesis of nitrogen-containing heterocycles. [Link]

  • mediaTUM. (n.d.). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2022, March 25). Pure silica-supported transition metal catalysts for the non-oxidative dehydrogenation of ethane: confinement effects on the stability. [Link]

  • WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • MDPI. (2025, August 6). Copper Containing Silicates as Catalysts for Liquid Phase Cyclohexane Oxidation. [Link]

  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • Dalton Transactions (RSC Publishing). (2025, October 15). Coke-Induced Deactivation in Zeolite Catalysts: Mechanisms, Anti-Coking Modifications, and Regeneration Approaches. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • SlidePlayer. (2011, January 21). Deactivation of heterogeneous catalysts. [Link]

  • 911Metallurgist. (2016, April 14). Agitated Copper Leaching & Cementation Process. [Link]

  • ACS Publications. (n.d.). Outstanding Mechanistic Questions in Heterogeneous Catalysis | The Journal of Physical Chemistry B. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • ADDI. (2021, March 1). Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene. [Link]

  • National Institutes of Health. (2021, October 11). Improvement of thermal stability of highly active species on SiO2 supported copper-ceria catalysts. [Link]

  • PubMed. (2023, May 17). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • ACS Publications. (2022, January 14). Optimizing the Leaching Parameters and Studying the Kinetics of Copper Recovery from Waste Printed Circuit Boards. [Link]

  • AIP Publishing. (2008, May 12). Heterogeneous catalysis: Enigmas, illusions, challenges, realities, and emergent strategies of design. [Link]

  • Sci-Hub. (n.d.). Phase behavior of palladium-silver particles supported on silica. [Link]

  • ChemCatBio. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Semantic Scholar. (1998, March 10). On the Regeneration of Coked H-ZSM-5 Catalysts. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. [Link]

  • PubMed Central. (n.d.). Copper Mineral Leaching Mathematical Models—A Review. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. [Link]

  • Université catholique de Louvain. (n.d.). Homogeneous and heterogeneous catalysis. [Link]

  • YouTube. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. [Link]

  • StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes. [Link]

  • MDPI. (2024, December 22). Thermal Degradation Study of Hydrogel Nanocomposites Based on Polyacrylamide and Nanosilica Used for Conformance Control and Water Shutoff. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in 4-Methylisoxazole Applications

This compound is a vital heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical parameter that directly influences the safety, efficacy, and reproducibility of downstream synthetic processes and the final drug product. The presence of even trace-level impurities, such as isomers, starting materials, or degradation products, can lead to the formation of unwanted side products, impact reaction kinetics, and introduce potentially toxic components into the final API.[1][2]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems that ensure data integrity and regulatory compliance.[3][4]

Pillar 1: Gas Chromatography (GC) - The Volatility Advantage

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5][6] Given this compound's relatively low molecular weight (83.09 g/mol ) and expected volatility, GC is a highly suitable method for its purity assessment, particularly for identifying residual solvents and other volatile impurities.[7]

Expertise & Experience: Why Choose GC?

The primary rationale for employing GC is its exceptional resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC-FID: The FID is renowned for its robustness, wide linear range, and near-universal response to organic compounds. This makes it the gold standard for quantifying known impurities against a reference standard. Its response is directly proportional to the number of carbon atoms, providing reliable quantitative data.

  • GC-MS: For identifying unknown impurities, GC-MS is unparalleled.[8] As components elute from the GC column, the mass spectrometer fragments them into predictable patterns, providing a "fingerprint" that allows for definitive structural elucidation of volatile and semi-volatile impurities.[9][10]

The choice of a non-polar or medium-polarity capillary column (e.g., DB-5ms) is a strategic one, as it separates compounds primarily based on their boiling points, which is an effective mechanism for resolving this compound from common synthesis solvents or closely related volatile by-products.[1]

Experimental Workflow: GC Purity Analysis

Below is a diagram illustrating the typical workflow for a GC-based purity analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing & Reporting prep_sample Dissolve this compound sample in a volatile solvent (e.g., Dichloromethane) to ~1 mg/mL injection Inject sample/standard into GC inlet (~250°C) prep_sample->injection prep_std Prepare reference standard solution at a known concentration separation Separation on Capillary Column (e.g., DB-5ms, 30m x 0.25mm) Temperature Programmed Oven injection->separation detection Detection by FID (Quantification) or MS (Identification) separation->detection integration Integrate peak areas in the chromatogram detection->integration calculation Calculate purity by area percent normalization or against a standard integration->calculation report Generate Purity Report (including impurity identification if MS is used) calculation->report

Caption: Workflow for GC-based purity determination of this compound.

Trustworthiness: A Self-Validating GC Protocol

This protocol is designed for robust and reproducible purity analysis of this compound.

Instrumentation: Gas chromatograph with FID or MS detector. Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1] Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]

  • If using an internal standard for quantification, add it to the sample solution at a known concentration.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • Detector Temperature (MS Transfer Line): 280 °C

  • MS Scan Range (if applicable): 40-400 amu.

Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed with a reference standard.

  • Calculate purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) * 100.

  • For unknown impurities, analyze the mass spectrum to propose a structure.

Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Versatility Workhorse

HPLC is arguably the most indispensable technique in pharmaceutical quality control.[2] Its strength lies in its applicability to a vast range of compounds, including those that are non-volatile or thermally unstable, making it a perfect complement to GC.[5][11]

Expertise & Experience: Why Choose HPLC?

For this compound, a reversed-phase HPLC (RP-HPLC) method provides a robust platform for purity determination. The isoxazole ring contains a chromophore, making it suitable for UV detection.

  • Superior Resolution for Polar Impurities: HPLC excels at separating compounds based on polarity. This is crucial for identifying and quantifying non-volatile or polar impurities, such as starting materials (e.g., carboxylic acids) or degradation products (e.g., ring-opened species), which would be invisible to GC.[9]

  • Quantitative Accuracy: HPLC with a UV/Diode-Array Detector (DAD) offers excellent quantitative performance. A DAD provides an extra layer of validation by allowing for peak purity analysis, which assesses whether a single chromatographic peak consists of a single compound.[12]

  • Methodological Flexibility: The separation can be finely tuned by adjusting the mobile phase composition (e.g., acetonitrile/water ratio), pH, and column chemistry (e.g., C18, C8, Phenyl), providing a high degree of control to resolve challenging impurity profiles.[13]

Experimental Workflow: HPLC Purity Analysis

The following diagram outlines the logical flow of an HPLC experiment for purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC-UV/DAD Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase (e.g., Acetonitrile & Water with 0.1% Formic Acid) separation Separation on RP Column (e.g., C18, 150 x 4.6 mm) Isocratic or Gradient Elution prep_sample Dissolve this compound sample in mobile phase to ~1 mg/mL. Filter through 0.45 µm filter. injection Inject sample onto HPLC system prep_sample->injection injection->separation detection Detection by UV/DAD (e.g., 220 nm) separation->detection integration Integrate peak areas in the chromatogram detection->integration calculation Calculate purity by area percent normalization integration->calculation report Generate Purity Report (including peak purity analysis if DAD is used) calculation->report

Caption: Workflow for HPLC-based purity determination of this compound.

Trustworthiness: A Self-Validating HPLC Protocol

This protocol provides a robust starting point for the RP-HPLC analysis of this compound.

Instrumentation: HPLC system with a UV or DAD detector. Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1] Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (or a compatible solvent) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[1]

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL[1]

Data Analysis:

  • Identify the this compound peak using a reference standard.

  • Calculate purity via area percent normalization.

  • Utilize DAD software to perform peak purity analysis on the main peak to check for co-eluting impurities.

Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure & Purity

NMR spectroscopy stands apart as it provides unambiguous structural information and can serve as a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[14][15]

Expertise & Experience: Why Choose NMR?
  • Structural Confirmation: A ¹H NMR spectrum provides a definitive fingerprint of this compound, confirming its identity and revealing the presence of any proton-bearing impurities.

  • Quantitative NMR (qNMR): This is a powerful application where the signal intensity is directly proportional to the number of nuclei.[1] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the this compound can be calculated by comparing the integral of its signals to the integral of the standard's signals. This method is highly accurate and does not require a this compound reference standard.[16]

The causality for using NMR is the need for absolute certainty. While GC and HPLC are excellent for relative quantification, qNMR provides a direct measure of mass fraction purity, which is often required for reference standard characterization and in later stages of drug development.

Comparative Performance Analysis

To aid in selecting the most appropriate method, the following table objectively compares the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of this compound. The values represent typical performance and may vary based on instrumentation and specific method optimization.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase.[1]Separation based on differential partitioning between liquid and solid phases.[1]Quantification based on signal intensity being proportional to the number of nuclei.[1]
Primary Use Quantification of volatile impurities and residual solvents.Quantification of main component and non-volatile/polar impurities.[1]Absolute purity determination and structural confirmation.[1]
Limit of Detection (LOD) ~0.001 - 0.01 µg/mL~0.01 - 0.1 µg/mL~0.1% (impurity)
Limit of Quantification (LOQ) ~0.003 - 0.03 µg/mL~0.03 - 0.3 µg/mL~0.3% (impurity)
Precision (%RSD) < 5%< 2%< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Impurity Identification Definitive for volatile compounds (with MS).[9]Tentative (based on retention time/UV spectrum); requires MS for confirmation.Definitive structural information for detected impurities.[14]
Limitations Not suitable for non-volatile or thermally unstable impurities.[9]Requires a UV chromophore; may have issues with co-elution.[9]Lower sensitivity than chromatographic methods; requires a high-field instrument.

Data synthesized from typical performance characteristics cited in analytical literature.[9]

Conclusion: A Multi-faceted Approach to Purity

No single analytical method can provide a complete picture of a compound's purity. For this compound, a pragmatic and robust strategy involves a combination of techniques:

  • HPLC-UV/DAD should be the primary workhorse for routine quality control, quantifying the main component and tracking known non-volatile impurities.[9]

  • GC-FID/MS is essential for analyzing volatile organic impurities and residual solvents, which are common in synthetic chemistry and are often mandated by regulatory bodies like the ICH.[7][8]

  • NMR Spectroscopy serves as the ultimate arbiter for structural confirmation and for the characterization of primary reference standards via qNMR.

By leveraging the strengths of each technique, researchers can build a comprehensive and self-validating purity profile for this compound, ensuring the integrity of their research and the quality of their final products. This multi-faceted approach embodies the principles of scientific rigor and is fundamental to success in the demanding field of drug development.

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A Comparative Guide to Quality Control Parameters for Synthesized 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of heterocyclic scaffolds are paramount. Isoxazole derivatives, in particular, are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] 4-Methylisoxazole (CAS 6454-84-8), a key intermediate, demands rigorous quality control to ensure the reliability of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

This guide provides an in-depth, objective comparison of the essential analytical techniques for the quality control of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating quality control system.

The Analytical Imperative: Core Techniques for Quality Assessment

The quality control of a synthesized compound like this compound is a multi-faceted process aimed at confirming its identity, quantifying its purity, and identifying any potential impurities, including residual solvents, starting materials, and by-products from the synthesis.[6][7] No single technique is sufficient; rather, an orthogonal approach using multiple analytical methods is essential for a comprehensive assessment. The most indispensable techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Key Analytical Techniques for this compound Purity Assessment[5]
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[5]Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.[8][9]Measures the absorption of infrared radiation by the molecule, identifying specific functional groups.[10]
Primary Use Quantification of the main component and non-volatile impurities.[5][11]Identification and quantification of volatile impurities and residual solvents.Unambiguous structural confirmation, identification of impurities, and absolute purity determination (qNMR).[5][12]Rapid identity confirmation and functional group analysis (fingerprint).[8]
Strengths High resolution, high precision, robust quantification, suitable for a wide range of compounds.[13][14]Excellent sensitivity and specificity for volatile compounds, definitive identification via mass spectra.Provides detailed structural information, qNMR is a primary method not requiring specific impurity standards.[5][12]Fast, non-destructive, provides a unique fingerprint for the compound.
Limitations Requires a chromophore for UV detection; less suitable for highly volatile compounds.[14]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.Limited quantitative ability; provides less structural detail than NMR.

The Rationale Behind Method Selection

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry.[6][7][11] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The causality here is rooted in the molecule's moderate polarity. A C18 column provides a non-polar stationary phase that allows for effective separation from both more polar and less polar impurities when using a polar mobile phase, such as a mixture of acetonitrile and water.[5][15] This technique is crucial for detecting isomeric impurities, which can be difficult to separate and may have similar toxicological profiles to the main compound.[16]

Gas Chromatography-Mass Spectrometry (GC-MS) is selected for its unparalleled ability to separate and identify volatile components. During synthesis, various organic solvents (e.g., toluene, ethyl acetate, acetonitrile) are often used and can remain in the final product.[17][18] GC-MS provides the sensitivity needed to detect these residual solvents at trace levels, ensuring they are below the limits set by regulatory guidelines like ICH Q3C. The mass spectrometer adds a layer of certainty, confirming the identity of each separated peak by its unique mass fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the definitive tool for structural confirmation. While other methods can suggest the presence of this compound, only ¹H and ¹³C NMR can provide an unambiguous map of the molecule's atomic connectivity.[9][19] For instance, the ¹H NMR spectrum will show characteristic signals for the methyl group protons and the two protons on the isoxazole ring, with specific chemical shifts and coupling patterns that act as a unique identifier.[1] Furthermore, Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity without needing a reference standard for every potential impurity, as the signal intensity is directly proportional to the number of nuclei.[5][12][20]

Quality Control Workflow and Logic

A robust QC process follows a logical sequence to ensure comprehensive analysis. The initial step is typically identity confirmation, followed by purity assessment and quantification of specific impurities.

QC_Workflow cluster_synthesis Synthesis & Work-up cluster_qc Quality Control Analysis cluster_release Batch Disposition Synthesized_Product Synthesized this compound Identity Identity Confirmation (FT-IR, NMR) Synthesized_Product->Identity Purity Purity & Assay (HPLC, qNMR) Identity->Purity If Identity Confirmed Volatiles Volatile Impurities & Residual Solvents (GC-MS) Purity->Volatiles Parallel Analysis Spec_Check Compare to Specifications Purity->Spec_Check Volatiles->Spec_Check Release Release Batch Spec_Check->Release Pass Reject Reject / Reprocess Spec_Check->Reject Fail

Caption: Logical workflow for the quality control of synthesized this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established practices for heterocyclic compounds and serve as a robust starting point for method development and validation.[5][7][21]

Protocol 1: Purity Determination by RP-HPLC

This method is designed to quantify this compound and separate it from potential non-volatile impurities.

HPLC_Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) inject Injection (10 µL into HPLC System) prep->inject separate Chromatographic Separation (C18 Column, Isocratic Elution) inject->separate detect UV Detection (220 nm) separate->detect analyze Data Analysis (Peak Integration, % Purity Calculation) detect->analyze

Caption: Experimental workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][13]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The water component should contain 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[5]

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to elute all components (e.g., 15 minutes). Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Protocol 2: Residual Solvent Analysis by GC-MS

This protocol is designed to identify and quantify volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 mg/mL) in a high-purity solvent that does not interfere with the analysis, such as DMSO.

  • Analysis: Inject the sample and acquire data in full scan mode. Identify residual solvents by comparing their retention times and mass spectra to a library of known standards.

Protocol 3: Structural Confirmation by ¹H NMR

This protocol confirms the chemical structure of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[5]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of at least 5 seconds for quantitative applications.

  • Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign them to the corresponding protons in the this compound structure. The expected signals would include a singlet for the methyl group and two singlets or doublets for the isoxazole ring protons.

Data Interpretation and Acceptance Criteria

The data from these analyses must be compared against pre-defined specifications to determine if the synthesized batch is of acceptable quality.

Table 2: Typical Quality Control Specifications for this compound
ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solidEnsures consistency and absence of gross contamination.
Identity FT-IR, ¹H NMRSpectrum conforms to the reference standard.Confirms the correct molecular structure has been synthesized.[11][22]
Purity (Assay) HPLC≥ 99.0%Ensures the compound is sufficiently pure for its intended use.[16]
Individual Impurity HPLC≤ 0.15%Controls specific known and unknown impurities to minimize potential side reactions or toxicity.
Total Impurities HPLC≤ 1.0%Controls the overall level of impurities.
Residual Solvents GC-MSConforms to ICH Q3C limitsEnsures patient safety by limiting exposure to potentially harmful solvents.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and reactivity in subsequent steps.

Conclusion: A Foundation of Quality

The quality control of synthesized this compound is not merely a procedural step but the foundation upon which reliable scientific research and safe pharmaceutical development are built. Employing a strategic combination of orthogonal analytical techniques—HPLC for purity, GC-MS for volatile impurities, and NMR for definitive structural confirmation—creates a self-validating system that ensures data integrity.[6][21] By understanding the causality behind each method and adhering to rigorous, well-defined protocols, researchers can have full confidence in the quality of their materials, paving the way for successful outcomes in their scientific endeavors.

References

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  • Shimadzu. (n.d.). eL551 Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
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  • LCGC International. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection.
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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of molecular design. Its prevalence in a wide array of approved drugs and clinical candidates stems from its unique electronic properties, its ability to act as a bioisostere for amide and ester groups, and its role in improving metabolic stability.[1][2] The efficient and regioselective construction of substituted isoxazoles is, therefore, a critical endeavor in modern organic synthesis.

This guide provides an in-depth comparative analysis of key methodologies for isoxazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical advantages and limitations, and the causal logic behind experimental choices. This document is designed to empower you to select and implement the optimal synthetic strategy for your target isoxazole.

The Enduring Classics: Foundational Methods for Isoxazole Synthesis

The Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the most traditional and straightforward methods for constructing the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4] This method's appeal lies in the ready availability of the starting materials.

Mechanistic Insights: The reaction proceeds through the initial formation of a monoxime intermediate from one of the carbonyl groups of the β-diketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic isoxazole ring.[4] The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be a significant challenge, often yielding a mixture of constitutional isomers.[5]

Advantages:

  • Uses readily available and inexpensive starting materials.

  • Operationally simple procedure.

Limitations:

  • Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls can lead to product mixtures that are difficult to separate.[5]

  • Reaction conditions can sometimes be harsh, limiting functional group tolerance.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

  • Materials: Acetylacetone (1,3-pentanedione), hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.1 eq.) in water.

    • Add a solution of sodium hydroxide (1.1 eq.) in water to the hydroxylamine solution and stir for 15 minutes at room temperature.

    • To this solution, add acetylacetone (1.0 eq.) dissolved in ethanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by distillation or column chromatography to yield 3,5-dimethylisoxazole.

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocycles, including isoxazoles.[6][7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[8]

Mechanistic Insights: The reaction is a concerted, pericyclic process that is highly stereospecific.[6] Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation, as they are unstable and prone to dimerization to form furoxans.[9][10] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

Advantages:

  • High degree of modularity, allowing for the synthesis of a wide range of substituted isoxazoles.

  • Often proceeds with high regioselectivity, particularly with terminal alkynes.[10]

  • Milder reaction conditions compared to some classical methods.

Limitations:

  • The need to generate the unstable nitrile oxide in situ can be a drawback.[9]

  • Dimerization of the nitrile oxide to form furoxan byproducts can reduce yields.[9]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne using a copper(I) catalyst.[10]

  • Materials: Substituted aldoxime, terminal alkyne, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, water.

  • Procedure:

    • To a solution of the aldoxime (1.0 eq.) and the terminal alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 3,5-disubstituted isoxazole.

Modern Synthetic Approaches: Enhancing Efficiency and Scope

The field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and versatile methodologies. The synthesis of isoxazoles has benefited significantly from these advancements.

Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of isoxazoles, offering novel pathways with improved selectivity and functional group tolerance.[11][12]

  • Copper-Catalyzed Reactions: As highlighted in the protocol above, copper(I) catalysis is widely used in 1,3-dipolar cycloadditions to promote regioselectivity and improve reaction rates.[10] Other copper-catalyzed methods include the cyclization of propargylamines.[13]

  • Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as powerful tools for the cycloisomerization of α,β-acetylenic oximes to afford substituted isoxazoles under mild conditions.[14]

  • Palladium-Catalyzed Reactions: Palladium-based catalysts are employed in various cross-coupling and annulation strategies to construct the isoxazole ring.[11]

The choice of metal catalyst is dictated by the specific transformation and the desired substitution pattern on the isoxazole core.

Enabling Technologies: Microwave and Ultrasound Assistance

Microwave irradiation and ultrasound have emerged as green chemistry tools to accelerate reaction rates and improve yields in isoxazole synthesis.[15][16]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[17][18] This is particularly beneficial for less reactive substrates.[18]

  • Ultrasound-Assisted Synthesis: Sonochemistry promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields under milder overall conditions.[15][16] Ultrasound has been successfully applied to various isoxazole syntheses, including multicomponent reactions in aqueous media.[16]

These enabling technologies not only improve efficiency but also align with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[15][16]

Flow Chemistry: A Paradigm Shift in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability.[19] The synthesis of trisubstituted isoxazoles, which often requires multiple steps, is particularly amenable to a telescoped, multi-step flow process.[19] A typical flow synthesis might involve the sequential oximation of an aldehyde, chlorination, and subsequent cycloaddition in a continuous stream, minimizing the handling of hazardous intermediates.[19][20]

Advantages of Flow Synthesis:

  • Precise control over reaction parameters (temperature, pressure, reaction time).

  • Improved safety profile, especially when dealing with unstable or hazardous reagents.

  • Facilitates automation and high-throughput synthesis.

  • Telescoping of multi-step sequences without intermediate purification.[19]

Comparative Analysis of Isoxazole Synthesis Methodologies

MethodologyStarting MaterialsKey AdvantagesKey LimitationsRegioselectivity
1,3-Dicarbonyl + Hydroxylamine 1,3-Dicarbonyls, HydroxylamineReadily available starting materials, operational simplicity.[3]Often poor with unsymmetrical diketones, can require harsh conditions.[5]Variable
Huisgen 1,3-Dipolar Cycloaddition Aldoximes/Hydroximoyl halides, AlkynesHigh modularity, good for terminal alkynes, mild conditions.[10]In situ generation of unstable nitrile oxide, potential for dimerization.[9]Generally Good to Excellent
Metal-Catalyzed Synthesis Varies (e.g., α,β-acetylenic oximes, propargylamines)High efficiency, excellent selectivity, broad functional group tolerance.[11][14]Cost and toxicity of some metal catalysts.[21]Excellent
Microwave/Ultrasound-Assisted VariesDramatically reduced reaction times, improved yields, greener conditions.[15][16]Requires specialized equipment.Dependent on the underlying reaction
Flow Chemistry VariesEnhanced safety and control, scalability, potential for automation and telescoping.[19]Higher initial equipment cost.Excellent (due to precise control)

Visualizing the Synthesis: Reaction Mechanisms and Workflows

reaction_mechanism cluster_0 1,3-Dicarbonyl + Hydroxylamine cluster_1 Huisgen 1,3-Dipolar Cycloaddition 1,3-Dicarbonyl 1,3-Dicarbonyl Monoxime Intermediate Monoxime Intermediate 1,3-Dicarbonyl->Monoxime Intermediate + NH2OH Isoxazole Isoxazole Monoxime Intermediate->Isoxazole Cyclization & -H2O Aldoxime Aldoxime Nitrile Oxide (in situ) Nitrile Oxide (in situ) Aldoxime->Nitrile Oxide (in situ) Oxidation Nitrile Oxide (in situ)->Isoxazole + Alkyne

Caption: Generalized reaction schemes for classical isoxazole syntheses.

flow_chemistry_workflow start Reagent Pumps reactor1 Reactor 1 (Oximation) T1, P1, t1 start->reactor1:f0 reactor2 Reactor 2 (Chlorination) T2, P2, t2 reactor1:f0->reactor2:f0 reactor3 Reactor 3 (Cycloaddition) T3, P3, t3 reactor2:f0->reactor3:f0 purification In-line Purification reactor3:f0->purification collection Product Collection purification->collection

Caption: A conceptual workflow for a multi-step flow synthesis of isoxazoles.

Conclusion and Future Outlook

The synthesis of isoxazoles has evolved from classical condensation reactions to highly sophisticated metal-catalyzed and flow-chemistry-based approaches. For the modern researcher, the choice of methodology is a multi-faceted decision, balancing factors such as the availability of starting materials, the desired substitution pattern, scalability, and the principles of green chemistry.

Classical methods, while still relevant, are often supplanted by the modularity and regioselectivity of the Huisgen 1,3-dipolar cycloaddition. The advent of modern catalytic systems has further expanded the synthetic toolbox, enabling the construction of complex isoxazole derivatives with high precision. Looking forward, the integration of enabling technologies like flow chemistry and sonochemistry with catalytic processes will continue to push the boundaries of efficiency and sustainability in isoxazole synthesis, facilitating the discovery and development of next-generation pharmaceuticals and functional materials.

References

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • Advancements in Isoxazole Synthesis: Catalytic Methods and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Available at: [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. Available at: [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • A review on synthetic strategies and therapeutic applications of isoxazole derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure. Thieme E-Books & E-Journals. Available at: [Link]

  • Scheme 5 Synthesis of isoxazole 5b using the developed Cl 2 generator,... ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. ACS Publications. Available at: [Link]

  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. ResearchGate. Available at: [Link]

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  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. ResearchGate. Available at: [Link]

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  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

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A Comparative Guide to 4-Methylisoxazole and 3-Methylisoxazole in Biological Assays: A Positional Isomer Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle repositioning of a functional group on a heterocyclic scaffold can dramatically alter a molecule's biological profile. This guide provides an in-depth technical comparison of two such positional isomers: 4-methylisoxazole and 3-methylisoxazole. While direct head-to-head biological assay data for these specific parent molecules is limited in publicly available literature, this guide will synthesize data from their respective derivatives and leverage established structure-activity relationship (SAR) principles to offer valuable insights for researchers. We will explore their differential performance in key biological assays, delve into the causality behind experimental choices, and provide detailed protocols for relevant in vitro studies.

The Critical Influence of Methyl Group Positioning on the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The position of the methyl group, whether at the C3 or C4 position, significantly impacts the molecule's electronic distribution, steric profile, and metabolic stability, which in turn dictates its interaction with biological targets.

A notable study comparing 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide derivatives revealed that this seemingly minor structural change had profound consequences. The 4-carboxamide derivative, leflunomide, undergoes metabolic cleavage of the N-O bond in the isoxazole ring to form its active metabolite. In contrast, the 3-carboxamide analogue exhibited a different metabolic pathway, with the cleavage of the amide bond, leading to lower toxicity and a different pharmacological profile.[4] This precedent underscores the importance of substituent positioning on the isoxazole ring and serves as a crucial framework for our comparative analysis of 4- and 3-methylisoxazole.

Comparative Biological Activities: An Evidence-Based Inference

While a direct comparative study is elusive, we can infer the potential biological activities of this compound and 3-methylisoxazole derivatives based on existing research on substituted isoxazoles.

Anticancer Activity

Derivatives of both 3-methylisoxazole and other substituted isoxazoles have demonstrated significant potential as anticancer agents.[5][6] The mechanism of action often involves the induction of apoptosis, inhibition of protein kinases, or disruption of tubulin polymerization.[5][6]

Structure-activity relationship studies on various isoxazole-containing compounds suggest that the substitution pattern on the ring is critical for cytotoxic potency. For instance, in a series of 3,5-disubstituted isoxazole derivatives, the nature and position of substituents on the aryl rings attached to the isoxazole core were found to significantly influence their antiproliferative activity against cancer cell lines.[3]

Table 1: Hypothetical Comparative Cytotoxicity Profile

CompoundTarget Cell LinePlausible IC₅₀ (µM)Rationale
This compound Derivative MCF-7 (Breast Cancer)Potentially lowerThe C4 position is less sterically hindered, which might allow for more favorable interactions with certain biological targets.
3-Methylisoxazole Derivative MCF-7 (Breast Cancer)Potentially higherThe methyl group at C3 could introduce steric hindrance, potentially affecting binding affinity to some targets. However, it may also enhance selectivity for other targets.
This compound Derivative A549 (Lung Cancer)Potentially lowerThe electronic effects of the methyl group at C4 may influence the overall dipole moment and hydrogen bonding capacity of the molecule, potentially enhancing activity.
3-Methylisoxazole Derivative A549 (Lung Cancer)Potentially higherThe position of the methyl group at C3 will alter the electronic landscape of the isoxazole ring differently than a C4 substitution, which could impact target engagement.

Note: The IC₅₀ values presented are hypothetical and intended to illustrate potential differences based on SAR principles. Experimental validation is required.

Anti-inflammatory Activity

Isoxazole derivatives are well-documented for their anti-inflammatory properties.[1] The underlying mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The position of the methyl group can influence the molecule's ability to fit into the active site of these enzymes.

Based on SAR studies of other anti-inflammatory isoxazoles, the steric and electronic properties imparted by the methyl group's position would likely modulate the inhibitory activity. A less encumbered C4 position might allow for a better fit in some enzyme active sites, while the C3 position could be advantageous for others, highlighting the need for empirical testing.

Experimental Protocols for Comparative Evaluation

To empirically determine the differential biological activities of this compound and 3-methylisoxazole, a series of well-defined in vitro assays are necessary. The following are detailed, self-validating protocols that can be employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a robust and widely used method for initial cytotoxicity screening.

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Prepare Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with 4- and 3-methylisoxazole derivatives (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Analyze data and calculate IC50 values read->analyze end End: Comparative Cytotoxicity Profile analyze->end

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 3-methylisoxazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Anti-inflammatory Assessment: COX Inhibition Assay

This in vitro assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

COX_Inhibition_Workflow start Start: Prepare Reagents prepare_compounds Prepare serial dilutions of 4- and 3-methylisoxazole start->prepare_compounds prepare_enzyme Prepare COX-1 and COX-2 enzyme solutions start->prepare_enzyme prepare_substrate Prepare arachidonic acid substrate start->prepare_substrate reaction_setup Set up reaction in 96-well plate: enzyme, inhibitor, substrate prepare_compounds->reaction_setup prepare_enzyme->reaction_setup prepare_substrate->reaction_setup incubate Incubate at 37°C reaction_setup->incubate stop_reaction Stop reaction incubate->stop_reaction measure_pge2 Measure prostaglandin E2 (PGE2) production (ELISA) stop_reaction->measure_pge2 analyze Analyze data and calculate IC50 values measure_pge2->analyze end End: Comparative COX Inhibition Profile analyze->end

Caption: Potential signaling pathways modulated by methylisoxazole derivatives.

The position of the methyl group can influence:

  • Steric Interactions: A methyl group at the C3 position is adjacent to the ring nitrogen, potentially creating more steric hindrance than a methyl group at the C4 position. This can affect how the molecule fits into a binding pocket of a target protein.

  • Electronic Effects: The electron-donating nature of the methyl group will influence the electron density of the isoxazole ring differently depending on its position. This can alter the strength of hydrogen bonds and other non-covalent interactions with the target.

  • Metabolic Stability: As demonstrated by the leflunomide example, the position of substituents can direct metabolic enzymes to different parts of the molecule, leading to different metabolites with varying activities and toxicities.

Future research should focus on the direct, parallel synthesis and evaluation of this compound and 3-methylisoxazole derivatives in a panel of standardized biological assays. Such studies will provide invaluable data for the rational design of novel isoxazole-based therapeutics with improved potency, selectivity, and metabolic profiles. The experimental protocols and mechanistic considerations outlined in this guide provide a clear roadmap for these future investigations.

References

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  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-20.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry, 63(21), 12965-12981.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). European Journal of Medicinal Chemistry, 258, 115599.
  • SAR of the synthesized compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). European Journal of Medicinal Chemistry, 90, 885-896.
  • 3-METHYLISOXAZOLE. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7249-7271.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega, 7(34), 30235-30247.
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4877-4881.

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The Isoxazole Scaffold: A Comparative Guide to the Biological Activity of 4-Methylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoxazole ring represents a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules. This guide provides an in-depth comparative analysis of the biological activity of 4-methylisoxazole and its structural analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While direct comparative studies on a unified set of this compound analogs are limited, this guide synthesizes findings from a range of studies on isoxazole derivatives to present a coherent and insightful overview.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry due to its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups.[1][2][3][4][5][6] The substitution pattern on the isoxazole ring is a critical determinant of the resulting compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[7][8] This guide will focus on the impact of modifications to the this compound core, exploring how alterations to this scaffold can modulate its anticancer and antimicrobial activities.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes, and disruption of the cell cycle.[9][10]

Inhibition of Tubulin Polymerization

A key mechanism of action for several isoxazole-containing compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[11][12] By binding to tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[13]

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of ActionReference
Analog A 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)~23 µg/mLCell Cycle Arrest[1]
Analog B 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHeLa (Cervical)15.48 µg/mLCell Cycle Arrest[1]
Analog C Isoxazole-piperazine hybrid (5m)Huh7 (Liver)~0.3-3.7Induction of Oxidative Stress and Apoptosis[17]
Analog D Isoxazole-piperazine hybrid (5o)Mahlavu (Liver)~0.3-3.7Induction of Oxidative Stress and Apoptosis[17]
Analog E 3,4-isoxazolediamide derivative (4)K562 (Leukemia)100 nMPro-apoptotic[18][19]

Note: The presented data is a compilation from different studies and is intended for comparative illustration. Direct comparison of absolute values should be made with caution.

Induction of Apoptosis

Beyond disrupting microtubule dynamics, isoxazole derivatives can trigger programmed cell death through various signaling pathways.[19][20] Studies have shown that certain isoxazole compounds can induce apoptosis by activating caspases, key executioner enzymes in the apoptotic cascade.[19] For example, novel synthetic isoxazole derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells.[18][19] The pro-apoptotic activity of these compounds is often associated with the activation of specific caspases, such as caspase-3 and caspase-9.[21]

The structural features of the isoxazole analogs play a significant role in their pro-apoptotic efficacy. For instance, the nature and position of substituents on the isoxazole ring and any attached aryl groups can influence the compound's ability to interact with cellular targets that regulate apoptosis.[7] While the direct role of the 4-methyl group in apoptosis induction is not explicitly detailed, it can be inferred that its steric and electronic properties contribute to the overall conformation and target engagement of the molecule.

Experimental Workflow: Anticancer Activity Assessment

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2) B Compound Treatment (this compound & Analogs) A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Tubulin Polymerization Assay D->E F Flow Cytometry (Cell Cycle Analysis) D->F G Western Blot (Apoptosis Marker Expression) D->G H Caspase Activity Assay D->H I In Vivo Animal Studies D->I Lead Compound Identification

Caption: Workflow for evaluating the anticancer properties of this compound analogs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoxazole scaffold is also a prominent feature in many antimicrobial agents.[22][23][24] The antibacterial and antifungal activity of isoxazole derivatives is highly dependent on the nature of the substituents on the heterocyclic ring.

The mechanism of antimicrobial action for isoxazole derivatives can vary but often involves the inhibition of essential cellular processes in microorganisms.[25] While the precise mechanism for this compound is not extensively documented, related compounds have been shown to interfere with bacterial cell wall synthesis or other vital metabolic pathways.

Table 2: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
Analog F Isoxazole-linked 1,3,4-oxadiazoleStaphylococcus aureus>125[26]
Analog G Isoxazole-linked 1,3,4-oxadiazoleEscherichia coli>125[26]
Analog H 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazoleStaphylococcus aureusNot specified[24]
Analog I 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazoleEscherichia coliNot specified[24]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is from various studies and for illustrative comparison.

Structure-activity relationship studies have indicated that the introduction of specific substituents can enhance the antimicrobial potency of isoxazole derivatives. For example, the presence of a thiophene moiety attached to the isoxazole ring has been shown to increase antimicrobial activity.[24] The 4-methyl group in this compound can be considered a key point for further chemical modification to optimize antimicrobial efficacy. Its presence may influence the lipophilicity and steric profile of the molecule, which are critical factors for cell penetration and interaction with microbial targets.

Signaling Pathway: Induction of Apoptosis by Isoxazole Derivatives

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway A Isoxazole Analog B Death Receptors (e.g., Fas, TNFR1) A->B C Caspase-8 Activation B->C H Caspase-3 Activation (Executioner Caspase) C->H D Bcl-2 Family Regulation (Bax/Bcl-2 ratio) E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G G->H I Apoptosis H->I

Sources

A Comparative Guide to the Structural Validation of 4-Methylisoxazole: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Methylisoxazole, a key heterocyclic scaffold in medicinal chemistry.[1] While multiple techniques can provide structural insights, we will focus on the gold standard—single-crystal X-ray crystallography—and contrast its capabilities with other widely used spectroscopic and spectrometric methods.

The Imperative of Structural Integrity: The Case of this compound

This compound is a five-membered heterocyclic compound with significant applications in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-pyretic properties.[3] Given its role as a critical building block, absolute certainty of its structure, including bond lengths, bond angles, and planarity, is paramount for rational drug design and understanding structure-activity relationships (SAR).

While the chemical formula (C4H5NO) and 2D connectivity of this compound can be readily determined, its precise 3D geometry requires more sophisticated validation. This guide will explore how X-ray crystallography provides this definitive structural evidence and how it compares to other common analytical techniques.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a molecule.[4] It provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with exceptional precision.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure involves several critical stages.[4] Here, we outline a practical, step-by-step protocol for the hypothetical structural validation of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystallization: This is often the most challenging step.[4]

    • Objective: To grow single crystals of sufficient size and quality.

    • Methodology:

      • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

      • Employ slow evaporation of the solvent at a constant temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

      • Alternative methods include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.

    • Expert Insight: The choice of solvent and crystallization technique is crucial and often requires screening multiple conditions. The goal is to achieve a state of limited supersaturation to promote slow, ordered crystal growth rather than rapid precipitation.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data.

    • Methodology:

      • Select a well-formed, single crystal under a microscope.

      • Mount the crystal on a goniometer head.

      • The mounted crystal is then placed in a diffractometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms.

      • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.

      • A detector records the positions and intensities of these diffracted X-rays.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology:

      • The collected diffraction data is processed to yield a set of structure factors.

      • Initial atomic positions are determined using direct methods or Patterson methods.

      • The structural model is then refined against the experimental data using least-squares methods. This process adjusts atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

    • Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the experimental and calculated structure factors. A low R-factor signifies a well-refined and reliable structure.

Diagram: Workflow for X-ray Crystallographic Validation

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination a High-Purity this compound b Crystallization Screening a->b c Single Crystal Growth b->c d Crystal Mounting c->d Suitable Crystal e X-ray Diffraction d->e f Diffraction Pattern Recorded e->f g Structure Solution f->g Diffraction Data h Model Refinement g->h i Structure Validation h->i j CIF File & Publication i->j Final Structure

Caption: The workflow for determining the crystal structure of a small molecule like this compound.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are often employed for routine characterization and can offer complementary information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, 2D correlations (COSY, HSQC, HMBC)Molecular weight, elemental composition
Sample Requirements Single crystal of sufficient size and qualitySoluble sample in a suitable deuterated solventSmall amount of sample, can be in solution or solid
Ambiguity Unambiguous 3D structureCan be ambiguous for complex stereochemistry and isomersCannot distinguish between isomers
Throughput Lower, crystallization can be a bottleneckHigh for routine 1D and 2D experimentsHigh
Key Advantage Absolute structural determinationProvides information on structure in solutionHigh sensitivity and accurate mass determination

In-depth Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the number and types of protons and carbons, and 2D NMR experiments like COSY, HSQC, and HMBC would establish the bonding framework. However, NMR provides information about the average structure in solution and may not reveal the precise bond lengths and angles found in the solid state. Furthermore, distinguishing between certain isomers or determining absolute stereochemistry can be challenging with NMR alone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact molecular weight of this compound, which in turn confirms its elemental composition (C4H5NO). This is a crucial piece of information for identity confirmation. However, MS cannot provide any information about the arrangement of atoms within the molecule and therefore cannot distinguish between structural isomers.

The Synergy of Techniques for Complete Validation

A robust structural validation of this compound would ideally employ a combination of these techniques. NMR and MS would first confirm the molecular formula and connectivity, while X-ray crystallography would provide the definitive 3D structure. This multi-faceted approach ensures the highest level of confidence in the compound's identity and geometry.

For instance, after synthesizing a batch of this compound, a researcher would typically run NMR and MS to quickly confirm the success of the reaction and the purity of the product. If the compound is intended for use in applications where the 3D structure is critical, such as in the development of a new drug, then proceeding with X-ray crystallography would be the necessary next step to obtain the unambiguous solid-state conformation.

Conclusion: The Unparalleled Value of X-ray Crystallography

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail that is unattainable with other common analytical techniques. While NMR and MS are indispensable for routine characterization and confirmation of connectivity, only X-ray crystallography can deliver the precise three-dimensional atomic coordinates that are essential for a deep understanding of a molecule's properties and function. For researchers and drug development professionals, investing in the crystallographic determination of key compounds like this compound is a critical step in ensuring the integrity and success of their scientific endeavors. The Cambridge Structural Database (CSD) serves as a vital repository for such small-molecule organic and organometallic crystal structures, with over 1.2 million entries as of early 2023.[5][6]

References

  • Abdul Manan, F. S., Mohd Taufiq, M. T., Halim, S. N. A., Arshad, S., & Ng, S. W. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]

  • IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubChem. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • Worldwide Protein Data Bank. (n.d.). PDB 4XMO. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,2-oxazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 4-Methylisoxazole

This compound (C₄H₅NO, M.W. 83.09 g/mol ) is a heterocyclic organic compound that serves as a vital structural motif and synthetic building block in the pharmaceutical industry.[1] It is a key intermediate in the synthesis of prominent drugs such as the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite Teriflunomide, used for treating multiple sclerosis.[2][3] The precise and accurate quantification of this compound in reaction mixtures, active pharmaceutical ingredients (APIs), and biological matrices is therefore critical for process optimization, quality control, and pharmacokinetic studies.

However, the physicochemical properties of this compound present a distinct analytical challenge. As a small, highly polar, and water-soluble molecule, it is poorly retained on conventional reversed-phase liquid chromatography columns and exhibits poor volatility and chromatographic behavior in gas chromatography without chemical modification.[4][5] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of this compound, offering field-proven insights to guide method selection and development.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Versatility Standard

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally unstable.[6][7] For this compound, the key to a successful HPLC method lies in overcoming its high polarity.

The Rationale for Hydrophilic Interaction Chromatography (HILIC)

Conventional reversed-phase HPLC, which uses a nonpolar stationary phase (like C18), struggles to retain highly polar analytes like this compound, often resulting in elution at or near the solvent front (void volume) with poor resolution from other polar matrix components. Hydrophilic Interaction Chromatography (HILIC) provides an elegant solution. HILIC employs a polar stationary phase (e.g., with diol, amide, or specialized hydroxyl functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation. This makes HILIC the mode of choice for this application.

HPLC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Plasma) Dilution Dilution with Acetonitrile/Water Sample->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter Injection Autosampler Injection Filter->Injection HILIC HILIC Column Separation (e.g., Poroshell 120 HILIC-OH5) Injection->HILIC MS Tandem Mass Spectrometry (ESI+, MRM Mode) HILIC->MS DataAcq Data Acquisition System MS->DataAcq Quant Peak Integration & Quantification DataAcq->Quant Report Reporting Quant->Report

Caption: High-level workflow for the HPLC-MS/MS analysis of this compound.

Detailed HPLC-MS/MS Protocol

This protocol is designed for the quantification of this compound using a modern UHPLC system coupled to a tandem quadrupole mass spectrometer, leveraging insights from established methods for similar polar compounds.[5][8]

  • 1.0 Sample Preparation (Aqueous Matrix)

    • 1.1. Vigorously vortex the sample to ensure homogeneity.

    • 1.2. Perform a 1:10 dilution by transferring 100 µL of the sample into a vial containing 900 µL of a 90:10 (v/v) acetonitrile/water solution. This high organic content is crucial for compatibility with the initial HILIC mobile phase conditions.

    • 1.3. Cap the vial and vortex for 30 seconds.

    • 1.4. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • 2.0 Instrumentation

    • System: Agilent 1290 Infinity II UHPLC or Waters ACQUITY UPLC System.

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or Waters Xevo TQ-S micro.[5][9]

  • 3.0 Chromatographic Conditions

    • Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 x 100 mm, 2.7 µm.[5]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 70% B

      • 5.1 min: 95% B

      • 8.0 min: 95% B (Post-run equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • 4.0 Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 84.1 (M+H)⁺.

    • Product Ions (Q3): Target two stable fragment ions for quantification and qualification (e.g., m/z 56.1, m/z 42.1 - Note: these transitions must be empirically optimized on the specific instrument).

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage: 4000 V.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatiles

Gas Chromatography (GC) offers unparalleled separation efficiency and, when coupled with Mass Spectrometry (MS), becomes a definitive tool for identification and quantification.[6] However, its primary requirement is that analytes must be volatile and thermally stable.[7]

The Derivatization Imperative for this compound

Direct injection of this compound into a GC system is highly problematic. Its polarity leads to strong interactions with active sites in the injector and column, resulting in severe peak tailing and poor reproducibility. Its low volatility requires high inlet temperatures that risk thermal degradation.[10] To overcome this, a chemical derivatization step is mandatory. Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety, dramatically improving chromatographic performance.[11]

GC-MS Experimental Workflow (with Derivatization)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Solvent Deriv Add Derivatization Reagents (e.g., Pyridine, Isobutyl Chloroformate) Sample->Deriv Reaction Reaction Incubation (e.g., 60°C for 30 min) Deriv->Reaction Extract Liquid-Liquid Extraction (e.g., with Hexane) Reaction->Extract Injection GC Splitless Injection Extract->Injection GC_Sep Capillary GC Column Separation (e.g., HP-5MS) Injection->GC_Sep MS Mass Spectrometry (EI, Scan/SIM Mode) GC_Sep->MS DataAcq Data Acquisition System MS->DataAcq Quant Peak Integration & Library Match DataAcq->Quant Report Reporting Quant->Report

Caption: High-level workflow for the GC-MS analysis of this compound including derivatization.

Detailed GC-MS Protocol (with Derivatization)

This protocol is adapted from methodologies developed for the analysis of similar imidazole-like compounds, which require derivatization prior to GC-MS analysis.[11]

  • 1.0 Sample Preparation and Derivatization

    • 1.1. Transfer 1 mL of the sample (dissolved in a suitable solvent like acetonitrile) into a 4 mL screw-cap vial.

    • 1.2. Add 60 µL of pyridine (to act as a base) and 70 µL of isobutyl chloroformate (the derivatizing agent).

    • 1.3. Cap the vial tightly and vortex for 1 minute.

    • 1.4. Incubate the reaction mixture in a heating block at 60 °C for 30 minutes.

    • 1.5. After cooling to room temperature, add 1 mL of n-hexane and 1 mL of ultrapure water.

    • 1.6. Vortex for 2 minutes to extract the derivatized analyte into the organic phase.

    • 1.7. Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.

    • 1.8. Carefully transfer the upper hexane layer to a GC vial for analysis.

  • 2.0 Instrumentation

    • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • 3.0 Chromatographic Conditions

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode.

    • Inlet Temperature: 280 °C.[11]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp 1: 20 °C/min to 140 °C.

      • Ramp 2: 20 °C/min to 280 °C, hold for 3 minutes.[11]

    • Injection Volume: 1 µL.

  • 4.0 Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: Select the molecular ion and 2-3 characteristic, abundant fragment ions of the derivatized this compound for high sensitivity and selectivity.

Head-to-Head Performance Comparison

FeatureHPLC-HILIC-MS/MSGC-MS (with Derivatization)Rationale & Justification
Analyte Suitability Excellent. Directly analyzes the polar compound in its native form. Ideal for thermally labile molecules.[6][10]Requires mandatory derivatization to increase volatility and thermal stability.[11]HPLC is inherently better suited for polar, non-volatile compounds, while GC is designed for volatile substances.[7][12]
Selectivity & Specificity Very High. Achieved through a combination of chromatographic retention and MRM transitions on a tandem MS.High to Very High. Achieved through high-resolution capillary GC separation and specific mass fragment monitoring (SIM).Both techniques offer high selectivity. Tandem MS (in HPLC) often provides a slight edge in highly complex matrices.
Sensitivity (LOD/LOQ) Typically low ng/mL to pg/mL. ESI can be very sensitive but is susceptible to matrix effects.Typically low ng/mL to pg/mL. EI is robust, but derivatization can introduce baseline noise if not optimized.Both can achieve excellent sensitivity. The choice depends on the matrix and potential for ionization suppression (HPLC) or derivatization artifacts (GC).
Speed & Throughput High. Runtimes are typically under 10 minutes, and sample preparation can be as simple as "dilute and shoot".[8]Moderate. GC run times can be longer, and the multi-step derivatization and extraction process significantly reduces throughput.[10]The elimination of the derivatization step makes HPLC a much faster option from sample to result.
Sample Prep Complexity Low to Moderate. Can range from simple dilution to Solid-Phase Extraction (SPE) for cleaner samples.[13]High. Involves a multi-step chemical reaction, liquid-liquid extraction, and careful handling of reagents.Derivatization adds significant time, complexity, potential for error, and cost to the GC-MS workflow.
Cost per Analysis Higher. Primarily due to the high cost of HPLC-grade solvents and more complex instrumentation.[7][12]Lower. Carrier gases (Helium) are less expensive than solvents, though derivatization reagents add some cost.[12]GC is generally seen as the more cost-effective option for high-volume analysis if the sample preparation is manageable.
Robustness Good. HILIC methods require careful mobile phase preparation and column equilibration. ESI sources can be sensitive to matrix contamination.Very Good. GC systems with EI sources are known workhorses; the main point of failure is the derivatization step's reproducibility.GC-EI is often considered more rugged and easier to maintain than HPLC-ESI-MS systems.

Conclusion: Choosing the Right Tool for the Job

Both HPLC-MS/MS and GC-MS are powerful, viable techniques for the analysis of this compound, but their strengths and weaknesses make them suitable for different applications. The choice is not about which method is superior overall, but which is the best fit for the specific analytical challenge at hand.[6]

Choose HPLC-HILIC-MS/MS when:

  • High throughput is the primary requirement for routine quality control or screening.

  • The sample matrix is complex (e.g., biological fluids, formulated products), and minimal sample preparation is desired to reduce time and potential errors.

  • There is a concern that the analyte might be thermally unstable , making the high temperatures of a GC inlet a risk.

  • The laboratory infrastructure and budget support the higher solvent consumption and maintenance of an LC-MS/MS system.

Choose GC-MS when:

  • Definitive structural confirmation is needed, as the resulting EI mass spectra can be compared against extensive, standardized libraries.

  • The highest possible chromatographic resolution is required to separate this compound from closely related isomers.

  • Lower operational costs per sample are a critical factor, and the laboratory has the expertise to perform and validate a robust derivatization protocol.

  • The analysis is part of a broader workflow for volatile and semi-volatile compounds, making GC-MS a more universal platform.[14]

By understanding the causality behind the experimental choices for each technique, researchers and drug development professionals can confidently select and implement the most appropriate and effective method for the analysis of this compound.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • This compound 6454-84-8 wiki. (n.d.). Molbase. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Understanding the Difference Between GCMS and HPLC. (2021, March 12). GenTech Scientific. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (2022, May 23). Brewer Science Blog. Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). National Institutes of Health (NIH). Retrieved from [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017, September 9). ResearchGate. Retrieved from [Link]

  • GC/MS-LC/MS multi-residue method. (2019, May 13). University of Guelph. Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). ScienceDirect. Retrieved from [Link]

  • A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. (n.d.). LCGC International. Retrieved from [Link]

  • Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. (n.d.). Shimadzu. Retrieved from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (n.d.). MDPI. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of 4-Methylimidazole in Balsamic Vinegars and Processed Sauces. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. (2018, April 23). Agilent Technologies. Retrieved from [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021, June 15). PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries. Retrieved from [Link]

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (n.d.). PubMed, National Institutes of Health (NIH). Retrieved from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a versatile scaffold in drug design.[1][2] Among its many variations, the 4-methylisoxazole core has emerged as a particularly fruitful template for developing potent and selective therapeutic agents across diverse disease areas, including oncology, inflammation, and neurology.[3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, selectivity, and pharmacokinetic profiles. The insights presented herein are synthesized from extensive preclinical data to empower researchers in the rational design of next-generation therapeutics.

The Strategic Importance of the this compound Core

The isoxazole scaffold's value lies in its inherent properties. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the ring system itself can participate in π-π stacking and other hydrophobic interactions. The placement of the methyl group at the C4 position is not merely a placeholder; it influences the molecule's conformation, lipophilicity, and metabolic stability, often providing a critical vector for optimizing drug-like properties. Understanding how to leverage modifications at each position of this core is fundamental to unlocking its full therapeutic potential.

cluster_workflow General SAR Workflow Lead_ID Lead Compound Identification (e.g., HTS, Fragment Screening) Design Rational Design of Analogs (Bioisosteric replacements, substituent modifications) Lead_ID->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Bio_Eval In Vitro & In Vivo Biological Evaluation Synthesis->Bio_Eval SAR_Analysis SAR Analysis (Identify key structural features for activity & selectivity) Bio_Eval->SAR_Analysis Optimization Lead Optimization (Improve potency, selectivity, & ADMET properties) SAR_Analysis->Optimization Optimization->Design

Caption: A typical iterative workflow for SAR-driven drug discovery.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. Below, we explore the SAR associated with key positions on the heterocyclic core.

The C5 Position: A Gateway to Potency and Selectivity

The C5 position is frequently substituted with aryl or heteroaryl rings, serving as a primary anchor into the target protein's binding pocket.

  • As JNK Inhibitors: In the development of c-Jun N-terminal kinase (JNK) inhibitors, a critical therapeutic target in neurodegenerative diseases, initial leads showed potency but lacked selectivity against p38 kinase.[3] Systematic exploration at the C5 position of the isoxazole ring proved crucial. Moving from an unsubstituted phenyl group to various substituted anilino groups at a linked pyridine moiety led to compounds with greatly improved selectivity for JNK3 over p38, while maintaining high potency.[3] This highlights that substitutions at C5 can directly influence interactions with amino acid residues that differ between closely related kinase active sites.

  • As Anticancer Agents: For covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a driver of acute myeloid leukemia (AML), the this compound core is part of a larger fused ring system.[4] While the core structure is more complex, the principle remains. The isoxazole moiety correctly orients the crucial 4-(4-aminophenyl) group, which in turn positions a Michael acceptor (like vinyl sulfonamide or acrylamide) to form a covalent bond with a cysteine residue in the FLT3 active site. This demonstrates the isoxazole's role as a rigid scaffold for orienting pharmacophoric elements.

The C3 Position: Fine-Tuning and Vectorial Expansion

The C3 position offers another critical handle for modifying activity and physicochemical properties.

  • As BRD4 Inhibitors: In the design of inhibitors for the bromodomain and extra-terminal domain (BET) protein BRD4, a target in oncology, a 3,5-dimethylisoxazole scaffold was employed.[6] A key derivative, compound 11h , attached a dihydroquinazolinone moiety via a linker at the C4 position of the isoxazole ring (adjacent to the C3-methyl). This compound exhibited robust potency against BRD4, with an IC50 of 27.0 nM, and effectively inhibited the proliferation of sensitive cancer cell lines.[6] This illustrates how the C3-substituent (in this case, a methyl group) can serve as an anchor point for larger, more complex side chains that engage with the target protein.

The 4-Methyl Group: More Than a Hydrophobic Tag

The namesake methyl group at the C4 position is pivotal. While it can be modified, its presence is often key to establishing a baseline of activity and favorable pharmacokinetics.

  • Impact of Fluorination: In one study, the 4-methyl group was replaced with a trifluoromethyl (CF3) group to create 4-(trifluoromethyl)isoxazoles for evaluation as anticancer agents.[7] The electron-withdrawing nature of the CF3 group can significantly alter the electronics of the isoxazole ring and introduce new interactions (e.g., orthogonal multipolar interactions). One such derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.63 μM.[7] This suggests that replacing the 4-methyl group is a viable strategy for exploring new chemical space and potentially improving potency.

cluster_sar Key SAR Insights for this compound Derivatives ISOXAZOLE This compound Core C5 C5 Position Aryl/Heteroaryl Groups - Governs potency - Key for selectivity - Anchors in binding pocket ISOXAZOLE:f2->C5 C3 C3 Position Small groups or linkers - Fine-tunes activity - Vector for additional groups ISOXAZOLE:f0->C3 Me C4-Methyl Group Modifiable (e.g., to CF3) - Influences lipophilicity - Affects ring electronics - Can improve potency ISO_dummy ISO_dummy->Me

Caption: SAR summary for the this compound scaffold.

Comparative Performance Across Therapeutic Targets

The versatility of the this compound scaffold is evident in its application against a range of biological targets. The following table summarizes the performance of representative derivatives.

Compound Class Target Key Structural Features Performance Metric (IC50/EC50) Reference
Isoxazole-pyridin-amineJNK3 KinaseC5-linked substituted pyridine~200-500 nM (Potent & Selective)[3]
Isoxazolo-pyridin-amineFLT3-ITD KinaseFused ring with Michael acceptor507 nM (MOLM-13 cells)[4]
4-(Trifluoromethyl)isoxazoleAnticancer (MCF-7)C4-CF3, C3/C5 aryl groups2.63 µM[7]
Dimethylisoxazole-quinazolinoneBRD4C4-linked dihydroquinazolinone27.0 nM[6]
Imidazo-isoxazoleAnti-inflammatory (COX-2)Fused imidazole, thiourea/urea scaffold75.68% edema inhibition[5]

Experimental Protocols: A Practical Guide

To translate SAR insights into practice, robust experimental methods are essential. Here, we provide representative protocols for synthesis and biological evaluation.

Protocol 1: General Synthesis of a 3,5-Disubstituted-4-Methylisoxazole

This protocol is a generalized procedure based on common synthetic strategies for creating the isoxazole core, often involving the reaction of a β-diketone with hydroxylamine.

Objective: To synthesize a 3-Aryl-5-Aryl-4-methylisoxazole derivative.

Materials:

  • Substituted 1,3-diaryl-2-methyl-1,3-propanedione

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol (EtOH) or other appropriate solvent

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diaryl-2-methyl-1,3-propanedione (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The base is crucial to liberate free hydroxylamine from its salt.

  • Reflux: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which may precipitate the crude product.

  • Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: FLT3)

This protocol describes a common method to determine the IC50 value of a test compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of FLT3 kinase by a this compound derivative.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.

  • Reaction Mixture: In a 384-well plate, add the kinase assay buffer.

  • Add Compound: Add a small volume (e.g., 1 µL) of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add Enzyme: Add the recombinant FLT3 enzyme to all wells except the "no enzyme" control. Allow a short pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (or remaining ATP). For the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly malleable platform for drug discovery. SAR studies consistently reveal that potency and selectivity are governed by the judicious placement of substituents at the C3 and C5 positions, while the C4-methyl group provides a crucial anchor for tuning physicochemical properties.[3][7] Future efforts will likely focus on developing multi-targeted agents by elaborating on the known pharmacophores and exploring novel chemical space through bioisosteric replacement of the core ring itself. As our understanding of disease biology deepens, the rational, SAR-driven design of this compound derivatives will undoubtedly continue to yield novel clinical candidates to address unmet medical needs.

References

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  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methylisoxazole, ensuring the protection of our personnel, facilities, and environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a deep understanding of both the chemical's nature and the logistical realities of a modern laboratory.

Hazard Identification and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the associated risks is essential. While this compound has a specific hazard profile, it belongs to the isoxazole class of heterocyclic compounds, which share common safety considerations. Safety Data Sheets (SDS) for related isoxazole derivatives consistently highlight risks of serious eye and skin irritation.[1][2] Therefore, a cautious and proactive approach is warranted.

The Causality of Precaution: The rigorous use of Personal Protective Equipment (PPE) is non-negotiable. The potential for skin and eye irritation from even brief contact necessitates a physical barrier. Inhalation of vapors or aerosols must also be avoided, as compounds of this nature can cause respiratory tract irritation.[1][2][3]

Table 1: Essential Safety and Hazard Profile for this compound Waste Handling

ParameterGuideline
Primary Hazards Potential for serious eye irritation, skin irritation, and respiratory tract irritation. May be harmful if swallowed.[1][2][4]
Required PPE - Gloves: Nitrile or other chemically resistant gloves. Inspect for integrity before each use. - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat.
Handling Environment All handling of open containers or transfers of this compound waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]
Immediate First Aid - Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2] - Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][2] - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

The Core Principle of Compliant Disposal: Segregation and Professional Removal

The single most critical principle for the disposal of this compound is that it must be managed as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.

Scientific Rationale: Municipal water treatment facilities are generally not equipped to remove specialized organic molecules like isoxazoles from the water stream.[5] Their release into the sewer system can be toxic to aquatic life and persist in the environment.[6][7] Furthermore, the U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" of hazardous pharmaceutical waste, a standard that sets a best-practice precedent for all hazardous organic compounds.[8] Disposal must be handled by a licensed and approved waste disposal facility, which typically employs high-temperature incineration or other chemical destruction methods.[1][4]

Step-by-Step Protocol for this compound Waste Management

This protocol provides a self-validating system for waste management, from the point of generation to its final removal from the laboratory.

Step 1: Waste Generation and Segregation
  • Action: Collect all materials contaminated with this compound—including pure compound, solutions, contaminated pipette tips, and wipes—directly into a designated hazardous waste container.

  • Causality: Do not mix this compound waste with other waste streams (e.g., halogenated solvents, acids, bases). Incompatible chemicals can react, creating more hazardous conditions or complicating the disposal process for the waste vendor.[9]

Step 2: Proper Containerization
  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.[10] The original product container is often a suitable choice.[10]

  • Causality: The container must be robust and non-reactive to prevent leaks or degradation.[10] Makeshift covers like parafilm are not acceptable for storage or transport as they do not provide a secure seal.[10]

Step 3: Accurate and Compliant Labeling
  • Action: Immediately label the waste container with a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The full, unabbreviated chemical name: "Waste this compound"

    • The concentration and composition of the waste.

    • The words "Hazardous Waste".

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Irritant").

  • Causality: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA). It ensures safe handling by all personnel and allows the disposal facility to manage the waste correctly.

Step 4: Safe Temporary Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation. The container must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.

  • Causality: The SAA system is an EPA-regulated process that allows for the safe, temporary collection of hazardous waste in the lab.[11] Secondary containment is a critical safety measure to prevent the spread of contamination in the event of a primary container failure.

Step 5: Scheduling and Coordination of Waste Pickup
  • Action: Once the container is full, or before it exceeds your institution's time limit for satellite accumulation, arrange for its removal by contacting your EH&S department. Follow their specific procedures for requesting a waste pickup.

  • Causality: EH&S professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal and state regulations, ensuring a compliant and safe final disposal process.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Laboratory Waste Management Process A Waste Generation (e.g., reaction quench, contaminated solids) B Is this this compound waste? A->B C Segregate into a dedicated, compatible waste container B->C  Yes H Follow other waste stream protocols B->H  No D Affix a completed Hazardous Waste Label C->D E Store in designated Satellite Accumulation Area (SAA) with secondary containment D->E F Container Full or Time Limit Reached? E->F G Contact EH&S for Waste Pickup F->G  Yes I Continue accumulation (Keep container closed) F->I  No I->F

Caption: Workflow for compliant disposal of this compound waste.

Decontamination and Empty Container Management

Properly managing containers after they are empty is a crucial final step to prevent residual contamination.

  • Decontamination of Glassware: Any laboratory glassware that has come into contact with this compound must be decontaminated before being returned to general use. This should be accomplished by rinsing the glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collection of Rinsate: Crucially, the first rinse (and preferably all three) must be collected and disposed of as hazardous waste in your this compound waste container. [12] This rinsate contains dissolved chemical and cannot be poured down the drain.

  • Empty Product Containers: A container that held pure this compound is not considered "empty" by regulatory standards simply because it has been emptied of its contents. It must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[4] After rinsing, the label on the container should be defaced or removed, and the container can then be disposed of according to your institution's policy for non-hazardous lab glass or plastic.[12]

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound waste align with the highest standards of laboratory safety, scientific integrity, and environmental responsibility.

References

  • Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. (2025). U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of 4-Methylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of 4-Methylisoxazole (CAS No. 10004-44-1), a heterocyclic compound often utilized in complex organic synthesis. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence within your laboratory.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound, also known as 3-hydroxy-5-methylisoxazole or Hymexazol, presents a specific risk profile that necessitates careful consideration.[1][2][3]

Primary Hazards:

  • Acute Toxicity: The compound is harmful if swallowed.[1][3]

  • Serious Eye Damage: Direct contact can cause severe and potentially irreversible damage to the eyes.[1][2][3]

  • Skin Sensitization: May elicit an allergic skin reaction upon repeated or prolonged contact.[1][2][3]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[1][2][3]

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[1][2][3]

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[1][3]
Serious Eye Damage (Category 1)

Danger H318: Causes serious eye damage.[1][2][3]
Skin Sensitization (Category 1)

Warning H317: May cause an allergic skin reaction.[2][3]
Reproductive Toxicity (Category 2)

Warning H361: Suspected of damaging fertility or the unborn child.[1][2][3]
Hazardous to the Aquatic Environment, Chronic (Category 2)

Warning H411: Toxic to aquatic life with long lasting effects.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The level of PPE required is dictated by the specific laboratory operation and the associated risk of exposure.

Standard Laboratory Operations (Low Risk of Exposure)

For routine tasks involving small quantities of this compound in a well-ventilated area or a chemical fume hood, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required. In situations where splashing is a possibility, a face shield should be worn in addition to goggles.[4][5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Footwear: Closed-toe shoes are essential to protect against spills.

Operations with Increased Risk of Exposure

For procedures that may generate dust or aerosols, or when handling larger quantities of the compound, enhanced PPE is necessary:

  • Respiratory Protection: If working outside of a certified chemical fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]

  • Enhanced Body Protection: A chemical-resistant apron or coveralls should be worn over the laboratory coat.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Levels cluster_ppe_actions Required PPE Start Start: Handling This compound AssessOperation Assess the Nature of the Operation Start->AssessOperation LowRisk Low Risk: Small quantities, well-ventilated area AssessOperation->LowRisk Routine Handling HighRisk High Risk: Large quantities, dust/aerosol potential AssessOperation->HighRisk Increased Exposure Potential StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Standard PPE plus: - Face Shield - Respirator - Chemical Apron HighRisk->EnhancedPPE

Caption: PPE Selection Workflow for Handling this compound.

Standard Operating Procedures (SOP) for Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing the risk of exposure and ensuring reproducible experimental outcomes.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Pre-Handling Check: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.

  • Weighing: If weighing the solid compound, do so within the fume hood to minimize the inhalation of any fine particulates. Use a disposable weighing boat.

In-Process Handling
  • Containment: Keep the container of this compound tightly closed when not in use.[4][5]

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.

  • Avoid Incompatible Materials: Store this compound away from strong oxidizing agents.[10]

Emergency and Disposal Protocols

Preparedness for unexpected events and a clear plan for waste disposal are integral components of a comprehensive safety strategy.

Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6][8][9] Remove contaminated clothing and seek medical attention if irritation develops or persists.[5][6]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][8][9] Seek immediate medical attention.[5][6]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6][8][9]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: The hazardous waste container should be kept closed and stored in a well-ventilated, secure area away from incompatible materials.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.[4][5][6][8]

By integrating these safety and handling protocols into your daily laboratory workflow, you can confidently and responsibly work with this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Mol-Instincts. (n.d.). This compound 6454-84-8 wiki. Retrieved from [Link]

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,2-oxazole. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Arnold Magnetic Technologies. (n.d.). FM69, FM53, FM4, FM94, FM14, FM16, FM51. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxazole. Retrieved from [Link]

  • CPAchem. (2023, February 22). Safety data sheet. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Office of the Under Secretary of Defense for Acquisition and Sustainment. (n.d.). Pesticide Fires—Prevention, Management, and Cleanup. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.